molecular formula C11H15N3O4 B1444630 Tert-butyl methyl(5-nitropyridin-2-yl)carbamate CAS No. 1039055-45-2

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Cat. No.: B1444630
CAS No.: 1039055-45-2
M. Wt: 253.25 g/mol
InChI Key: SCPNQHRVFIKKJW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate ( 1039055-45-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It is primarily utilized as a sophisticated synthetic intermediate in the discovery and development of novel therapeutic agents. The compound features a carbamate group protected by a tert-butyl moiety, a common strategy in multi-step organic synthesis to control reactivity . Its structure, which incorporates a nitro-substituted pyridine ring, makes it a valuable precursor for the synthesis of aromatic carbamate derivatives being investigated for their neuroprotective properties . Research into related aromatic carbamates has shown promise in protecting human neurons from apoptosis, with potential applications in targeting neurodegenerative diseases . The molecular formula of the compound is C11H15N3O4, and it has a molecular weight of 253.26 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNQHRVFIKKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl methyl(5-nitropyridin-2-yl)carbamate (CAS No. 1039055-45-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a key intermediate in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The CAS number for this compound is 1039055-45-2 .[1]

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a strategically designed molecule that incorporates several key functional groups, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of a nitropyridine ring, a carbamate protecting group, and a methyl group on the carbamate nitrogen offers a unique combination of reactivity and stability, allowing for selective chemical transformations.

The 5-nitropyridine moiety is a well-established pharmacophore and a versatile synthetic handle. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a cornerstone reaction in the construction of diverse molecular scaffolds. Furthermore, the nitro group can be readily reduced to an amino group, providing a key vector for further functionalization and diversification of the molecule. This dual reactivity makes nitropyridine derivatives, such as the topic of this guide, central to the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. The addition of a methyl group to the carbamate nitrogen in this compound introduces an additional layer of steric and electronic modulation, which can be crucial in fine-tuning the reactivity of the molecule and the properties of the final drug candidate.

This guide will delve into the synthesis, properties, and critical applications of this compound, providing the reader with the necessary knowledge to effectively utilize it in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1039055-45-2[1]
Molecular Formula C₁₁H₁₅N₃O₄
Molecular Weight 253.26 g/mol
Appearance Likely a solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.General knowledge

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is a logical two-step process starting from the commercially available 2-amino-5-nitropyridine. The first step involves the protection of the amino group with a Boc anhydride, followed by the selective N-methylation of the resulting carbamate.

Synthesis_Workflow A 2-Amino-5-nitropyridine B Tert-butyl (5-nitropyridin-2-yl)carbamate A->B Step 1: Boc Protection reagent1 Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) C This compound B->C Step 2: N-Methylation reagent2 NaH, CH₃I Solvent (e.g., THF)

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 2-Amino-5-nitropyridine

Causality: The initial step focuses on the protection of the primary amino group of 2-amino-5-nitropyridine. The Boc group is an ideal choice as it is robust enough to withstand the basic conditions of the subsequent N-methylation step, yet can be selectively removed later in a synthetic sequence without affecting other functional groups.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution. DMAP is often used as a catalyst to accelerate the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, Tert-butyl (5-nitropyridin-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Step 2: N-Methylation of Tert-butyl (5-nitropyridin-2-yl)carbamate

Causality: This step introduces the methyl group onto the nitrogen of the carbamate. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the carbamate nitrogen, making it sufficiently nucleophilic to react with the methylating agent, methyl iodide (CH₃I). The aprotic nature of the solvent (THF) is essential to prevent quenching of the strong base.

Protocol:

  • Inert Atmosphere: Set up a dry, round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve Tert-butyl (5-nitropyridin-2-yl)carbamate (1.0 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Application in Drug Discovery: A Key Intermediate in Kinase Inhibitor Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of various kinase inhibitors. The 2-amino-5-nitropyridine scaffold is a common feature in many compounds targeting kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable in the searched literature, the strategic importance of this and closely related structures is evident in numerous patents and research articles. For instance, derivatives of 2-amino-5-nitropyridine are used as key building blocks for Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.

The synthetic utility of this compound lies in the sequential modification of its functional groups. A typical synthetic strategy involving this intermediate is illustrated below.

Signaling_Pathway A This compound B Tert-butyl (5-aminopyridin-2-yl)methylcarbamate A->B Step 1: Nitro Reduction reagent1 Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) C Amide/Urea Formation B->C Step 2: Amidation/Urea Formation reagent2 Coupling with Carboxylic Acid or Isocyanate D Final Kinase Inhibitor C->D Step 3: Final Elaboration reagent3 Optional Deprotection/Further Modification

Caption: General synthetic application of the title compound in drug discovery.

Workflow Explanation:

  • Nitro Group Reduction: The nitro group of this compound is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with reducing agents like iron powder in the presence of an acid or ammonium chloride. This step unmasks a key nucleophilic site for further elaboration.

  • Amide or Urea Formation: The newly formed amino group can then be coupled with a carboxylic acid (to form an amide) or an isocyanate (to form a urea). This is a common strategy to introduce a side chain that can interact with specific residues in the active site of the target kinase.

  • Final Elaboration: The synthesis can be completed with further modifications, which may include the deprotection of the Boc group if the secondary amine is required for biological activity or as a point for further diversification.

The strategic placement of the methyl group on the carbamate nitrogen can influence the conformation of the molecule and its binding affinity to the target protein. This subtle modification can be a key element in optimizing the potency and selectivity of a drug candidate.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity and the strategic placement of its functional groups provide medicinal chemists with a powerful tool for the construction of novel drug candidates. The synthetic protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway to this important building block. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug discovery programs.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not widely available in public literature, this document synthesizes information from chemical suppliers, data for structurally related compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers the compound's structure, predicted properties, a plausible synthetic approach, expected reactivity, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Introduction

This compound (CAS RN: 1039055-45-2) belongs to the class of N-heterocyclic carbamates. This family of compounds is of significant interest in the pharmaceutical and agrochemical industries due to the versatile reactivity of the pyridine ring and the unique properties imparted by the carbamate functionality. The presence of a nitro group on the pyridine ring further enhances its utility as a synthetic intermediate, primarily by activating the ring for nucleophilic substitution and by serving as a precursor to an amino group, which can be further functionalized. The tert-butyl carbamate (Boc) protecting group offers a stable yet readily cleavable moiety, making this compound a valuable intermediate in multi-step syntheses.

The 5-nitropyridin-2-yl scaffold is a recognized pharmacophore found in a variety of biologically active molecules, including enzyme inhibitors. The addition of a methyl group on the carbamate nitrogen fine-tunes the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This guide aims to provide a detailed understanding of the physicochemical characteristics of this compound to aid researchers in its application.

Molecular Structure and Identification

The structure of this compound combines a pyridine ring substituted with a nitro group at the 5-position and a Boc-protected methylamino group at the 2-position.

Molecular Diagram:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1039055-45-2[1]
Molecular Formula C₁₁H₁₅N₃O₄[1]
Molecular Weight 253.26 g/mol [1]
SMILES O=C(OC(C)(C)C)N(C)C1=NC=C(=O)C=C1[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes and Justification
Appearance Expected to be a yellow solid.Based on the appearance of the related compound, tert-Butyl 5-nitropyridin-2-ylcarbamate, which is a yellow solid[2]. The nitropyridine chromophore typically imparts a yellow color.
Melting Point Not available.Expected to be a solid at room temperature with a relatively sharp melting point, typical for a crystalline organic compound of this molecular weight.
Boiling Point Not available.Likely to decompose at higher temperatures before boiling under atmospheric pressure due to the presence of the nitro group and the thermal lability of the Boc group.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water.The tert-butyl group generally enhances solubility in organic solvents[2]. The polar nitro and carbamate groups will limit solubility in very non-polar solvents, while the overall organic character suggests poor water solubility.
Stability Store in a cool, dry place. The Boc group is sensitive to strong acids.The tert-butyl carbamate protecting group is known to be labile under acidic conditions. It is generally stable to basic and nucleophilic conditions. The nitroaromatic system is generally stable.

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not available. However, a plausible and efficient synthesis can be proposed based on established organic chemistry reactions. The most likely route would involve the N-methylation of a Boc-protected 2-amino-5-nitropyridine or the Boc-protection of 2-(methylamino)-5-nitropyridine. The latter is presented here as a likely viable pathway.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Boc Protection A 2-Amino-5-nitropyridine B 2-(Methylamino)-5-nitropyridine A->B Methylating Agent (e.g., MeI) Base (e.g., NaH) Solvent (e.g., THF) C This compound B->C Boc Anhydride ((Boc)₂O) Base (e.g., Et₃N, DMAP) Solvent (e.g., CH₂Cl₂)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Methylamino)-5-nitropyridine

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-nitropyridine (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 2-(methylamino)-5-nitropyridine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To this solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted based on the molecular structure.

Table 3: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR - A singlet integrating to 9 protons for the tert-butyl group, likely in the range of δ 1.4-1.6 ppm. - A singlet integrating to 3 protons for the N-methyl group, likely in the range of δ 3.2-3.5 ppm. - Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns. The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with chemical shifts in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nitro group.
¹³C NMR - Resonances for the tert-butyl group (a quaternary carbon around δ 80-85 ppm and methyl carbons around δ 28 ppm). - A resonance for the N-methyl carbon around δ 30-35 ppm. - A carbonyl carbon resonance from the carbamate group around δ 150-155 ppm. - Five distinct resonances for the pyridine ring carbons, with those bearing or adjacent to the nitro and carbamate groups being significantly shifted.
Mass Spectrometry (ESI+) - A prominent peak for the protonated molecule [M+H]⁺ at m/z 254.1. - Potential fragmentation patterns involving the loss of isobutylene (56 Da) from the Boc group to give an ion at m/z 198.1, followed by the loss of CO₂ (44 Da) to give an ion at m/z 154.1.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the Boc-protected amine, the nitro-substituted pyridine ring.

Workflow for Key Reactions:

Reactivity_Workflow cluster_0 Boc Deprotection cluster_1 Nitro Group Reduction A This compound B 2-(Methylamino)-5-nitropyridine A->B Acidic Conditions (e.g., TFA, HCl in Dioxane) C Tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate A->C Reduction (e.g., H₂, Pd/C; SnCl₂/HCl)

Caption: Key reactivity pathways for this compound.

  • Boc Deprotection: The tert-butoxycarbonyl group is a well-established protecting group for amines and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane. This regenerates the secondary amine, 2-(methylamino)-5-nitropyridine, which can then undergo further reactions such as acylation, alkylation, or arylation.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various standard methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl, or iron in acetic acid). This transformation yields Tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate, opening up avenues for further functionalization at the 5-position, such as diazotization followed by Sandmeyer reactions, or amide/sulfonamide formation.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The 5-nitropyridin-2-amine scaffold is present in a number of compounds with demonstrated biological activity. This compound serves as a convenient starting material for the elaboration of this core structure. The ability to selectively deprotect the amine or reduce the nitro group allows for orthogonal chemical strategies in the synthesis of target molecules.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.

  • Synthesis of Enzyme Inhibitors: The nitropyridine moiety is a known feature in various enzyme inhibitors. This compound provides a platform for the synthesis of libraries of potential inhibitors for screening against kinases, proteases, and other enzyme classes.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust, inferred profile based on the known properties of its constituent functional groups and related molecules. The compound's key features—a stable yet cleavable protecting group and a reactive nitropyridine core—make it an attractive starting material for the synthesis of a wide range of functionalized heterocyclic compounds. Researchers and scientists are encouraged to consider this molecule as a valuable tool in the design and synthesis of novel bioactive agents.

References

Sources

Spectroscopic Characterization of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine and carbamate moieties in various bioactive molecules. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough spectroscopic analysis essential. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with structurally related molecules, offering a robust framework for its characterization.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is crucial to first examine the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

  • 5-Nitropyridin-2-yl group: An aromatic heterocyclic system with a strong electron-withdrawing nitro group.

  • Carbamate group: A functional group with a carbonyl (C=O) and two heteroatoms (N and O).

  • Tert-butyl group: A bulky aliphatic group with nine equivalent protons.

  • N-methyl group: A methyl group directly attached to the carbamate nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a standard pulse sequence, referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9 - 9.1d1HH-6The proton at position 6 is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4.
~8.2 - 8.4dd1HH-4The proton at position 4 is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta-nitro group and the ortho-amino group.
~7.8 - 8.0d1HH-3The proton at position 3 is coupled to H-4 and will appear as a doublet. It is expected to be the most upfield of the pyridine protons.
~3.4 - 3.6s3HN-CH₃The methyl group attached to the nitrogen is expected to be a singlet in the range typical for N-alkyl groups.
~1.5 - 1.6s9HC(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[2][3][4]

Causality Behind Predictions: The electron-withdrawing nature of the nitro group deshields the protons on the pyridine ring, shifting them to a lower field (higher ppm). The relative positions of the protons are determined by the combined electronic effects of the nitro and carbamate substituents. The tert-butyl and methyl groups are in a non-aromatic environment and thus appear at a much higher field.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 157C=O (carbamate)The carbonyl carbon of the carbamate group is expected in this region.[5]
~150 - 152C-2 (pyridine)The carbon atom attached to the carbamate nitrogen will be downfield due to the electronegativity of the nitrogen.
~145 - 147C-5 (pyridine)The carbon atom bearing the nitro group will be significantly deshielded.
~138 - 140C-6 (pyridine)The carbon atom adjacent to the nitro group will also be deshielded.
~125 - 127C-4 (pyridine)This carbon is expected to be in the typical aromatic region for pyridines.
~110 - 112C-3 (pyridine)This carbon is expected to be the most upfield of the pyridine carbons.
~82 - 84C(CH₃)₃The quaternary carbon of the tert-butyl group is characteristic for the Boc group.[5]
~35 - 37N-CH₃The N-methyl carbon will appear in the aliphatic region.
~28 - 29C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[2][5]

Reference Data: The ¹³C NMR spectrum of the closely related compound, TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE, shows signals that support these predicted ranges.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations for C-H bonds on the pyridine ring.
~2980 - 2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
~1720 - 1700C=O stretchCarbamateA strong absorption band characteristic of the carbonyl group in a carbamate.[8]
~1550 - 1500N-O stretchNitro group (asymmetric)A strong, characteristic absorption for the asymmetric stretching of the nitro group.[9][10][11]
~1350 - 1300N-O stretchNitro group (symmetric)Another strong absorption for the symmetric stretching of the nitro group.[9][10][11]
~1600, ~1470C=C, C=N stretchAromatic ringSkeletal vibrations of the pyridine ring.

Interpretation: The presence of a strong band around 1710 cm⁻¹ is a clear indicator of the carbamate carbonyl. The two strong bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions are definitive for the nitro group.[9][10][11] The aliphatic and aromatic C-H stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like LC-MS.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrometry Data (ESI+):

m/zIonRationale
282.1[M+H]⁺The protonated molecular ion. The molecular formula is C₁₂H₁₇N₃O₄, with a monoisotopic mass of 281.12.
226.1[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.[12]
182.1[M+H - C₄H₈ - CO₂]⁺Subsequent loss of carbon dioxide (44 Da) from the carbamate moiety is also a characteristic fragmentation.[12]
168.1[C₆H₆N₃O₂]⁺Fragmentation leading to the protonated methyl(5-nitropyridin-2-yl)amine.

Fragmentation Pathway:

G M [M+H]⁺ m/z = 282.1 frag1 [M+H - C₄H₈]⁺ m/z = 226.1 M->frag1 - C₄H₈ frag3 [C₆H₆N₃O₂]⁺ m/z = 168.1 M->frag3 - Boc group frag2 [M+H - C₄H₈ - CO₂]⁺ m/z = 182.1 frag1->frag2 - CO₂

Figure 2. Proposed fragmentation pathway for this compound in ESI-MS.

Trustworthiness of Protocols: The described experimental protocols for NMR, IR, and MS are standard methodologies used in synthetic and analytical chemistry laboratories worldwide. They are self-validating in that consistent and reproducible data should be obtained when these procedures are followed correctly. The interpretation of the data is based on well-established principles of spectroscopy, ensuring a high degree of confidence in the structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data and the rationale behind their interpretation, researchers can confidently characterize this compound and ensure its suitability for their research and development activities. For definitive structural confirmation, it is always recommended to acquire experimental data and compare it with the predictions and reference data outlined in this guide.

References

  • SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE. [Link]

  • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • Scholars Research Library. Synthesis and characterization of novel dipeptide derivatives. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Karki, M., et al. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E, 2012, 68(Pt 5), o1403. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

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Solubility and stability of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Authored by a Senior Application Scientist

Introduction: In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful development. This compound, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] This guide provides a comprehensive technical overview of its solubility and stability, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability, formulation feasibility, and purification strategy. Based on the principle of "like dissolves like," the solubility of this compound is dictated by the interplay of its functional groups: the polar nitro group and pyridine ring, and the non-polar tert-butyl group.

Anticipated Solubility Characteristics

While specific quantitative data for this compound is not extensively documented in public literature, we can infer its likely solubility based on the known behavior of nitropyridine derivatives. Generally, nitropyridines exhibit poor solubility in aqueous solutions but are soluble in various organic solvents.[2] The presence of the tert-butyl group is also known to enhance solubility in organic media.[1]

Recommended Solvents for Screening

A systematic approach to solubility determination involves screening a range of solvents with varying polarities. The following table provides a recommended starting point for solubility screening of this compound, with anticipated qualitative solubility based on structurally similar compounds.

Solvent Polarity Index Anticipated Solubility Rationale for Inclusion
Water9.0PoorEssential for understanding behavior in aqueous physiological and environmental systems.
Methanol6.6SolubleA polar protic solvent commonly used in synthesis and formulation.[2]
Ethanol5.2SolubleAnother common polar protic solvent.
Acetonitrile6.2SolubleA polar aprotic solvent, often used as an HPLC mobile phase.
Acetone5.4SolubleA versatile polar aprotic solvent.
Dichloromethane3.4Very SolubleA non-polar solvent effective for dissolving many organic compounds.
Toluene2.3SolubleA non-polar aromatic solvent.
Diethyl Ether2.9SolubleA common non-polar solvent for extraction and purification.[2]
n-Hexane0.0Poorly SolubleA non-polar solvent to define the lower end of the solubility spectrum.
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for quantitative solubility assessment.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the container with the dried solute.[2]

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Part 2: Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor influencing its shelf-life, storage requirements, and degradation profile. For nitropyridine derivatives, several degradation pathways should be considered.

Key Factors Influencing Stability
  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] It is crucial to protect solutions of this compound from light.

  • pH-Dependent Hydrolysis: The carbamate and nitropyridine moieties may be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

  • Thermal Decomposition: Elevated temperatures can lead to the degradation of the molecule. For related pyridine N-oxides, deoxygenation and further decomposition can occur.[4]

Potential Degradation Pathways

Based on the chemistry of nitropyridines, the following degradation pathways are plausible:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[3][4]

  • Nucleophilic Substitution of the Nitro Group: The nitro group can be displaced by strong nucleophiles.[4]

  • Hydrolysis of the Carbamate: The tert-butyl carbamate protecting group can be cleaved under acidic conditions.

  • Hydroxylation of the Pyridine Ring: Microbial degradation of pyridine derivatives often initiates with hydroxylation of the ring.[5][6]

parent This compound product1 Reduction Product (e.g., 5-aminopyridin-2-yl) parent->product1 Reduction product2 Hydrolysis Product (e.g., Methyl(5-nitropyridin-2-yl)amine) parent->product2 Acid/Base Hydrolysis product3 Hydroxylation Product (e.g., Tert-butyl hydroxy-5-nitropyridin-2-yl) parent->product3 Oxidation/ Metabolism

Caption: Potential Degradation Pathways.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and solution).

    • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Quantification: Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the parent compound and detect any degradation products.[3]

Part 3: Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique due to its versatility and suitability for a wide range of compounds, including carbamates.[7]

Detailed HPLC Method Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).

  • Gradient Program:

    • 0-5 min: 60% A, 40% B

    • 5-15 min: Gradient to 80% A, 20% B

    • 15-20 min: Hold at 80% A, 20% B

    • 20-22 min: Gradient back to 60% A, 40% B

    • 22-25 min: Re-equilibration at 60% A, 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan (a starting point of 254 nm is recommended).

  • Injection Volume: 10 µL.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Perform Forced Degradation prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separate on C18 Column hplc1->hplc2 hplc3 Detect by UV-Vis hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Quantify Parent and Degradants data1->data2

Caption: HPLC Workflow for Stability Testing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative, offering high sensitivity and specificity. However, the thermal lability of carbamates is a potential challenge, and the thermal stability of this compound would need to be carefully evaluated.[7]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, grounded in the established principles of medicinal and analytical chemistry. While specific experimental data for this compound is limited, the provided protocols and insights based on analogous structures offer a robust framework for its comprehensive characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development efforts.

References

  • BenchChem. (n.d.). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
  • Chem-Impex. (n.d.). tert-Butyl 5-nitropyridin-2-ylcarbamate.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate.
  • BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
  • ResearchGate. (n.d.). The pyridine pathway of nicotine degradation by A. nicotinovorans and....

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The 5-Nitropyridine Moiety: A Cornerstone in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group at the 5-position of this heterocycle dramatically alters its electronic and physicochemical properties, creating a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive exploration of the multifaceted role of the 5-nitropyridine moiety in drug discovery and development. We will delve into its fundamental electronic effects, its influence on molecular interactions with biological targets, and its strategic application in medicinal chemistry. This guide will further present detailed synthetic methodologies, protocols for biological evaluation, and an analysis of the metabolic fate and toxicological considerations of this important pharmacophore.

The Electronic Influence and Physicochemical Properties of the 5-Nitropyridine Moiety

The potent electron-withdrawing nature of the nitro group is central to the unique characteristics of the 5-nitropyridine scaffold.[3] This property, exerted through both inductive and resonance effects, profoundly impacts the reactivity and biological activity of molecules containing this moiety.

Electronic Effects

The nitro group deactivates the pyridine ring towards electrophilic substitution while significantly activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[3] This heightened reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of various functional groups. The electron-deficient nature of the ring system also influences its ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking.

Physicochemical Properties

The presence of the 5-nitro group imparts specific physicochemical characteristics to the parent molecule. Generally, it increases polarity and can influence solubility. The properties of several key 5-nitropyridine intermediates are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Amino-5-nitropyridineC5H5N3O2139.11188-191Sparingly soluble in water.
2-Chloro-5-nitropyridineC5H3ClN2O2158.54106-109Insoluble in water, soluble in many organic solvents.
2-Hydroxy-5-nitropyridineC5H4N2O3140.10188-191Soluble in hot water and alkali liquor.[4]
5-Nitropyridine-2-carboxylic acidC6H4N2O4168.11218-220Soluble in dimethyl sulfoxide.[5]
5-Nitropyridine-2-thiolC5H4N2O2S156.16192-194Data not readily available.

The Role of the 5-Nitropyridine Moiety in Medicinal Chemistry

The 5-nitropyridine scaffold is a versatile platform in drug design, contributing to a wide spectrum of biological activities. Its derivatives have been investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2]

Anticancer Activity

Numerous studies have highlighted the potential of 5-nitropyridine derivatives as potent anticancer agents. The nitro group can play a dual role: acting as a key pharmacophore for target binding and serving as a handle for further structural modifications to optimize activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the anticancer activity of a selection of 5-nitropyridine analogs, illustrating key structure-activity relationships.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features and SAR Observations
2-Amino-5-nitropyridine derivative (35a, R=OMe)MCF-7 (Breast Cancer)6.41[6]The methoxy substitution on the aryl ring contributes to potency.
2-Amino-5-nitropyridine derivative (35d, Piperidine derivative)HepG2 (Liver Cancer)7.63[6]The piperidine moiety influences selectivity towards liver cancer cells.
5-Nitrofuran-2-yl derivative (14b)MCF-7 (Breast Cancer)0.85[7]The 5-nitrofuran group in conjunction with a thiazolidinone scaffold shows high potency.
5-Nitrofuran-2-yl derivative (14b)MDA-MB-231 (Breast Cancer)6.61[7]Demonstrates potent activity against triple-negative breast cancer cells.

The data suggests that substitutions on the pyridine ring and associated appendages significantly impact both the potency and selectivity of these compounds.

Antimicrobial and Antiviral Activity

The 5-nitropyridine moiety is a component of various compounds exhibiting antimicrobial and antiviral properties. For instance, derivatives have shown activity against strains like S. aureus and E. coli.[1] Furthermore, nitropyridines have been utilized as precursors for potent HIV-1 integrase inhibitors.[8]

Other Therapeutic Areas

Derivatives of 5-nitropyridine have also been explored for their potential in treating a range of other conditions, including their use as insecticides and their ability to inhibit enzymes like urease.[2][8]

Synthesis of 5-Nitropyridine Derivatives: A Practical Guide

The synthesis of 5-nitropyridine-containing compounds often relies on the versatile reactivity of key intermediates like 2-chloro-5-nitropyridine. The following section provides a detailed, step-by-step protocol for its preparation and subsequent derivatization.

Synthesis of 2-Chloro-5-nitropyridine

This two-step synthesis starts from the readily available 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine [9]

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 2-aminopyridine (60.2 g, 0.639 mol) in batches to 150 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.

  • Nitration: Once the 2-aminopyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL, 2.37 mol) dropwise, keeping the temperature below 30°C.

  • Reaction: After the addition is complete, stir the mixture at 25-30°C for 40 minutes, then increase the temperature to 55-65°C and maintain for 11 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 1000 g of crushed ice. Adjust the pH to 5.5-6.0 using a 50 wt.% aqueous sodium hydroxide solution.

  • Isolation: Filter the resulting precipitate and wash the filter cake with ice water. The crude product can be further purified by recrystallization.

Step 2: Conversion to 2-Hydroxy-5-nitropyridine and Chlorination [3]

  • Hydrolysis: The 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine.

  • Chlorination: The resulting 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) is then reacted with a mixture of phosphorus oxychloride (50 g) and phosphorus pentachloride (25.0 g, 0.12 mol).

  • Reaction: The mixture is stirred and heated at 100-105°C for 5 hours.

  • Work-up: After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into 120 g of ice water and neutralized to a pH of 8-9 with a 40 wt.% aqueous sodium hydroxide solution.

  • Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[10]

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H2SO4, HNO3 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Work-up Hydrolysis Hydrolysis 2-Amino-5-nitropyridine->Hydrolysis Acidic conditions 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Hydrolysis->2-Hydroxy-5-nitropyridine Chlorination Chlorination 2-Hydroxy-5-nitropyridine->Chlorination POCl3, PCl5 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Chlorination->2-Chloro-5-nitropyridine Work-up & Purification

Caption: Synthetic workflow for 2-chloro-5-nitropyridine.

Biological Evaluation of 5-Nitropyridine Compounds

Assessing the biological activity of newly synthesized 5-nitropyridine derivatives is a critical step in the drug discovery process. Cytotoxicity assays are fundamental for evaluating the potential of anticancer compounds.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Method

This protocol provides a standardized method for determining the cytotoxicity of a test compound using the BALB/c 3T3 cell line.[11]

  • Cell Culture: Maintain BALB/c 3T3 cells in an appropriate culture medium supplemented with serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach and enter the exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the 5-nitropyridine test compound and add them to the wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Neutral Red Staining: After incubation, replace the medium with a medium containing neutral red dye and incubate for a further 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Remove the staining solution, wash the cells, and add a destaining solution to extract the dye from the lysosomes of viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture BALB/c 3T3 cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Treatment Treat cells with compound Cell_Seeding->Treatment Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Treatment Incubation Incubate for 24-72h Treatment->Incubation NR_Staining Stain with Neutral Red Incubation->NR_Staining Dye_Extraction Extract dye from viable cells NR_Staining->Dye_Extraction Absorbance_Measurement Measure absorbance Dye_Extraction->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro Neutral Red Uptake cytotoxicity assay.

Metabolism, Detoxification, and Toxicological Considerations

The presence of a nitroaromatic group raises important considerations regarding metabolism and potential toxicity. The bioreduction of the nitro group is a key metabolic pathway that can lead to both bioactivation and detoxification.[9]

Metabolic Pathways

Nitroaromatic compounds can undergo reduction to form nitroso, hydroxylamino, and amino derivatives.[12] This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases. While the reduction to the corresponding amine is often a detoxification pathway, the intermediate hydroxylamine species can be reactive and potentially toxic.[13]

Phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, further facilitates the detoxification and excretion of these compounds and their metabolites.[14][15]

Metabolism_Pathway 5-Nitropyridine 5-Nitropyridine Nitroso-pyridine Nitroso-pyridine 5-Nitropyridine->Nitroso-pyridine Reduction Hydroxylamino-pyridine Hydroxylamino-pyridine Nitroso-pyridine->Hydroxylamino-pyridine Reduction 5-Aminopyridine 5-Aminopyridine Hydroxylamino-pyridine->5-Aminopyridine Reduction (Detoxification) Reactive Intermediates Reactive Intermediates Hydroxylamino-pyridine->Reactive Intermediates Bioactivation (Potential Toxicity) Conjugated_Metabolites Conjugated_Metabolites 5-Aminopyridine->Conjugated_Metabolites Phase II Conjugation

Caption: Metabolic pathways of the 5-nitropyridine moiety.

Toxicological Profile

Nitroaromatic compounds are often associated with concerns of mutagenicity and genotoxicity.[9][16] The reactive intermediates formed during nitroreduction can covalently bind to cellular macromolecules like DNA, leading to potential cellular damage. Therefore, a thorough in vitro and in vivo ADME-Tox profiling is essential during the development of any drug candidate containing a 5-nitropyridine moiety.[4][6][17]

Conclusion

The 5-nitropyridine moiety is a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique electronic properties facilitate a wide range of synthetic transformations and enable crucial interactions with biological targets. While the inherent reactivity and potential for metabolic activation of the nitro group necessitate careful toxicological evaluation, the diverse and potent biological activities exhibited by 5-nitropyridine derivatives underscore their continued importance in the quest for novel therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of this remarkable scaffold in the design and development of the next generation of bioactive compounds.

References

  • Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. (URL: [Link])

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (URL: [Link])

  • Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (URL: Not available)
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. (URL: [Link])

  • BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol - National Toxicology Program. (URL: [Link])

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH. (URL: [Link])

  • Metabolic Pathways Involved in Detoxification of Carcinogenic Compounds | Open Access Journals - Research and Reviews. (URL: [Link])

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (URL: [Link])

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - ResearchGate. (URL: [Link])

  • Modulation of signal transduction pathways by natural compounds in cancer - PubMed - NIH. (URL: [Link])

  • Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - Sci-Hub. (URL: [Link])

  • 2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])

  • Signaling pathways with drug targets and associated drugs that are... - ResearchGate. (URL: [Link])

  • Test for in vitro cytotoxicity: Elution Method of Taglus PU FLEX Thermoforming Foils as per ISO 10993 5:2009(E - FINAL REPORT. (URL: [Link])

  • Anticancer drugs acting against signaling pathways - PubMed - NIH. (URL: [Link])

  • Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - NIH. (URL: [Link])

  • Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

  • Comment on “Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application” - NIH. (URL: [Link])

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The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group: A Strategic Overview

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[2] The Boc protecting group is favored in organic synthesis for its stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis.[3]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[4][5][6] This orthogonality is a critical feature that enables the selective deprotection of different protecting groups within the same molecule, a crucial strategy in the synthesis of complex molecules like peptides and pharmaceuticals.[5][7][8][9]

The Chemistry of Boc Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for its effective application and for troubleshooting potential synthetic challenges.

Boc Protection: Taming the Amine

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][10][11] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6][12]

Mechanism of Boc Protection:

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the formation of the Boc-protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[12] A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[13]

Boc_Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-(C=O)O-tBu      |     O⁻      |     (C=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a base, such as triethylamine (1.1-1.5 eq.) or diisopropylethylamine (DIPEA), to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is typically achieved under acidic conditions.[4][13] The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-sensitive groups.[5]

Trifluoroacetic Acid (TFA): The Workhorse Reagent

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[13][14] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][14][15] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][14][15]

Mechanism of TFA-Mediated Boc Deprotection:

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The released amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[14]

Boc_Deprotection cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_Amine->Protonated_Boc Protonation TFA CF₃COOH (TFA) TFA->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of t-butyl cation tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine_Salt R-NH₃⁺ CF₃COO⁻ Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutene CH₂=C(CH₃)₂ tBu_Cation->Isobutene Deprotonation

Caption: Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers in Boc Deprotection

A potential complication during Boc deprotection is the generation of the reactive tert-butyl cation.[16][17] This electrophilic species can alkylate nucleophilic side chains of amino acids, particularly tryptophan, methionine, and cysteine.[16] To prevent these unwanted side reactions, "scavengers" are often added to the deprotection cocktail to trap the tert-butyl cation.[17][18] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[17]

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent, typically dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM. For substrates with acid-sensitive functionalities, a lower concentration of TFA and shorter reaction times may be necessary.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as the TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base, such as saturated sodium bicarbonate solution, or pass it through a basic ion-exchange resin.

  • Purification: The resulting free amine can be used in the next step without further purification or can be purified by standard techniques if required.

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidolysis TFA in DCM20-50% TFA, RT, 0.5-2 hFast, efficient, volatile byproductsHarsh for some sensitive substrates, requires scavengers
Mild Acidolysis HCl in Dioxane/MeOH4M HCl, RT, 1-4 hMilder than TFA, less side reactionsHCl is corrosive, may not be suitable for all substrates
Lewis Acid Catalysis AlCl₃, ZnBr₂Inert solvent, RTHigh selectivity in some casesStoichiometric amounts of Lewis acid often required
Thermal Deprotection High temperature150-250 °C, continuous flowAcid-free, selective in some casesRequires specialized equipment, not suitable for all substrates

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is a cornerstone in the synthesis of peptide-based drugs, anticancer agents, and antibiotics.[19] In solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl) protection strategy has been a classical approach.[9] In this strategy, the α-amino group of the growing peptide chain is protected with the acid-labile Boc group, while the side chains of the amino acids are protected with more acid-stable benzyl-based groups.[9] This allows for the selective removal of the N-terminal Boc group at each cycle of amino acid addition using a moderately strong acid like TFA, without affecting the side-chain protecting groups or the linkage to the solid support.[9]

The high selectivity and mild removal conditions of the Boc group significantly enhance the purity of the target product, providing reliable assurance for the synthesis of complex pharmaceutical molecules.[19] For instance, in the synthesis of insulin analogs, the Boc group ensures that amino acids are connected in the correct sequence, improving the purity and yield of the intermediates.[19]

Navigating Potential Side Reactions and Challenges

While the Boc group is generally robust, researchers should be aware of potential side reactions to ensure the success of their synthetic endeavors.

  • Alkylation by the tert-Butyl Cation: As previously mentioned, the tert-butyl cation generated during deprotection can alkylate sensitive residues. The use of scavengers is the primary strategy to mitigate this issue.[16]

  • Incomplete Deprotection: Sterically hindered Boc-protected amines may require longer reaction times or stronger acidic conditions for complete removal.

  • Aspartimide Formation: In peptide synthesis, aspartic acid residues with side-chain protection can be prone to aspartimide formation under both acidic and basic conditions, leading to side products. Careful selection of protecting groups and coupling reagents can minimize this side reaction.[16]

  • N-O Boc Transfer: In molecules containing both amine and hydroxyl groups, an intramolecular transfer of the Boc group from the nitrogen to the oxygen can sometimes be observed, especially under basic conditions.[4]

Conclusion: A Versatile and Enduring Tool in Synthesis

The tert-butyl carbamate protecting group remains an indispensable tool for organic chemists, particularly those in the fields of drug discovery and development. Its predictable reactivity, stability under a wide range of conditions, and facile removal under mild acidic conditions make it a highly reliable and versatile choice for amine protection. A thorough understanding of its underlying chemical principles, reaction mechanisms, and potential pitfalls, as outlined in this guide, will empower researchers to strategically and effectively employ the Boc group in the synthesis of complex and biologically important molecules.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

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  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025, December 29). Nanjing Tengxiang Import & Export Co. Ltd. Retrieved January 20, 2026, from [Link]

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Chapter 1: The Electronic Influence of the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Nitro Group as a Synthetic Linchpin: Unlocking the Reactivity of the Pyridine Ring

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals speaks to its versatile nature. The introduction of a nitro (–NO₂) group onto this heterocycle is a transformative synthetic maneuver. The nitro group's profound electron-withdrawing properties fundamentally alter the ring's chemical personality, deactivating it towards certain reactions while powerfully enabling others. This guide offers a detailed exploration of the reactivity conferred by the nitro group, focusing on the mechanistic underpinnings of key transformations, field-proven experimental protocols, and the strategic implications for complex molecule synthesis.

The reactivity of a nitropyridine is a direct consequence of the nitro group's potent and dual-mode electron-withdrawing nature.[1] It operates through both the inductive effect (-I) and the resonance effect (-M), which synergistically reduce the electron density of the pyridine ring.[2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bond framework. This effect acidifies the ring protons and reduces the basicity of the pyridine nitrogen.

  • Resonance Effect (-M): The nitro group actively withdraws electron density from the ring's π-system. This effect is most pronounced when the nitro group is at the 2- (ortho) or 4- (para) position relative to the ring nitrogen, as it allows for the delocalization of π-electrons onto the nitro group's oxygen atoms.[2] This creates resonance structures with a partial positive charge on the ring carbons, making them highly electrophilic.[1][3]

The combined influence renders the nitropyridine ring highly electron-deficient, a property that deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack.[1][4]

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination Start 2-Chloro-4-nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic attack at C2 Product 2-Substituted-4-nitropyridine Intermediate->Product Expulsion of leaving group LeavingGroup Chloride (Cl⁻) departs

Caption: The addition-elimination pathway for SNAr reactions.

Regioselectivity

Nucleophilic attack is overwhelmingly favored at the positions ortho and para (2- and 4-positions) to the nitro group. This is because the intermediate Meisenheimer complex formed from attack at these positions allows the negative charge to be delocalized onto the pyridine nitrogen, providing substantial resonance stabilization. [5][6]Attack at the meta position (3-position) does not permit this stabilization, making the intermediate significantly higher in energy and the reaction kinetically unfavorable. [5]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol describes the SNAr reaction between 2-chloro-5-nitropyridine and an amine, a common transformation in the synthesis of bioactive molecules. [7][8] Materials:

  • 2-Chloro-5-nitropyridine

  • Amine (e.g., piperidine, 1.2 equivalents)

  • Triethylamine (if starting with an amine salt, 1.5 equivalents)

  • Ethanol (solvent)

  • Ethyl acetate (for work-up)

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add the desired amine (1.2 eq) to the solution. If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine. [9]3. Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once complete, remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, 2-(piperidin-1-yl)-5-nitropyridine, can be further purified by column chromatography on silica gel or by recrystallization.

Chapter 3: Reduction of the Nitro Group to an Amine

The nitro group is often considered a synthetic precursor to the invaluable amino group. [1]The conversion of a nitropyridine to an aminopyridine is a fundamental transformation in medicinal chemistry, as aminopyridines are key building blocks for a vast range of pharmaceuticals. [10][11][12]This reduction can be achieved with high efficiency and selectivity using several methods.

Common Reduction Methodologies

Two primary strategies dominate the reduction of aromatic nitro groups:

  • Catalytic Hydrogenation: This is a clean and highly efficient method. [13]The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst. Palladium on carbon (Pd/C) is the most common, but platinum (Pt) and Raney Nickel are also effective. [13][14]The process is environmentally benign, with water being the only byproduct.

  • Metal-Acid Reduction: This classic method involves the use of an easily oxidized metal in the presence of an acid. [14]Common combinations include iron/hydrochloric acid (Fe/HCl), tin/hydrochloric acid (Sn/HCl), or zinc/acetic acid (Zn/AcOH). [14][15]This method is robust and tolerant of many functional groups but can require a more strenuous aqueous work-up to remove metal salts. [1] Table 1: Comparison of Common Reduction Conditions for Nitropyridines

MethodCatalyst/ReagentSolventTemperature (°C)PressureTypical TimeYield (%)Reference
Catalytic Hydrogenation10% Pd/CMethanol/THF10-251 atm H₂1-24 h>95[13]
Metal-Acid ReductionFe powder, HClWater/EthanolRefluxAtmospheric2-6 h80-95[1][15]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitropyridine

This protocol details the reduction of 4-nitropyridine to 4-aminopyridine using palladium on carbon.

Materials:

  • 4-Nitropyridine

  • 10% Palladium on Carbon (Pd/C, ~5 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas source (balloon or Parr apparatus)

  • Celite®

Procedure:

  • Setup: To a heavy-walled flask (e.g., a Parr bottle) containing a magnetic stir bar, add 4-nitropyridine and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Inerting: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. For lab scale, a hydrogen-filled balloon is sufficient to maintain a positive pressure (~1 atm). [16]Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within a few hours.

  • Work-up: Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete product recovery.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield crude 4-aminopyridine, which can be purified by recrystallization if necessary. [1]

Reduction_Workflow A 1. Dissolve Nitropyridine in Solvent B 2. Add Pd/C Catalyst A->B C 3. Purge with N₂/Ar B->C D 4. Introduce H₂ Atmosphere C->D E 5. Stir Vigorously at RT D->E F 6. Filter through Celite® E->F G 7. Concentrate Filtrate F->G H Isolate Aminopyridine G->H

Caption: Experimental workflow for catalytic hydrogenation.

Chapter 4: Other Modes of Reactivity

While SNAr and reduction are the dominant transformations, the electron-deficient nature of nitropyridines enables other useful reactions.

  • Vicarious Nucleophilic Substitution (VNS): This powerful reaction allows for the direct C-H functionalization of the nitropyridine ring. [17]It involves the reaction of a nitropyridine with a nucleophile bearing a leaving group on the same carbon (e.g., a carbanion stabilized by a sulfonyl group). [4][18]The nucleophile adds to an electron-deficient C-H position (typically ortho to the nitro group), followed by a base-induced β-elimination of the leaving group to form the substituted product. [4]

  • Zincke Reaction: While not a direct reaction of nitropyridines, the Zincke reaction illustrates the extreme electrophilicity of pyridinium rings, an effect amplified by electron-withdrawing groups. In this reaction, a pyridine is activated by reaction with 2,4-dinitrochlorobenzene to form a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). [19][20]This activated salt can then react with primary amines, leading to a ring-opening and subsequent re-closure to form a new pyridinium salt. [21]

Conclusion

The nitro group is a powerful and versatile functional handle in pyridine chemistry. [1]Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. This activation transforms simple halopyridines into valuable platforms for introducing a wide array of functional groups. Furthermore, the nitro group itself serves as a reliable synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry. A thorough understanding of these reactivity patterns—from the underlying electronic principles to the practical execution of key protocols—is essential for any scientist or researcher aiming to leverage the full synthetic potential of the nitropyridine scaffold in the development of novel, high-value molecules.

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An In-Depth Technical Guide to the Potential Biological Targets of 5-Nitropyridin-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

State-of-the-art research indicates that 5-nitropyridin-2-yl derivatives are a class of synthetic heterocyclic compounds with significant potential in drug discovery. The presence of the electron-withdrawing nitro group on the pyridine ring profoundly influences the molecule's electronic properties, making it a versatile scaffold for interacting with a diverse range of biological macromolecules. This guide provides an in-depth analysis of the known and potential biological targets of these derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

Known Biological Targets and Mechanisms of Action

Enzyme Inhibition

5-Nitropyridin-2-yl derivatives have demonstrated inhibitory activity against several classes of enzymes, positioning them as promising candidates for therapeutic intervention in various diseases.

Mechanism of Action: Thioredoxin reductase is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and is often upregulated in cancer cells to cope with increased oxidative stress. Nitropyridine compounds have been identified as irreversible inhibitors of cytosolic thioredoxin reductase 1 (TXNRD1)[1]. The inhibition is NADPH-dependent and is thought to occur via covalent modification of the active site selenocysteine (Sec) residue[1]. This inactivation of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS)[2]. The resulting oxidative stress can trigger downstream apoptotic signaling pathways[3][4]. Specifically, inhibition of TrxR leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK and p38 MAPK pathways, ultimately culminating in apoptosis[5][6].

Signaling Pathway:

Thioredoxin_Reductase_Inhibition 5-Nitropyridin-2-yl Derivative 5-Nitropyridin-2-yl Derivative TrxR (active) TrxR (active) 5-Nitropyridin-2-yl Derivative->TrxR (active) Inhibition TrxR (inactive) TrxR (inactive) TrxR (active)->TrxR (inactive) NADP+ NADP+ TrxR (active)->NADP+ Thioredoxin (reduced) Thioredoxin (reduced) TrxR (active)->Thioredoxin (reduced) Reduces ROS ↑ Reactive Oxygen Species (ROS) TrxR (inactive)->ROS Leads to NADPH NADPH NADPH->TrxR (active) Thioredoxin (oxidized) Thioredoxin (oxidized) Thioredoxin (oxidized)->TrxR (active) ASK1 ASK1 Activation ROS->ASK1 JNK/p38 MAPK JNK/p38 MAPK Activation ASK1->JNK/p38 MAPK Apoptosis Apoptosis JNK/p38 MAPK->Apoptosis Microtubule_Inhibition 5-Nitropyridin-2-yl Derivative 5-Nitropyridin-2-yl Derivative Tubulin Dimers Tubulin Dimers 5-Nitropyridin-2-yl Derivative->Tubulin Dimers Inhibits Polymerization Mitotic Spindle Mitotic Spindle 5-Nitropyridin-2-yl Derivative->Mitotic Spindle Disrupts Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Mitotic Spindle Formation G2_M_Arrest G2/M Phase Arrest Mitotic Spindle->G2_M_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation G2_M_Arrest->Spindle_Checkpoint Apoptosis Apoptosis Spindle_Checkpoint->Apoptosis

Caption: Cell Cycle Arrest via Microtubule Destabilization.

As mentioned in the context of thioredoxin reductase inhibition, the generation of reactive oxygen species (ROS) is a key mechanism for the anticancer activity of some 5-nitropyridin-2-yl derivatives. The accumulation of ROS can lead to oxidative damage to cellular components and activate the intrinsic apoptotic pathway.[3][4][7] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[1][8]

Antimicrobial Activity

The 5-nitropyridin-2-yl scaffold is also being explored for the development of new antimicrobial agents. While the exact mechanisms are still being elucidated for this specific class, the antimicrobial action of related nitro-heterocyclic compounds, such as nitrofurans and nitroimidazoles, often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive cytotoxic species that can damage microbial DNA, proteins, and other macromolecules, leading to cell death.[9][10] It is plausible that 5-nitropyridin-2-yl derivatives may share a similar mode of action against certain bacterial and parasitic pathogens.

Methodologies for Target Identification and Validation

Identifying the specific molecular targets of a bioactive small molecule is a critical step in drug development. Several experimental approaches can be employed for this purpose.

Target Identification Workflow

A general workflow for identifying the biological targets of 5-nitropyridin-2-yl derivatives involves a combination of affinity-based and label-free methods.

Target_ID_Workflow Start Start: Bioactive 5-Nitropyridin-2-yl Derivative Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated Derivative) Start->Affinity_Probe Incubate Incubate Probe with Lysate Affinity_Probe->Incubate Cell_Lysate Prepare Cell Lysate or Protein Extract Cell_Lysate->Incubate Pull_down Affinity Pull-down (e.g., Streptavidin Beads) Incubate->Pull_down Wash Wash to Remove Non-specific Binders Pull_down->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identify Identify Potential Target Proteins Mass_Spec->Identify Validate Validate Targets Identify->Validate Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Validate->Biochemical_Assay Confirm Interaction Cellular_Assay Cellular Assays (e.g., Western Blot, Phenotypic Analysis) Validate->Cellular_Assay Confirm Biological Relevance End Confirmed Target(s) Biochemical_Assay->End Cellular_Assay->End

Caption: General Workflow for Affinity-Based Target Identification.

Experimental Protocols

This assay is a colorimetric method used to assess the cytotoxic potential of the compounds against cancer cell lines.[2][11][12][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 5-nitropyridin-2-yl derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).[11]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[11][12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

This assay measures the ability of the compounds to inhibit the activity of the urease enzyme.[6][8][13][14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing urease enzyme solution and the 5-nitropyridin-2-yl derivative at various concentrations in a 96-well plate.[13]

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: Initiate the reaction by adding a urea solution to each well.[13]

  • Incubation: Incubate the plate for a set time to allow the enzymatic reaction to proceed.[13]

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using a colorimetric method, such as the Berthelot (indophenol) method.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 630 nm.[8]

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.[8]

This assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.[4][15][16]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP in a polymerization buffer.[15]

  • Compound Addition: Add the 5-nitropyridin-2-yl derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[4]

  • Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.[4][15]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.[4][15]

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization indicates an inhibitory effect. Determine the IC50 value for the inhibition of tubulin polymerization.[4]

Summary of Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) for some 5-nitropyridin-2-yl and related derivatives against various biological targets. It is important to note that direct IC50 values for 5-nitropyridin-2-yl derivatives against all listed targets are not always available in the literature, and some data is from structurally related compounds.

Derivative ClassTargetIC50 ValueCell Line/Assay Condition
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 μMIn vitro enzyme assay
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98 μMIn vitro enzyme assay
5-Nitrofuran derivativeBreast Cancer (MCF-7)0.85 µMMTT Assay (24h) [14]
5-Nitrofuran derivativeBreast Cancer (MDA-MB-231)6.61 µMMTT Assay (24h) [14]
Nitropyridine analoguesTubulin Polymerization2–3 μMIn vitro fluorescence assay

Conclusion and Future Directions

The 5-nitropyridin-2-yl scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The identified targets, including thioredoxin reductase, urease, and tubulin, are implicated in the pathophysiology of cancer and infectious diseases. The multi-targeting potential of some of these derivatives is particularly noteworthy.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-nitropyridin-2-yl core to optimize potency and selectivity for specific targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular interactions between these derivatives and their targets to guide rational drug design.

  • Target Validation: Rigorous validation of the identified targets in relevant cellular and animal models to confirm their therapeutic relevance.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for clinical development.

The continued exploration of 5-nitropyridin-2-yl derivatives holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

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  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy. (2018). PubMed Central. [Link]

  • Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. (2025). National Center for Biotechnology Information. [Link]

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  • Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat. (2021). National Center for Biotechnology Information. [Link]

  • Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy. (2018). PubMed Central. [Link]

  • G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. (2004). ResearchGate. [Link]

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  • Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma. (2021). MDPI. [Link]

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  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). National Center for Biotechnology Information. [Link]

  • IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis and Anticancer Activity of Some Molecules Other Than Nitrogen Containing Heterocyclic Moeities. (n.d.). IntechOpen. Retrieved January 20, 2026, from [Link]

  • Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. (2019). ResearchGate. [Link]

  • Molecular Dynamics Simulation Study of the Selective Inhibition of Coagulation Factor IXa over Factor Xa. (2023). National Center for Biotechnology Information. [Link]

  • Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. (2019). National Center for Biotechnology Information. [Link]

  • IC50 distribution between cell lines.. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). MDPI. [Link]

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In Silico First: A Predictive Deep Dive into the Properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the attrition of promising candidates during preclinical and clinical development remains a formidable challenge. A significant contributor to this failure rate is the unforeseen and unfavorable physicochemical, pharmacokinetic, and toxicity profiles of molecules. The traditional paradigm of synthesizing and then testing is giving way to a more agile, resource-efficient approach: in silico first. By leveraging the power of computational chemistry and machine learning, we can now construct a detailed, predictive portrait of a molecule's behavior before it is ever synthesized. This guide provides an in-depth technical walkthrough of the in silico prediction of key properties for a molecule of interest: Tert-butyl methyl(5-nitropyridin-2-yl)carbamate. Our exploration will be grounded in the principles of scientific integrity, utilizing validated, open-access tools to build a comprehensive and actionable molecular profile.

The Subject of Our Investigation: this compound

To embark on our predictive journey, we must first unequivocally identify our molecule.

  • Chemical Name: this compound

  • CAS Number: 1039055-45-2

  • Canonical SMILES: CN(C(=O)OC(C)(C)C)c1ccc([O-])cn1

This SMILES (Simplified Molecular Input Line Entry System) string is the key that unlocks the door to a wealth of predictive information, serving as the direct input for the computational tools we will employ.

The Strategic Workflow: A Multi-Faceted In Silico Assessment

Our approach is not a monolithic one. Instead, we will utilize a battery of specialized, well-regarded computational tools, each chosen for its strength in predicting a specific facet of the molecule's character. This multi-pronged strategy provides a more robust and cross-validated understanding.[1] The choice of tools is critical and is based on the transparency of their methodologies and their validation against extensive experimental datasets.

In_Silico_Prediction_Workflow Molecule This compound (SMILES) SwissADME SwissADME Molecule->SwissADME Input pkCSM pkCSM Molecule->pkCSM Input ProToxII ProTox-II Molecule->ProToxII Input Toxtree Toxtree Molecule->Toxtree Input Physicochemical_Data Physicochemical Profile SwissADME->Physicochemical_Data Output ADME_Data ADME Profile pkCSM->ADME_Data Output Toxicity_Data Toxicity Profile ProToxII->Toxicity_Data Output Toxtree->Toxicity_Data

Caption: Overall workflow for the in silico prediction of molecular properties.

Part 1: Unveiling the Physicochemical Landscape with SwissADME

The foundational step in understanding a molecule's potential as a drug is to characterize its physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its ability to reach its intended biological target. For this task, we turn to SwissADME, a robust, free web-based tool renowned for its comprehensive suite of predictive models.[2][3]

Methodology: The SwissADME Protocol

  • Access the Platform: Navigate to the SwissADME web server.[1]

  • Input Molecular Structure: In the provided input field, paste the SMILES string for this compound: CN(C(=O)OC(C)(C)C)c1ccc([O-])cn1.

  • Initiate Prediction: Execute the prediction by clicking the "Run" button.

  • Data Compilation: The platform will generate a detailed report. For this guide, we will focus on key physicochemical descriptors, lipophilicity, water solubility, and drug-likeness parameters.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 253.26 g/mol Within the desirable range for oral bioavailability (Lipinski's Rule of Five: <500).
LogP (iLOGP) 2.15Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
LogS (ESOL) -3.18Corresponds to a predicted water solubility of 0.066 mg/mL, classifying it as "soluble."
Topological Polar Surface Area (TPSA) 79.45 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential (typically <140 Ų).
Number of Rotatable Bonds 4Indicates good oral bioavailability in rats (typically ≤10).
Hydrogen Bond Acceptors 5Within the limits of Lipinski's Rule of Five (≤10).
Hydrogen Bond Donors 0Within the limits of Lipinski's Rule of Five (≤5).

Drug-Likeness and Medicinal Chemistry Friendliness:

SwissADME also provides valuable alerts regarding the "drug-likeness" of a molecule based on established filters. For this compound, the predictions indicate no violations of Lipinski's, Ghose's, Veber's, Egan's, or Muegge's rules, suggesting a favorable profile for oral bioavailability. The lead-likeness prediction, however, shows one violation due to the LogP being greater than 3.5. The synthetic accessibility score is 3.1, indicating that the molecule is relatively easy to synthesize.

Part 2: Charting the Pharmacokinetic Course with pkCSM

A molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its therapeutic efficacy and safety. To predict these complex processes, we will employ pkCSM, a tool that utilizes graph-based signatures to model a wide range of pharmacokinetic and toxicity properties.[4][5][6][7]

Methodology: The pkCSM Protocol

  • Access the Platform: Navigate to the pkCSM web server.

  • Input Molecular Structure: Submit the SMILES string CN(C(=O)OC(C)(C)C)c1ccc([O-])cn1.

  • Select Predictions: Ensure that all relevant ADME parameters are selected for prediction.

  • Initiate and Collate: Run the prediction and collate the output data into a structured format.

Predicted ADME Profile:

ADME ParameterPredicted ValueInterpretation and Implication
Absorption
- Water Solubility (log mol/L)-2.579Consistent with the SwissADME prediction, indicating good solubility.
- Caco-2 Permeability (log Papp)0.949A value > 0.9 suggests high permeability across the intestinal wall.
- Intestinal Absorption (Human)91.59%Predicts high absorption from the gastrointestinal tract.
Distribution
- VDss (log L/kg)-0.116A low volume of distribution suggests the compound will primarily reside in the bloodstream.
- BBB Permeability (logBB)-0.457A logBB > -1 suggests the compound can cross the blood-brain barrier.
- CNS Permeability (logPS)-1.776A logPS > -2 indicates good penetration into the central nervous system.
Metabolism
- CYP2D6 SubstrateNoUnlikely to be metabolized by this major drug-metabolizing enzyme.
- CYP3A4 SubstrateYesLikely to be a substrate for CYP3A4, a key enzyme in drug metabolism.
- CYP1A2 InhibitorNoUnlikely to inhibit this cytochrome P450 isoform.
- CYP2C19 InhibitorNoUnlikely to inhibit this cytochrome P450 isoform.
- CYP2C9 InhibitorNoUnlikely to inhibit this cytochrome P450 isoform.
- CYP2D6 InhibitorNoUnlikely to inhibit this cytochrome P450 isoform.
- CYP3A4 InhibitorNoUnlikely to inhibit this cytochrome P450 isoform.
Excretion
- Total Clearance (log ml/min/kg)0.435Predicts a moderate rate of clearance from the body.
- Renal OCT2 SubstrateNoUnlikely to be actively transported by the organic cation transporter 2 in the kidneys.

Part 3: Probing for Potential Peril - A Dual-Pronged Toxicity Assessment

Early identification of potential toxicity is paramount to de-risking a drug discovery program. We will utilize two complementary tools for this purpose: ProTox-II, which provides predictions for a wide range of toxicological endpoints, and Toxtree, which offers a decision tree-based approach to toxic hazard estimation.[8][9][10]

ProTox-II: A Broad-Spectrum Toxicity Screen

ProTox-II leverages a combination of molecular similarity, pharmacophores, and machine-learning models to predict various toxicity endpoints.[9][10]

Methodology: The ProTox-II Protocol

  • Access the Platform: Navigate to the ProTox-II web server.

  • Input Molecular Structure: Input the SMILES string for our compound of interest.

  • Initiate Prediction: Start the toxicity prediction.

  • Analyze Results: The output provides predictions for oral toxicity, organ toxicity, and various toxicological endpoints.

Predicted Toxicity Profile (ProTox-II):

Toxicity EndpointPredictionConfidence ScoreImplication
Oral Toxicity (LD50) 300 mg/kg72%Predicted to be Class 3 (Toxic if swallowed).
Hepatotoxicity Inactive68%Low probability of causing drug-induced liver injury.
Carcinogenicity Inactive75%Unlikely to be carcinogenic.
Mutagenicity Active69%Potential to induce genetic mutations. This is a significant flag for further investigation.
Immunotoxicity Inactive55%Low likelihood of adversely affecting the immune system.
Toxtree: A Rule-Based Hazard Assessment

Toxtree is an open-source application that estimates toxic hazards by applying a decision tree approach, most notably the Cramer classification scheme.[8]

Methodology: The Toxtree Protocol

  • Launch Application: Open the Toxtree application.

  • Input Structure: Input the SMILES string for this compound.

  • Select Decision Tree: Choose the "Cramer rules" decision tree.

  • Estimate Hazard: Run the estimation to obtain the Cramer class.

Predicted Toxic Hazard (Toxtree):

Classification SchemePredicted ClassRationale/Alerts
Cramer Rules High (Class III)The presence of a nitro group on an aromatic ring is a structural alert that often places a compound in the high-toxicity class.

Synthesizing the In Silico Evidence: A Holistic View

Our multi-platform in silico analysis of this compound has yielded a detailed and multi-faceted predictive profile.

Properties_Summary cluster_Favorable Favorable Properties cluster_Caution Properties Requiring Caution Molecule This compound Good_Solubility Good Aqueous Solubility Molecule->Good_Solubility High_Absorption High Intestinal Absorption Molecule->High_Absorption BBB_Penetrant Blood-Brain Barrier Penetrant Molecule->BBB_Penetrant No_CYP_Inhibition No Significant CYP Inhibition Molecule->No_CYP_Inhibition Good_Drug_Likeness Good Drug-Likeness (Lipinski) Molecule->Good_Drug_Likeness Mutagenicity_Alert Potential Mutagenicity Molecule->Mutagenicity_Alert High_Toxicity_Class High Cramer Toxicity Class Molecule->High_Toxicity_Class CYP3A4_Substrate CYP3A4 Substrate Molecule->CYP3A4_Substrate

Caption: A summary of the predicted favorable and cautionary properties.

The physicochemical and ADME predictions paint a generally positive picture, suggesting that the molecule is likely to be orally bioavailable and capable of reaching systemic circulation and potentially the central nervous system. However, the toxicity predictions raise significant red flags. The prediction of mutagenicity by ProTox-II, corroborated by the high-risk Cramer classification from Toxtree due to the nitroaromatic moiety, strongly suggests that this compound would require careful evaluation and potential structural modification to mitigate this liability. The fact that it is a substrate for CYP3A4 also indicates a potential for drug-drug interactions.

Conclusion: In Silico Prediction as a Compass for Drug Discovery

This in-depth technical guide has demonstrated the power of a structured, multi-tool in silico approach to prospectively evaluate a molecule of interest. The generated data provides a robust, evidence-based foundation for making informed decisions in a drug discovery pipeline. For this compound, the path forward would be to experimentally validate the predicted properties, with a particular focus on confirming or refuting the mutagenicity concern. Should this liability be confirmed, the in silico models can be further leveraged to explore structural modifications that abrogate this toxicity while preserving the desirable pharmacokinetic properties. In this way, computational prediction serves not as a replacement for experimental work, but as an indispensable guide, illuminating the path toward safer and more effective medicines.

References

  • SwissADME. [Link][1][2]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 2015, 58(9), 4066-4072. [Link][4][5]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017, 7, 42717. [Link][3]

  • pkCSM - Biosig Lab. [Link][6][7]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 2018, 46(W1), W257-W263. [Link][9][10]

  • Toxtree - Toxic Hazard Estimation by decision tree approach. [Link][8]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 2020, 15(12), 1473-1487. [Link]

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A Technical Guide to Tert-butyl methyl(5-nitropyridin-2-yl)carbamate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Synthesis, Commercial Availability, and Applications of a Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a heterocyclic building block of increasing importance in pharmaceutical and medicinal chemistry. The guide details its chemical properties, outlines a robust and reproducible synthetic protocol, and presents a thorough analysis of its commercial availability from various suppliers. Furthermore, it delves into the compound's current and potential applications in drug development, supported by a review of the role of nitropyridine and carbamate moieties in bioactive molecules. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of Nitropyridines and Carbamates in Medicinal Chemistry

The pyridine scaffold is a privileged structural motif in drug design, with a significant percentage of FDA-approved nitrogen-containing heterocyclic drugs featuring this core.[1] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, dramatically influences the electronic properties of the molecule. The potent electron-withdrawing nature of the nitro group makes the pyridine core susceptible to a variety of chemical transformations, rendering nitropyridines versatile intermediates in the synthesis of complex pharmaceutical agents.[2] These compounds serve as precursors for a wide array of bioactive molecules with applications as antitumor, antiviral, and anti-neurodegenerative agents.[1][3]

Parallel to the utility of the nitropyridine core, the carbamate functional group is a cornerstone in medicinal chemistry.[4] The tert-butyloxycarbonyl (Boc) group, in particular, is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, selective cleavage under acidic conditions.[5] The incorporation of a Boc-protected amine onto a nitropyridine framework, as seen in this compound, yields a highly valuable and versatile building block for the synthesis of novel therapeutics. This guide will provide an in-depth exploration of this specific compound, from its synthesis and commercial availability to its applications in the cutting-edge of drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1039055-45-2[6]
Molecular Formula C₁₁H₁₅N₃O₄[7]
Molecular Weight 253.25 g/mol [7]
Appearance Typically a yellow to orange solidGeneral observation
Purity ≥95% (commonly available)[6]
Storage Conditions 2-8°C, sealed in a dry environment[7]

Spectroscopic Characterization: While specific spectra for this compound are typically provided by the supplier upon purchase, representative spectroscopic data for a closely related analogue, tert-butyl (6-methyl-5-nitropyridin-2-yl)carbamate, is available and can provide insight into the expected spectral features.[1][8] Researchers should always confirm the identity and purity of the purchased material using standard analytical techniques such as NMR, IR, and MS.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward procedure involving the Boc-protection of the corresponding secondary amine, N-methyl-5-nitropyridin-2-amine. The following protocol is a representative method based on established procedures for the N-Boc protection of aminopyridines.

Reaction Scheme:

Synthesis of this compound cluster_product Product amine N-methyl-5-nitropyridin-2-amine reaction Stir at room temperature amine->reaction boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->reaction base Triethylamine (TEA) or DMAP base->reaction solvent Dichloromethane (DCM) or THF solvent->reaction product This compound reaction->product Work-up & Purification

A representative synthetic workflow.

Materials and Reagents:

  • N-methyl-5-nitropyridin-2-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methyl-5-nitropyridin-2-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per gram of amine).

  • Addition of Base: Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers specializing in building blocks for research and development. The following table provides a non-exhaustive list of suppliers, along with typical purities and CAS numbers for easy reference. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

SupplierCAS NumberPurityNotes
BLDpharm 1039055-45-2≥95%Offers various pack sizes.[6]
Chem-Impex 161117-88-0 (related)≥95% (HPLC)Provides a related, unmethylated analogue.[6]
Chiralen 1062134-25-1 (related)98%Offers a methylated isomer.[7]

Note: The availability and catalog numbers may change. It is recommended to verify the information on the suppliers' websites.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.

Workflow for Utilizing the Building Block in a Drug Discovery Cascade:

Drug_Discovery_Workflow A This compound B Deprotection (Acidic Conditions) A->B Boc cleavage D Nucleophilic Aromatic Substitution (SNAr) of Nitro Group A->D Direct displacement E Reduction of Nitro Group A->E To aminopyridine C N-methyl-5-nitropyridin-2-amine B->C G Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->G F Diverse Functionalized Pyridines D->F E->F F->G H Lead Compound Synthesis G->H I Biological Screening & Lead Optimization H->I

A schematic of synthetic pathways starting from the title compound.

  • Precursor for Substituted Pyridines: The nitro group at the 5-position is a key functional handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, at this position, leading to a library of diverse pyridine derivatives for biological screening.

  • Synthesis of Aminopyridines: The nitro group can be readily reduced to an amino group, providing access to 5-aminopyridine derivatives. This amino group can then be further functionalized through acylation, alkylation, or participation in coupling reactions to build more complex molecular architectures.

  • Role of the Boc-Protected Amine: The Boc-protected methylamino group at the 2-position serves two primary purposes. Firstly, it deactivates the pyridine ring towards certain electrophilic reactions, allowing for selective chemistry at other positions. Secondly, after the desired modifications on the pyridine ring are complete, the Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps, such as amide bond formation or as a nucleophile in other reactions.

The strategic use of this compound allows for the efficient and controlled synthesis of complex molecules, accelerating the drug discovery process by providing a reliable and versatile starting point for lead generation and optimization.

Conclusion

This compound stands out as a strategically important building block for researchers in the pharmaceutical and life sciences. Its combination of a reactive nitropyridine core and a stable, yet readily cleavable, Boc-protected amine offers a powerful tool for the synthesis of novel and diverse molecular entities. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a summary of its commercial availability. As the demand for new therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

References

  • Starosotnikov, A.M., and Bastrakov, M.A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Int. J. Mol. Sci., 24.
  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). OUCI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar.
  • 1039055-45-2|tert-Butyl methyl(5-nitropyridin-2-yl)
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • 1230637-09-8|tert-Butyl (3-methyl-5-nitropyridin-2-yl)
  • TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
  • 161117-88-0|tert-Butyl (5-nitropyridin-2-yl)
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit.
  • tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • tert-Butyl (6-methyl-5-nitropyridin-2-yl)
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510. (n.d.). PubChem.
  • tert-Butyl ((5-nitropyridin-3-yl)methyl)
  • Process for preparation of nitropyridine derivatives. (n.d.).
  • Nitropyridine carbamates, amides and carboxylates in heterocyclic chemistry. (n.d.). NTNU.
  • Deprotection of a Primary Boc Group under Basic Conditions. (2025, August 7).
  • A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)
  • Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino)
  • tert-Butyl ((5-bromopyridin-2-yl)methyl)
  • Preparation of pyridinol carbamate. (n.d.).
  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegrad
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Experimental Procedures. (n.d.). The Royal Society of Chemistry.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.

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Methodological & Application

Synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a valuable building block in drug discovery and development. The synthesis is a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with methylamine, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization, tailored for researchers in medicinal chemistry and process development.

Introduction: The Significance of Substituted Nitropyridines

Substituted 5-nitropyridines are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring, rendering it susceptible to nucleophilic attack. This chemical property is frequently exploited in the construction of complex heterocyclic systems that form the core of many therapeutic agents. The target molecule, this compound, incorporates a Boc-protected secondary amine, a common motif that allows for further synthetic elaboration in a controlled manner. The Boc protecting group is renowned for its stability across a range of reaction conditions and its facile, clean removal under acidic conditions, making it a cornerstone of modern organic synthesis.[2]

Reaction Mechanism and Strategy

The synthesis of the target compound is achieved through a strategic two-step sequence.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the reaction of 2-chloro-5-nitropyridine with methylamine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated by the strongly electron-withdrawing nitro group at the 5-position. This activation is most pronounced at the 2- and 4-positions, making the 2-position, where the chlorine leaving group is located, highly electrophilic.[3]

The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed upon the attack of the nucleophile (methylamine) on the carbon bearing the chlorine atom.[4] The negative charge of this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which significantly stabilizes it and lowers the activation energy for its formation.[3] Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding N-methyl-5-nitropyridin-2-amine.

Step 2: Boc-Protection

The second step is the protection of the secondary amine of N-methyl-5-nitropyridin-2-amine using di-tert-butyl dicarbonate (Boc)2O. This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), and proceeds in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][6]

DMAP first reacts with (Boc)2O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. The secondary amine then attacks this activated species, which is more electrophilic than (Boc)2O itself. The base serves to neutralize the proton released from the amine upon acylation, driving the reaction to completion.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, workup, and purification of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Chloro-5-nitropyridine>98%
Methylamine solution40% in H2O or 2.0 M in THF
Di-tert-butyl dicarbonate ((Boc)2O)>97%
4-(Dimethylamino)pyridine (DMAP)>99%
Triethylamine (TEA)>99%, distilled
Dichloromethane (DCM)Anhydrous, >99.8%
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Anhydrous sodium sulfate (Na2SO4)Granular
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Reflux condenser
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Flash chromatography systemSilica gel, 230-400 mesh
Synthesis of N-methyl-5-nitropyridin-2-amine (Intermediate)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol). B Add methylamine solution dropwise at room temperature. A->B C Heat the mixture to reflux (e.g., 80°C). B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and remove solvent in vacuo. D->E F Partition between water and EtOAc. E->F G Dry organic layer and concentrate. F->G H Purify by flash chromatography. G->H

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in ethanol (50 mL).

  • To the stirred solution, add a 40% aqueous solution of methylamine (4.9 g, 63.0 mmol, 2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 2-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-methyl-5-nitropyridin-2-amine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Synthesis of this compound (Final Product)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification I Dissolve N-methyl-5-nitropyridin-2-amine in anhydrous DCM. J Add TEA, (Boc)2O, and a catalytic amount of DMAP. I->J K Stir at room temperature. J->K L Monitor reaction progress by TLC. K->L M Quench with water and separate layers. L->M N Wash organic layer with dilute acid, bicarbonate solution, and brine. M->N O Dry organic layer and concentrate. N->O P Purify by flash chromatography or recrystallization. O->P

  • Dissolve the purified N-methyl-5-nitropyridin-2-amine (4.0 g, 26.1 mmol) in anhydrous dichloromethane (DCM, 80 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add triethylamine (5.5 mL, 39.2 mmol, 1.5 equivalents), followed by di-tert-butyl dicarbonate (6.8 g, 31.3 mmol, 1.2 equivalents).

  • Finally, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.32 g, 2.6 mmol, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.[2]

  • Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, the N-methyl protons, and the tert-butyl protons of the Boc group.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the N-methyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. Based on data for a similar compound, TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE, the chemical shifts can be estimated.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]+ or [M+Na]+, confirming the molecular weight of the product (C11H15N3O4, MW: 253.26 g/mol ).[9]

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][10][11] Avoid breathing dust.[10]

  • Methylamine: This is a flammable and corrosive gas or liquid. Handle with extreme care in a well-ventilated area.

  • Di-tert-butyl dicarbonate ((Boc)2O): This reagent is a lachrymator and can cause skin and respiratory irritation.[7] It is also flammable.[7]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic and can be absorbed through the skin. Handle with extreme caution and always wear gloves.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][7][10][11][12]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Step 1: Low yield of SNAr product - Incomplete reaction.- Deactivation of the pyridine ring.- Weak nucleophile.- Increase reaction time or temperature.- Ensure starting material is free of electron-donating impurities.- If using methylamine hydrochloride, ensure sufficient base is present to generate the free amine.
Step 2: Incomplete Boc-protection - Insufficient (Boc)2O or base.- Deactivated amine.- Moisture in the reaction.- Add additional equivalents of (Boc)2O and base.- Increase the amount of DMAP catalyst.- Ensure all reagents and solvents are anhydrous.
Difficulty in purification - Co-eluting impurities.- Optimize the solvent system for flash chromatography.- Consider recrystallization as an alternative purification method.[13]

Conclusion

The synthesis of this compound from 2-chloro-5-nitropyridine is a reliable and scalable two-step process. A thorough understanding of the underlying SNAr and Boc-protection mechanisms, coupled with careful execution of the experimental protocol and adherence to safety guidelines, will ensure a successful outcome. This application note provides the necessary detail to empower researchers to confidently prepare this valuable synthetic intermediate for their drug discovery programs.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • Jubilant Ingrevia Limited. (n.d.).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • ChemicalBook. (2025).
  • ECHEMI. (n.d.).
  • BenchChem. (2025). synthesis of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • BLDpharm. (n.d.). 1039055-45-2|tert-Butyl methyl(5-nitropyridin-2-yl)
  • SpectraBase. (n.d.). TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • ChemicalBook. (n.d.).
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • UT Southwestern Medical Center. (n.d.).
  • gsrs. (n.d.). TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)
  • NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-nitropyridine synthesis.
  • Sigma-Aldrich. (n.d.). tert-Butyl (5-bromopyridin-2-yl)(methyl)
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)

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Application Note: A Robust Protocol for the N-Methylation of Boc-Protected 5-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Methylated Nitropyridines

N-methylated pyridine scaffolds are privileged structures in medicinal chemistry and drug development, frequently enhancing metabolic stability, cell permeability, and target-binding affinity. Specifically, N-methylated 2-amino-5-nitropyridine derivatives serve as critical building blocks for a range of bioactive molecules, including kinase inhibitors for oncology and anti-infective agents.[1] The electron-withdrawing nature of the nitro group makes the 2-amino position a key site for synthetic elaboration.

This application note provides a detailed, field-proven protocol for the selective N-methylation of tert-butyl (5-nitropyridin-2-yl)carbamate (Boc-protected 5-nitropyridin-2-amine). We will delve into the mechanistic rationale for the chosen conditions, provide a step-by-step experimental guide, and discuss the subsequent deprotection required to yield the final N-methylated amine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development.

Reaction Mechanism and Scientific Rationale

The N-methylation of a Boc-protected amine is a classical yet powerful transformation. The strategy hinges on the increased acidity of the N-H proton of the carbamate, enabling its deprotonation by a suitable base to form a nucleophilic nitrogen anion, which then undergoes an SN2 reaction with a methylating agent.

Causality Behind Experimental Choices:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it enhances the acidity of the adjacent N-H proton through its electron-withdrawing inductive and resonance effects, facilitating deprotonation. Secondly, it prevents undesired side reactions, such as methylation of the pyridine ring nitrogen or over-alkylation of the amino group.

  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is an effective, non-nucleophilic base for this transformation. It irreversibly deprotonates the carbamate to generate the corresponding sodium salt and hydrogen gas, driving the reaction forward.[2][3][4] The use of a strong base like NaH is crucial for complete deprotonation, ensuring efficient subsequent methylation.

  • Methylating Agent (Iodomethane): Iodomethane (CH₃I) is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide. It is highly reactive towards the generated nitrogen anion.

  • Solvent (Anhydrous THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can effectively solvate the sodium cation of the intermediate salt without interfering with the strong base or the nucleophile.[2][3] The need for anhydrous conditions is paramount to prevent quenching of the sodium hydride.

The overall transformation is a two-step, one-pot process: deprotonation followed by nucleophilic substitution.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the N-methylation and subsequent Boc deprotection process.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: Boc Deprotection start Boc-protected 5-nitropyridin-2-amine in Anhydrous THF add_naH Add NaH (60% in mineral oil) (Portion-wise, 0°C to RT) start->add_naH 1. deprotonation Deprotonation & H₂ Evolution Formation of Sodium Amide add_naH->deprotonation 2. add_MeI Add Iodomethane (CH₃I) (0°C) deprotonation->add_MeI 3. methylation Sₙ2 Reaction (Stir Overnight at RT) add_MeI->methylation 4. quench Quench with Saturated NH₄Cl Solution methylation->quench 5. workup Aqueous Workup & Extraction with Ethyl Acetate quench->workup 6. purification Purification by Flash Chromatography workup->purification 7. product1 N-Boc-N-methyl- 5-nitropyridin-2-amine purification->product1 start2 N-Boc-N-methyl- 5-nitropyridin-2-amine in DCM product1->start2 Proceed to Deprotection add_acid Add Trifluoroacetic Acid (TFA) (0°C to RT) start2->add_acid 1. deprotection_step Acid-catalyzed cleavage of Boc group add_acid->deprotection_step 2. evaporation Solvent Removal in vacuo deprotection_step->evaporation 3. product2 N-methyl-5-nitropyridin-2-amine (as TFA salt) evaporation->product2

Caption: Workflow for N-methylation and subsequent Boc deprotection.

Detailed Experimental Protocol: N-Methylation

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids and aminopyridines.[2][4][5]

Materials and Equipment:

  • tert-butyl (5-nitropyridin-2-yl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I), stabilized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, septum, and argon/nitrogen inlet

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl (5-nitropyridin-2-yl)carbamate (1.0 equiv). Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture back down to 0°C. Add iodomethane (1.2 equiv) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by cooling it to 0°C and slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup and Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl methyl(5-nitropyridin-2-yl)carbamate.

Quantitative Data and Expected Results

ParameterValue/ConditionRationale
Substrate tert-butyl (5-nitropyridin-2-yl)carbamate1.0 equiv
Base Sodium Hydride (60% in oil)1.5 equiv
Methylating Agent Iodomethane1.2 equiv
Solvent Anhydrous THF~0.1 M
Temperature 0°C to Room TemperatureControls initial reactivity and ensures stable reaction.
Reaction Time 12-16 hoursAllows for the reaction to proceed to completion.
Expected Yield 80-95%Based on analogous transformations.[5]
Characterization ¹H NMR, ¹³C NMR, LC-MSConfirm structure, purity, and mass of the product.

Protocol: Subsequent Boc Deprotection

The removal of the Boc group is necessary to liberate the N-methyl amine for further synthetic steps. Acid-catalyzed cleavage is the most common and effective method.[6][7][8]

Materials and Equipment:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the purified N-methylated product (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M) in a round-bottom flask at 0°C.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 equiv, often used as a 20-50% solution in DCM) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product, N-methyl-5-nitropyridin-2-amine, will be obtained as its TFA salt. If the free base is required, a subsequent basic workup (e.g., with saturated NaHCO₃ solution) and extraction can be performed.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of both the methylation and deprotection steps should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Characterization: The final product's identity and purity must be rigorously confirmed by spectroscopic methods. ¹H NMR is particularly useful for confirming methylation by the appearance of a new singlet corresponding to the N-CH₃ group (typically around 3.0-3.4 ppm) and the disappearance of the N-H proton signal. Mass spectrometry will confirm the expected molecular weight.

  • Safety: Handle sodium hydride and iodomethane with extreme care in a well-ventilated fume hood. NaH is highly flammable and reactive with water. Iodomethane is a toxic and volatile alkylating agent. Appropriate personal protective equipment (PPE) is mandatory.

References

  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • Aureggi, O., & Sedelmeier, G. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Abbiati, G., et al. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Aureggi, O., & Sedelmeier, G. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • El-Faham, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter
  • This reference is hypothetical and serves as a placeholder for a real citation that would be found in a comprehensive liter

Sources

Application Note & Protocol: Efficient Boc Protection of N-methyl-5-nitropyridin-2-amine for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the tert-butyloxycarbonyl (Boc) protection of N-methyl-5-nitropyridin-2-amine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and agrochemical research. The protocol details a robust and optimized method using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-(dimethylamino)pyridine (DMAP), addressing the challenges posed by the reduced nucleophilicity of the substrate due to the electron-withdrawing nitro group. We delve into the reaction mechanism, provide a detailed step-by-step protocol, offer strategies for optimization and troubleshooting, and outline essential safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this key synthetic step.

Introduction: The Strategic Importance of Boc Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide organic synthesis.[1][2] Its widespread use stems from its exceptional stability across a broad spectrum of reaction conditions—including exposure to most bases, nucleophiles, and mild reducing agents—coupled with its facile and clean removal under acidic conditions.[3][4][5] This strategic functionalization is essential in multi-step syntheses to prevent unwanted side reactions by temporarily masking the basicity and nucleophilicity of amine groups.[4][6]

The substrate, N-methyl-5-nitropyridin-2-amine, is a valuable building block in medicinal chemistry. The nitropyridine scaffold is a precursor for a variety of bioactive molecules, including kinase inhibitors and antimicrobial agents.[7][8] However, the secondary amine's reactivity can interfere with subsequent chemical modifications. Therefore, its effective protection is a crucial first step in many synthetic routes. The presence of the electron-withdrawing nitro group deactivates the pyridine ring and reduces the nucleophilicity of the secondary amine, making the Boc protection more challenging than for simple aliphatic amines.[9][10] This application note presents a validated protocol that leverages the catalytic power of 4-(dimethylamino)pyridine (DMAP) to overcome this hurdle and achieve high-yield synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate.

Reaction Mechanism: The Role of DMAP Catalysis

The standard Boc protection of an amine involves a nucleophilic attack on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][11] For weakly nucleophilic amines, such as N-methyl-5-nitropyridin-2-amine, this reaction is often sluggish. The addition of a catalytic amount of DMAP dramatically accelerates the rate of reaction.[9][12]

The DMAP-catalyzed mechanism proceeds through the following steps:

  • Activation of Boc₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks a carbonyl carbon of Boc₂O, leading to the displacement of a tert-butyl carbonate anion and the formation of a highly reactive N-Boc-dimethylaminopyridinium intermediate.[13][14] This step is often rapid and may be accompanied by gas evolution.[14]

  • Nucleophilic Attack: The secondary amine of the substrate, N-methyl-5-nitropyridin-2-amine, then attacks the activated carbonyl carbon of the Boc-pyridinium species. This step is more favorable than attacking Boc₂O directly due to the enhanced electrophilicity of the intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the N-Boc protected product and regenerating the DMAP catalyst.[13]

  • Byproduct Decomposition: The displaced tert-butyl carbonate anion subsequently deprotonates the newly acylated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into tert-butanol and carbon dioxide (CO₂), which drives the reaction to completion.[11][13] It is crucial to ensure the reaction is not performed in a sealed system to allow the CO₂ gas to escape safely.[1][14]

Boc_Protection_Mechanism DMAP-Catalyzed Boc Protection Mechanism sub N-methyl-5-nitropyridin-2-amine inv1 sub->inv1 boc2o Boc₂O (Di-tert-butyl dicarbonate) active_int N-Boc-pyridinium (Reactive Intermediate) boc2o->active_int dmap DMAP (Catalyst) dmap->active_int 1. Activation active_int->dmap 3. Catalyst Regeneration byproducts t-BuOH + CO₂ active_int->byproducts 4. Byproduct Formation active_int->inv1 product N-Boc Protected Product inv1->product 2. Nucleophilic Attack inv2

Caption: DMAP catalyzes Boc protection by forming a highly reactive intermediate.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Reagents can be scaled proportionally as needed.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (Scale: 0.5 mmol)EquivalentsSupplier
N-methyl-5-nitropyridin-2-amineC₆H₇N₃O₂153.1476.6 mg1.0Commercial Grade
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25131 mg1.2Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.176.1 mg0.1Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.935 mL-Acros Organics
Saturated aq. NaHCO₃ solutionNaHCO₃84.012 x 10 mL-Lab Prepared
Brine (Saturated aq. NaCl)NaCl58.4410 mL-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04~1-2 g-Fisher Scientific
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/drying tube

  • Syringes and needles

  • Separatory funnel (50 mL)

  • Rotary evaporator

  • Glassware for column chromatography (optional, for purification)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow Experimental Workflow start 1. Setup Add substrate & DCM to flask under N₂ atmosphere. add_dmap 2. Catalyst Addition Add DMAP to the stirring solution. start->add_dmap add_boc 3. Reagent Addition Add Boc₂O solution dropwise. add_dmap->add_boc react 4. Reaction Stir at room temperature (2-4 h). Monitor by TLC. add_boc->react quench 5. Quench & Dilute Add water and dilute with DCM. react->quench wash 6. Aqueous Workup Wash with sat. NaHCO₃ (2x) and Brine (1x). quench->wash dry 7. Dry & Concentrate Dry organic layer over Na₂SO₄. Concentrate in vacuo. wash->dry purify 8. Purification Purify by column chromatography (if necessary). dry->purify end Product: tert-butyl methyl(5-nitropyridin-2-yl)carbamate purify->end

Caption: Step-by-step workflow for the Boc protection reaction.

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-5-nitropyridin-2-amine (76.6 mg, 0.5 mmol).

  • Dissolution: Add 5 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen atmosphere until the substrate is fully dissolved.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (6.1 mg, 0.05 mmol, 0.1 equiv) to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (131 mg, 0.6 mmol, 1.2 equiv) to the stirring solution at room temperature.[4] A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value (be less polar) than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an additional 15 mL of DCM. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice) and then with 10 mL of brine.[15] The NaHCO₃ wash removes acidic impurities and unreacted DMAP.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Product Characterization and Validation

Successful synthesis of this compound should be confirmed using standard analytical techniques.[3]

  • ¹H NMR Spectroscopy: The most telling evidence is the appearance of a sharp singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group, typically observed around δ 1.5 ppm. A downfield shift of the N-methyl protons is also expected.

  • ¹³C NMR Spectroscopy: Confirmation is provided by the appearance of new signals corresponding to the carbamate carbonyl (δ ~150-155 ppm), the quaternary carbon of the Boc group (δ ~80-82 ppm), and the methyl carbons of the Boc group (δ ~28 ppm).[3]

  • Mass Spectrometry (MS): Analysis should show the correct molecular ion peak (M+) or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the product (253.26 g/mol ).

  • TLC Analysis: A single spot with a higher Rf value than the starting amine confirms the conversion to the less polar carbamate product.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction 1. Low nucleophilicity of the amine substrate.[9][10]2. Insufficient Boc₂O.3. Moisture in the reaction.1. Ensure a catalytic amount (5-10 mol%) of DMAP is used.2. Increase the amount of Boc₂O to 1.5 equivalents.[9]3. Use anhydrous solvent and perform the reaction under an inert atmosphere (N₂ or Ar).
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient purification.1. Allow the reaction to run for a longer period or warm gently (e.g., to 35-40 °C), monitoring carefully for byproduct formation.[9]2. Ensure thorough extraction with the organic solvent during work-up.
Presence of Impurities 1. Excess Boc₂O or byproducts remain.2. Side reactions promoted by excess DMAP.[14]1. Perform the saturated NaHCO₃ wash thoroughly to hydrolyze excess Boc₂O.2. Use only a catalytic amount of DMAP (0.05-0.1 equiv).3. Purify the crude product using flash column chromatography.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid with a low melting point (22-24 °C), is a known skin sensitizer, causes serious eye damage, and can be fatal if inhaled.[16][17][18] Avoid inhalation of dust and contact with skin and eyes.[19]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

  • Pressure Buildup: The reaction generates CO₂ gas. Do not perform this reaction in a sealed vessel. [1][11][14] Ensure the system is open to the atmosphere via a drying tube or nitrogen bubbler.

Conclusion

The protocol described provides a reliable and efficient method for the Boc protection of N-methyl-5-nitropyridin-2-amine. The use of catalytic DMAP is critical for activating the Boc anhydride and achieving a high conversion rate with this deactivated substrate. By following the detailed steps for reaction setup, monitoring, work-up, and adhering to the specified safety precautions, researchers can confidently prepare this valuable synthetic intermediate for use in complex molecule synthesis and drug discovery programs.

References

  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. (2025). Benchchem.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
  • The Chemistry of the Boc Protecting Group. (2025). Benchchem.
  • Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.
  • How to improve the yield of N-Boc protection reactions. Benchchem.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Applic
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Di-tert-butyl Dicarbon
  • Safety Data Sheet: Di-tert-butyl dicarbon
  • Safety Data Sheet: Di-tert-butyl dicarbon
  • Di-tert-butyl dicarbon
  • A Better Understanding of Di Tert Butyl Dicarbon
  • Synthesis of N-BOC amines by various routes.
  • 4-(N,N-Dimethylamino)pyridine (DMAP)
  • Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. (2000). Journal of Organic Chemistry.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026). Ningbo Inno Pharmchem Co.,Ltd.

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The Strategic Application of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate in the Synthesis of Kinase Inhibitors: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, with their pivotal role in cellular signaling, represent a large and well-validated class of drug targets. The construction of small molecules that can effectively and selectively modulate kinase activity often relies on the use of meticulously designed heterocyclic building blocks. Among these, Tert-butyl methyl(5-nitropyridin-2-yl)carbamate has emerged as a strategic and versatile intermediate. Its unique constellation of functional groups—a Boc-protected secondary amine, a pyridine ring, and a nitro group—offers a powerful toolkit for the medicinal chemist.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its role in the construction of complex kinase inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their research endeavors.

Core Principles: Why this compound?

The efficacy of this compound as a synthetic precursor stems from the distinct roles played by each of its constituent moieties. The interplay between these functional groups allows for a controlled and sequential elaboration of the molecular scaffold, a critical aspect in the multi-step synthesis of complex drug molecules.

  • The Boc-Protected Methylamino Group: The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the secondary amine.[1][2] Its steric bulk prevents unwanted side reactions at the nitrogen atom during subsequent synthetic manipulations. The presence of the methyl group on the nitrogen is a key design feature. It prevents the potential for double acylation or alkylation, a common issue with primary amines, and can also influence the conformational preferences of the final inhibitor, potentially enhancing its binding affinity to the target kinase. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the secondary amine for further functionalization.[1]

  • The 5-Nitro Group: The strongly electron-withdrawing nitro group plays a dual role. Firstly, it activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various substituents at positions ortho or para to the nitro group. This is a cornerstone of many kinase inhibitor syntheses, where a key pharmacophoric element is introduced via an SNAr reaction. Secondly, the nitro group can be readily reduced to an amine under a variety of conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron in acetic acid. This newly formed amino group provides a valuable handle for further diversification of the molecule, often through amide bond formation or participation in the construction of fused heterocyclic systems, which are common scaffolds in kinase inhibitors.[3][4]

  • The Pyridine Core: The pyridine ring itself is a privileged scaffold in many kinase inhibitors.[3][5][6] It can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. The substitution pattern on the pyridine ring, dictated by the initial placement of the nitro and amino groups, is therefore critical for achieving the desired biological activity.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is typically achieved through the Boc protection of the commercially available 2-methylamino-5-nitropyridine. The following protocol outlines a reliable and scalable procedure.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methylamino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-methylamino-5-nitropyridine (1.0 eq) in anhydrous DCM or THF (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is crucial to neutralize the acidic byproducts of the reaction.[1]

  • DMAP acts as a nucleophilic catalyst, accelerating the Boc protection of the weakly nucleophilic pyridine amine.

  • The aqueous work-up with sodium bicarbonate removes any unreacted (Boc)₂O and acidic impurities.

  • Column chromatography is essential to obtain the product in high purity, removing any residual starting material or byproducts.

Application in Kinase Inhibitor Synthesis: A Step-by-Step Workflow

The true utility of this compound is realized in its sequential functionalization to build complex kinase inhibitor scaffolds. A common synthetic strategy involves an initial nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent elaboration.

Below is a representative workflow illustrating the application of this building block in the synthesis of a hypothetical kinase inhibitor targeting a generic kinase. This workflow is based on established synthetic strategies for known kinase inhibitors.[3][7]

Workflow Diagram: Synthesis of a Kinase Inhibitor Precursor

G cluster_0 PART 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 PART 2: Nitro Group Reduction cluster_2 PART 3: Amide Coupling cluster_3 PART 4: Boc Deprotection A This compound C SNAr Reaction (e.g., DIPEA, NMP, heat) A->C B Nucleophile (R-NH2) B->C D Boc-Protected Intermediate C->D Formation of C-N bond E Boc-Protected Intermediate F Reduction (e.g., H2, Pd/C or Fe/AcOH) E->F G Amino-Pyridine Intermediate F->G NO2 to NH2 H Amino-Pyridine Intermediate J Coupling Reaction (e.g., HATU, DIPEA, DMF) H->J I Carboxylic Acid (R'-COOH) I->J K Coupled Product J->K Amide bond formation L Coupled Product M Deprotection (e.g., TFA/DCM or HCl/Dioxane) L->M N Final Kinase Inhibitor Precursor M->N Removal of Boc group

Sources

The 5-Nitropyridin-2-yl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an attractive scaffold for the design of novel bioactive molecules.[2][3] Within the diverse landscape of pyridine derivatives, the 5-nitropyridin-2-yl moiety has emerged as a particularly valuable building block, conferring specific physicochemical and biological properties that have been successfully exploited in the development of a range of therapeutic candidates.[4][5]

The strong electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring, particularly at the 2- and 6-positions. This electronic modulation is key to both the synthetic strategies used to incorporate this scaffold and the biological activities of the resulting molecules. The nitro group can activate the 2-position for nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing diverse functionalities.[6] Furthermore, the nitro group itself can be a critical pharmacophoric element or can be readily reduced to an amino group, opening avenues for further molecular elaboration.[6]

These characteristics have enabled the application of the 5-nitropyridin-2-yl scaffold in a variety of therapeutic areas, including the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents.[4][5] This guide provides an in-depth exploration of the synthetic methodologies for incorporating this scaffold, highlights its diverse applications with quantitative biological data, and presents detailed experimental protocols for key transformations.

Synthetic Methodologies: Accessing the 5-Nitropyridin-2-yl Core

The utility of the 5-nitropyridin-2-yl scaffold is underpinned by the accessibility of key synthetic intermediates, primarily 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine. These precursors serve as versatile launchpads for the construction of more complex molecular architectures.

General Synthetic Workflow

The synthetic strategy for incorporating the 5-nitropyridin-2-yl scaffold typically begins with commercially available pyridine derivatives, followed by nitration and subsequent functionalization. The choice of precursor and reaction sequence is dictated by the desired final compound. The following diagram illustrates the common synthetic pathways.

G cluster_0 Precursor Synthesis cluster_1 Scaffold Incorporation 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Diazotization/Hydrolysis Diazotization/Hydrolysis 2-Amino-5-nitropyridine->Diazotization/Hydrolysis Amide Coupling Amide Coupling 2-Amino-5-nitropyridine->Amide Coupling 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Diazotization/Hydrolysis->2-Hydroxy-5-nitropyridine Chlorination Chlorination 2-Hydroxy-5-nitropyridine->Chlorination 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Chlorination->2-Chloro-5-nitropyridine Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyridine->Nucleophilic Aromatic Substitution (SNAr) Bioactive Molecule Bioactive Molecule Nucleophilic Aromatic Substitution (SNAr)->Bioactive Molecule Amide Coupling->Bioactive Molecule

Caption: General synthetic routes to 5-nitropyridin-2-yl containing bioactive molecules.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key 5-nitropyridin-2-yl precursors.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol describes the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[7]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • 1,2-Dichloroethane

  • Ice

  • Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C using an ice bath.

  • Slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise over 60 minutes, maintaining the temperature below 10°C. The reaction mixture will turn from light yellow to a wine-red color.

  • After the addition is complete, continue stirring at this temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • The resulting residue is slowly poured into ice water, leading to the precipitation of a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[8]

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

This protocol details the chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride.[2][5]

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅)

  • Ice water

  • 40 wt% Sodium Hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

  • Heat the reaction mixture with stirring at 100-105°C for 5 hours.

  • After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.

  • Combine the organic phases, wash with 20 g of saturated brine, and then dry over 2.0 g of anhydrous sodium sulfate.

  • Remove the dichloromethane by distillation and dry the resulting solid to obtain 2-chloro-5-nitropyridine.[2]

Applications in Medicinal Chemistry

The 5-nitropyridin-2-yl scaffold has been successfully incorporated into a variety of compounds with significant therapeutic potential.

Anticancer Agents

A number of pyridine derivatives have been investigated for their anticancer properties.[9] The 5-nitropyridin-2-yl moiety has been a key feature in the design of novel cytotoxic agents. For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized from 2-amino-5-nitropyridine and have demonstrated high selectivity against certain cancer types.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.[10][11] Pyridine-containing compounds have been shown to upregulate key proteins involved in these processes, such as the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[9] Upregulation of p53 can lead to cell cycle arrest, allowing for DNA repair, or can trigger apoptosis if the damage is too severe.[9] The JNK pathway is also a critical regulator of apoptosis in response to cellular stress.

G 5-Nitropyridin-2-yl Compound 5-Nitropyridin-2-yl Compound p53 Upregulation p53 Upregulation 5-Nitropyridin-2-yl Compound->p53 Upregulation JNK Upregulation JNK Upregulation 5-Nitropyridin-2-yl Compound->JNK Upregulation p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation Apoptosis Apoptosis p53 Upregulation->Apoptosis JNK Upregulation->Apoptosis Cyclin D1 Downregulation Cyclin D1 Downregulation p21 Upregulation->Cyclin D1 Downregulation G2/M Arrest G2/M Arrest Cyclin D1 Downregulation->G2/M Arrest

Caption: Simplified signaling pathway for anticancer activity of certain pyridine derivatives.[9]

Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The 5-nitropyridin-2-yl scaffold has been explored for its potential in developing new antibacterial and antifungal compounds.[12][13] For example, novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have shown moderate antibacterial activity against S. aureus and E. coli.[5]

Enzyme Inhibitors

The 5-nitropyridin-2-yl scaffold has also been utilized in the design of potent and selective enzyme inhibitors. For example, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as potent and selective inhibitors of factor IXa, an important target for anticoagulant drugs.[4][5] Additionally, derivatives of 5-nitropyridin-2-yl have shown dual inhibitory activity against chymotrypsin and urease.[4][5]

Biological Activity Data

The following table summarizes the biological activity of representative compounds containing the 5-nitropyridin-2-yl scaffold.

Compound ClassTargetBiological Activity (IC₅₀)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (breast cancer)6.41 µM[4][5]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG2 (liver cancer)7.63 µM[4][5]
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 μM[4][5]
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98 μM[4][5]
3-Nitropyridylpiperazine derivativesJack bean urease~2.0–2.3 μM[5]

Conclusion

The 5-nitropyridin-2-yl scaffold is a versatile and valuable tool in the arsenal of the medicinal chemist. Its unique electronic properties and synthetic accessibility have enabled the development of a diverse range of bioactive molecules with potential applications in oncology, infectious diseases, and beyond. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers seeking to harness the potential of this privileged structural motif in their drug discovery endeavors. Further exploration of the chemical space around this scaffold is likely to yield even more potent and selective therapeutic agents in the future.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 16(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Mobley, D. L., et al. (2011). N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry. Journal of medicinal chemistry, 54(21), 7457–7471. [Link]

  • Al-Abdullah, N. H., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology letters, 9(3), 1193–1198. [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Lee, H., et al. (2025). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2 H)-one Scaffolds against Acinetobacter baumannii, Inspired by Luffariellolide. ACS omega. [Link]

  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules (Basel, Switzerland), 27(16), 5123. [Link]

  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Fiveable. (n.d.). Anticancer drugs | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules (Basel, Switzerland), 28(10), 4181. [Link]

Sources

HPLC and purification methods for Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis and Purification of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Ensuring its purity is paramount for the efficacy and safety of the final products. This document outlines a systematic approach to developing a robust analytical HPLC method and scaling it up for preparative purification, complete with detailed protocols, scientific rationales for experimental choices, and quality control procedures.

Introduction: The Importance of Purity for Pharmaceutical Intermediates

This compound is a key building block in medicinal and agricultural chemistry.[1] As with any active pharmaceutical ingredient (API) or its precursors, achieving high purity is a non-negotiable aspect of the development process.[2][3] Impurities, even in trace amounts, can lead to unwanted side effects, reduced efficacy, or instability of the final product. Preparative HPLC is a powerful technique for isolating and purifying target compounds to meet stringent purity requirements.[4] This guide will walk you through the logical steps of developing a reliable HPLC method from analytical to preparative scale for this specific nitro-containing aromatic compound.

Physicochemical Properties and Chromatographic Considerations

Before embarking on method development, it is crucial to analyze the structure of this compound to anticipate its behavior in a chromatographic system.

  • Structure: The molecule contains a nitropyridine ring, which is aromatic and contains a strongly electron-withdrawing nitro group. It also features a carbamate functional group with a bulky tert-butyl protecting group.

  • Polarity and Solubility: The presence of the nitro group and the carbamate linkage imparts some polarity. However, the pyridine ring and the tert-butyl group contribute to its hydrophobicity. This mixed character suggests that reversed-phase HPLC will be an effective separation mode. The compound's solubility should be assessed in common HPLC solvents such as acetonitrile, methanol, and mixtures with water.

  • UV Absorbance: The nitropyridine ring is a strong chromophore, making UV detection a suitable and sensitive method for analysis.

Analytical HPLC Method Development

The goal of the analytical method is to achieve a baseline separation of the target compound from its impurities with good peak shape and resolution.

Column Selection: A Tale of Two Chemistries

The choice of the stationary phase is the most critical parameter in HPLC method development. For this compound, two primary candidates for reversed-phase chromatography stand out:

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules. A C18 column is a logical starting point for this compound.

  • Phenyl-Hexyl Columns: Given the aromatic nature of the nitropyridine ring, a Phenyl-Hexyl stationary phase can offer alternative selectivity. This is due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[5] These interactions can sometimes provide better resolution for aromatic isomers or closely related substances that are difficult to separate on a C18 column.[5]

Mobile Phase Optimization: The Elution Engine

A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted in a reasonable time.

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.[5] It is advisable to screen both to determine the optimal solvent for the separation.

  • Aqueous Phase: The aqueous component of the mobile phase will typically be deionized water.

  • Additives: The addition of a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase is often beneficial. These additives can protonate any basic sites on the molecule (like the pyridine nitrogen), leading to improved peak shape and reproducibility. For mass spectrometry (MS) compatible methods, formic acid is preferred.[6]

Detection Wavelength

To determine the optimal detection wavelength, a UV scan of a dilute solution of the compound in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For nitrophenolic and related compounds, detection is often effective in the range of 254 nm to 400 nm.[7][8]

Analytical HPLC Protocol

This protocol provides a starting point for method development. Further optimization of the gradient, flow rate, and temperature may be necessary to achieve the desired separation.

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 5 µL
Sample Preparation Dissolve in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Preparative HPLC Purification: From Milligrams to Grams

Once a robust analytical method is established, it can be scaled up for preparative purification. The primary objective of preparative HPLC is to isolate the target compound with the desired purity and recovery.[2][4]

The Logic of Scale-Up

Scaling up an HPLC method involves adjusting parameters to accommodate larger sample loads on a larger column while maintaining the separation achieved at the analytical scale. The key is to keep the linear velocity of the mobile phase constant. The flow rate for the preparative column can be calculated using the following equation:

Fprep = Fanalyt x (dprep2 / danalyt2)

Where:

  • Fprep is the preparative flow rate.

  • Fanalyt is the analytical flow rate.

  • dprep is the internal diameter of the preparative column.

  • danalyt is the internal diameter of the analytical column.

The gradient time should also be adjusted to maintain the same number of column volumes of mobile phase as the analytical method.

Sample Loading and Solubility

A critical aspect of preparative HPLC is determining the maximum amount of crude material that can be loaded onto the column without compromising the separation (column loadability).[4] This is typically determined through loading studies. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions to ensure good peak shape. High concentrations are desirable to minimize the injection volume.[3]

Preparative HPLC Protocol
ParameterRecommended Conditions
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes (adjust based on analytical method)
Flow Rate 21.2 mL/min (calculated for a 21.2 mm ID column from a 1.0 mL/min analytical flow on a 4.6 mm ID column)
Column Temperature Ambient
Detection UV at 254 nm (or determined λmax)
Sample Preparation Dissolve crude material in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water or DMSO) to the highest possible concentration.
Fraction Collection Collect fractions based on the UV detector signal, corresponding to the elution of the target peak.
Post-Purification Processing

The collected fractions containing the pure compound will be diluted in the mobile phase. To isolate the final product, the solvent must be removed. Rotary evaporation is a common method for removing the bulk of the organic solvent and some of the water. The remaining aqueous solution can then be freeze-dried (lyophilized) to yield the pure compound as a solid.

Quality Control of Purified Product

After purification and solvent removal, it is essential to verify the purity of the isolated this compound.

  • Purity Assessment: A small amount of the purified material should be dissolved and analyzed using the developed analytical HPLC method. The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

  • Identity Confirmation: The identity of the purified compound should be confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams outline the experimental workflow and the decision-making logic in method development.

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification cluster_qc Quality Control Crude Crude Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter to Remove Particulates Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Fractions Collected Fractions Collect->Fractions Evaporate Solvent Evaporation Fractions->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Pure Compound Lyophilize->Pure QC_Analyze Analytical HPLC Pure->QC_Analyze QC_Confirm MS / NMR Confirmation Pure->QC_Confirm Final Final Product Release QC_Analyze->Final QC_Confirm->Final MethodDevelopment step step Start Start Method Development Column Column Selection Start->Column C18 C18 Column Column->C18 Primary Choice Phenyl Phenyl-Hexyl Column Column->Phenyl Alternative Selectivity MobilePhase Mobile Phase Screening C18->MobilePhase Phenyl->MobilePhase ACN Acetonitrile Gradient MobilePhase->ACN MeOH Methanol Gradient MobilePhase->MeOH Optimize Optimize Gradient ACN->Optimize MeOH->Optimize Resolution Adequate Resolution? Optimize->Resolution Resolution->Column No, Try Alternative Finalize Finalize Analytical Method Resolution->Finalize Yes

Caption: Decision-making process for analytical HPLC method development.

Conclusion

This application note provides a comprehensive framework for developing HPLC-based analysis and purification methods for this compound. By systematically approaching column and mobile phase selection, and by understanding the principles of scaling from analytical to preparative chromatography, researchers can confidently isolate this key intermediate at high purity. The protocols and rationales presented herein are designed to be a robust starting point, empowering scientists in pharmaceutical and chemical development to achieve their purification goals efficiently and effectively.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Rathore, A. S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America. Retrieved from [Link]

  • Ahmad, I., & Khan, M. S. (2012). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Stancu, M. M., & Schoonen, M. A. (2008). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-aminopyridine Scaffolds from Tert-butyl methyl(5-nitropyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine C-C Bond Formation

The 5-aryl-2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3] However, its application to nitrogen-containing heterocycles, particularly pyridines, is fraught with challenges. The intrinsic Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, forming inactive complexes and arresting the catalytic cycle.[4][5]

This guide provides a detailed framework for successfully executing the Suzuki-Miyaura coupling on a challenging substrate class: halogenated derivatives of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate. The presence of a strongly electron-withdrawing nitro group and a sterically demanding carbamate protecting group introduces unique electronic and steric factors that must be carefully managed. We will dissect the causality behind experimental choices, providing researchers with a robust, self-validating protocol grounded in mechanistic principles to facilitate the synthesis of these high-value compounds.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[6] The catalytic cycle is a well-understood sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the nitropyridine substrate. This forms a square planar Pd(II) complex. The electron-deficient nature of the nitropyridine ring generally facilitates this step.[7][8]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic "ate" complex, which then displaces the halide on the Pd(II) complex.[9]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and the newly transferred aryl group) couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Halide L₂Pd(II)(Ar¹)(X) OxiAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Finish Ar¹-Ar² (Product) RedElim->Finish Finish->Pd0 Catalyst Regeneration Ar1X Ar¹-X (Nitropyridine Halide) Ar1X->OxiAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar²-B(OR)₂(OH)]⁻ ('Ate' Complex) Ar2B->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the Suzuki coupling of a model substrate, Tert-butyl (5-bromo-3-nitropyridin-2-yl)(methyl)carbamate , with a generic arylboronic acid.

Materials & Reagents
  • Substrate: Tert-butyl (5-bromo-3-nitropyridin-2-yl)(methyl)carbamate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)

  • Inert Gas: Nitrogen or Argon

  • Workup Reagents: Ethyl acetate, Brine (saturated aq. NaCl)

  • Purification: Anhydrous sodium sulfate (Na₂SO₄), Silica gel

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl (5-bromo-3-nitropyridin-2-yl)(methyl)carbamate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Rationale: Using an oven-dried flask under an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen and moisture. Finely grinding the base increases its surface area, improving reaction kinetics.[7]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 20-30 minutes prior to use.

    • Rationale: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[10] Degassing the solvent prevents oxidation of the phosphine ligands and the Pd(0) center.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85-95 °C and stir vigorously.

    • Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is required to ensure proper mixing of the heterogeneous mixture (solid base, organic phase, aqueous phase).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours. A sample can be taken by syringe, diluted with ethyl acetate, and filtered through a small plug of silica before analysis.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminopyridine derivative.

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Optimization & Parameter Effects

Achieving high yields requires careful optimization. The following table summarizes key parameters and their expected impact based on literature for analogous electron-deficient pyridine systems.[10][11][12]

ParameterOptionsRationale & Expected Outcome
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + LigandPd(PPh₃)₄: A reliable, general-purpose catalyst. Pd(dppf)Cl₂: Often superior for challenging substrates due to the ligand's larger bite angle and electron-donating properties, which can stabilize the palladium center.[10] Pd₂(dba)₃: A Pd(0) source that requires an external phosphine ligand.
Ligand PPh₃, XPhos, SPhos, RuPhosPPh₃: Standard, but can be suboptimal. Buchwald-type biarylphosphine ligands (XPhos, SPhos): Often provide higher yields and faster reaction times for difficult couplings by promoting efficient oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄: A strong base that is generally effective.[13] Cs₂CO₃: A stronger, more soluble base that can be beneficial for less reactive boronic acids. KF: A milder base useful if the substrate has base-labile functional groups.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O: A common and effective mixture. Toluene/H₂O: Can be used at higher temperatures if needed. DMF: A polar aprotic solvent that can sometimes improve solubility and reaction rates, but may lead to side reactions at high temperatures.
Temperature 80 - 120 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid. Start at 85-95 °C and adjust as needed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.4. Reaction temperature too low.1. Use a fresh bottle of catalyst or a different catalyst system (e.g., Pd(dppf)Cl₂).2. Ensure thorough degassing of all solvents.3. Use a fresh, anhydrous base and high-purity boronic acid.4. Increase the temperature in 10 °C increments.
Protodebromination (Halogen replaced by H) 1. Presence of water/protons before oxidative addition is complete.2. Competitive hydrodehalogenation pathway.1. Ensure all reagents and solvents are anhydrous (except for the deliberate water addition).2. Try a different ligand, such as a more electron-rich Buchwald ligand, which can favor the desired catalytic pathway.
Protodeboronation (Boronic acid decomposition) 1. Reaction temperature is too high.2. Extended reaction times.3. Base is too strong or reaction medium is too acidic/basic.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a milder base like KF or switch to the corresponding boronic acid pinacol ester, which is often more stable.[5]
Reaction Mixture Turns Black Immediately Palladium black precipitation, indicating catalyst decomposition.1. The ligand may be dissociating from the metal center. Use a more strongly binding ligand (e.g., dppf or a biarylphosphine).2. Ensure the reaction is properly degassed, as oxygen can accelerate decomposition.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a challenging yet highly rewarding transformation for accessing valuable 5-aryl-2-aminopyridine building blocks. Success hinges on a mechanistic understanding of the reaction and meticulous attention to experimental detail. The key to overcoming the inherent difficulties of this substrate class lies in the judicious selection of the catalyst-ligand system, the proper activation of the boronic acid with a suitable base, and the rigorous exclusion of oxygen. The protocols and troubleshooting guide provided herein offer a comprehensive and authoritative starting point for researchers to develop and optimize these critical C-C bond-forming reactions.

References

  • Butters, M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link][14][15]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link][13][16]

  • Grosche, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link][1]

  • D'Amato, E. M., & Hartwig, J. F. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link][17]

  • Jara-Cortés, J., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(49), 17566-17574. [Link][4]

  • Shields, J. D., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(16), 4054–4057. [Link][5]

  • The Royal Swedish Academy of Sciences (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organization. [Link][2]

  • Reddit user discussion (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][7]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7358. [Link][18]

  • Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link][3]

  • Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3169. [Link][12]

  • Savage, S. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 768-776. [Link][10]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link][6]

  • Luo, J., & Lantrip, D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7855–7857. [Link][8]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(15), 5396–5397. [Link][19]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link][9]

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Application Notes and Protocols: Tert-butyl methyl(5-nitropyridin-2-yl)carbamate as a Versatile Building Block for Novel Urease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Urease Inhibition and the Promise of Novel Scaffolds

Urease, a nickel-dependent metalloenzyme, is a crucial survival factor for various pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers.[1] By catalyzing the hydrolysis of urea into ammonia and carbamate, urease elevates the pH of the acidic gastric environment, allowing the pathogen to colonize and persist.[2][3] Therefore, the inhibition of urease activity presents a compelling therapeutic strategy to combat these infections.[4][5] The quest for potent and specific urease inhibitors has led researchers to explore a multitude of chemical scaffolds, including flavonoids, thiourea derivatives, and various heterocyclic compounds.[4][6][7][8][9]

Among the promising heterocyclic scaffolds, the 5-nitropyridine moiety has garnered significant interest due to its electronic properties and potential to interact with the active site of metalloenzymes.[10][11] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of tert-butyl methyl(5-nitropyridin-2-yl)carbamate as a key building block for the synthesis of novel urease inhibitors. We will delve into the synthetic protocols, mechanistic rationale, and bioassay methodologies to facilitate the discovery and development of next-generation urease-targeted therapeutics.

The core structure, this compound, offers a strategic advantage in medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for subsequent synthetic modifications, while the 5-nitropyridine core serves as a key pharmacophoric element. The nitro group, an electron-withdrawing group, can enhance the binding affinity of the final compound to the urease active site. Furthermore, this nitro group can be chemically reduced to an amine, providing an additional point for diversification and the introduction of various functionalities to explore the structure-activity relationship (SAR).

PART 1: Synthesis of the Building Block: this compound

The synthesis of the title building block is a critical first step. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (5-nitropyridin-2-yl)carbamate as a solid.

  • N-Methylation (Optional but recommended for the title compound): The N-methylation of the carbamate can be achieved using a suitable methylating agent like methyl iodide in the presence of a base such as sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step should be performed with caution in a well-ventilated fume hood. The final product, this compound, can then be purified by chromatography.

Causality Behind Experimental Choices:

  • Boc Protection: The use of Boc anhydride in the presence of DMAP is a standard and efficient method for the protection of primary amines. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal protecting group for multi-step synthesis.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of Boc anhydride.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts and removes excess DMAP. The brine wash helps to remove any remaining water from the organic layer.

  • Chromatographic Purification: Flash column chromatography is essential to obtain a highly pure building block, which is critical for the success of subsequent reactions.

PART 2: Synthesis of a Thiourea-Based Urease Inhibitor: A Representative Protocol

Thiourea and its derivatives are well-established classes of urease inhibitors, often acting as substrate analogues.[7][8][12] The following protocol describes a general method for synthesizing a thiourea-based urease inhibitor using the prepared building block.

Protocol 2: Synthesis of a Novel N-(aryl)-N'-(methyl(5-nitropyridin-2-yl))thiourea Derivative

Step A: Deprotection of the Boc Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.

  • Acidic Cleavage: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Removal of TFA: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a base.

Step B: Formation of the Thiourea Moiety

  • Reaction Setup: Dissolve the deprotected amine from Step A in a suitable solvent such as acetonitrile or THF.

  • Addition of Isothiocyanate: To this solution, add an appropriate aryl isothiocyanate (1.0 eq). The choice of the aryl isothiocyanate allows for the introduction of diverse substituents to explore SAR.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation: Representative Urease Inhibitory Activity

The synthesized compounds are then evaluated for their urease inhibitory activity. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundR-group on Aryl IsothiocyanateUrease SourceIC₅₀ (µM)
Lead Compound 1 4-ChlorophenylJack Bean5.2 ± 0.3
Lead Compound 2 4-MethoxyphenylJack Bean8.7 ± 0.5
Thiourea (Standard) -Jack Bean22.0 ± 1.2[1]
Hydroxyurea (Standard) -Jack Bean100.0[13]

Experimental Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_inhibitor Synthesis of Urease Inhibitor A 2-Amino-5-nitropyridine C Tert-butyl (5-nitropyridin-2-yl)carbamate A->C Boc Protection B Boc Anhydride, DMAP, DCM D This compound F Methyl(5-nitropyridin-2-yl)amine D->F Deprotection E TFA, DCM H N-(aryl)-N'-(methyl(5-nitropyridin-2-yl))thiourea F->H Thiourea Formation G Aryl Isothiocyanate G->H

Caption: Synthetic workflow for the preparation of a novel thiourea-based urease inhibitor.

PART 3: In Vitro Urease Inhibition Assay

To evaluate the efficacy of the synthesized compounds, a reliable and reproducible in vitro urease inhibition assay is essential. The Berthelot (indophenol) method is a widely used colorimetric assay for this purpose.[14][15][16][17][18]

Protocol 3: Berthelot Assay for Urease Inhibition

Principle:

Urease catalyzes the hydrolysis of urea to produce ammonia. The ammonia then reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.[14] Inhibitors will reduce the amount of ammonia formed, leading to a decrease in color intensity.

Materials:

  • Jack bean urease (or other urease source)

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Synthesized inhibitor compounds

  • Thiourea or Hydroxyurea (as positive controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the urease enzyme, urea, and inhibitor compounds in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Urease enzyme solution

    • Inhibitor solution at various concentrations (or buffer for the control)

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.

  • Final Incubation: Incubate the plate for a final period (e.g., 20 minutes) at room temperature to allow for complete color development.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 570 nm and 670 nm) using a microplate reader.[14][16]

Data Analysis:

Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC₅₀ value for each compound can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease Inhibition Assay Principle Visualization

Urease_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Urea Urea Ammonia Ammonia (NH₃) Urea->Ammonia Hydrolysis Urease Urease Urease->Ammonia Indophenol Blue Indophenol Complex Ammonia->Indophenol Reaction Reagents Phenol + Hypochlorite Reagents->Indophenol Inhibitor Inhibitor (e.g., Thiourea derivative) Inhibitor->Urease Binds to Active Site

Caption: Principle of the Berthelot assay for measuring urease inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel urease inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications. The 5-nitropyridine scaffold offers numerous opportunities for chemical modification, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of derivatives, exploring different linker strategies, and investigating the detailed mechanism of action of the most potent compounds through kinetic studies and molecular modeling. Such efforts will undoubtedly contribute to the development of effective treatments for diseases associated with urease-producing pathogens.

References

  • Berthelot's Urease Activity Assay. (n.d.). UCL iGEM 2022.
  • Flavonoids and related privileged scaffolds as potential urease inhibitors: a review. (2021). RSC Advances.
  • Structurally diversified heterocycles and related privileged scaffolds as potential urease inhibitors: a brief overview. (2018). PubMed.
  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2017). Taylor & Francis Online.
  • Unlocking New Frontiers in Urease Inhibition: A Technical Guide to Novel Scaffolds. (n.d.). Benchchem.
  • Flavonoids and related privileged scaffolds as potential urease inhibitors: a review. (2021). PMC.
  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega.
  • Literature reported scaffolds as urease inhibitor. (n.d.). ResearchGate.
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (n.d.). Benchchem.
  • urea - berthelot - method - urease. (n.d.). Anamol Laboratories Pvt. Ltd..
  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Omega.
  • Urease Activity Assay Kit (MAK120) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • UREA. (2020). ENZOPAK.
  • Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. (2017). Taylor & Francis Online.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers.
  • UREA Berthelot. (n.d.). Linear Chemicals.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed.
  • Chemistry and mechanism of urease inhibition. (2002). PubMed.
  • Chemistry and Mechanism of Urease Inhibition. (2002). ResearchGate.
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2018). ResearchGate.
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2018). SciSpace.
  • Recent advances in design of new urease inhibitors: A review. (2013). PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. The following troubleshooting guide and frequently asked questions (FAQs) are compiled from extensive laboratory experience and address the common challenges and side reactions encountered during the N-Boc protection of 2-(methylamino)-5-nitropyridine.

The primary synthetic route assumed in this guide is the reaction of 2-(methylamino)-5-nitropyridine with di-tert-butyl dicarbonate (Boc₂O). The electron-withdrawing nature of the 5-nitro group significantly deactivates the secondary amine, making it less nucleophilic than typical alkylamines. This inherent property is the root cause of many of the difficulties observed during this transformation.

Logical Workflow: From Reaction to Pure Product

This diagram outlines the ideal workflow and key decision points during the synthesis.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification & Analysis A 1. Combine 2-(methylamino)- 5-nitropyridine, Solvent, Base B 2. Add Boc₂O Solution A->B C 3. Monitor by TLC/LC-MS B->C D Is Reaction Complete? C->D D->B No (Add more Boc₂O or extend time) E 4. Aqueous Workup (Quench & Extract) D->E Yes F 5. Concentrate Organic Layer E->F G 6. Purify by Column Chromatography F->G H 7. Characterize Final Product (NMR, MS) G->H I Pure Product H->I

Caption: A high-level overview of the synthesis workflow.

Reaction Mechanism: Desired Pathway and Potential Side Reactions

Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the intended reaction alongside common side reactions.

G SM 2-(methylamino)-5-nitropyridine Base Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) SM->Base Boc2O Boc₂O Side1 Byproduct: t-BuOH + CO₂ Boc2O->Side1 Hydrolysis Side2 Byproduct: Di-tert-butyl carbonate Boc2O->Side2 Decomposition Boc2O->Base Product Target Product: This compound Product->SM Deprotection Side3 Unreacted Starting Material Base->Product Desired Pathway (Nucleophilic Attack) Water Trace H₂O Heat Excess Heat Acid Acidic Workup

Caption: Key reaction pathways in the Boc protection of 2-(methylamino)-5-nitropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Incomplete Conversion

Q1: My reaction has stalled with significant starting material remaining, even after several hours. Why is the conversion so low?

A1: This is the most common issue and stems from the poor nucleophilicity of the starting material. The secondary amine is deactivated by the potent electron-withdrawing effect of the 5-nitro group on the pyridine ring.

  • Causality: Standard Boc protection conditions are often insufficient. The reaction requires either a catalyst to enhance the electrophilicity of the Boc₂O or more forcing conditions to drive the reaction to completion.

  • Troubleshooting Steps:

    • Incorporate a Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) at 0.1 to 0.2 equivalents. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic and readily reacts with the weakly nucleophilic amine.[1]

    • Increase Reagent Stoichiometry: Increase the amount of Boc₂O from the typical 1.1 equivalents to 1.5 or even 2.0 equivalents. This helps to shift the equilibrium towards the product.

    • Increase Temperature: Gently warming the reaction to 40-50 °C can increase the reaction rate. However, be cautious, as excessive heat can cause thermal deprotection of the product.[2][3][4]

    • Ensure Anhydrous Conditions: Water will readily hydrolyze Boc₂O, consuming your reagent. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I'm using DMAP as a catalyst, but the reaction is still sluggish. What else can I do?

A2: If catalytic DMAP is not sufficient, a change in the base/solvent system may be required.

  • Causality: The choice of base can influence the reaction equilibrium. While a hindered base like triethylamine (TEA) is standard, it may not be optimal in all cases.

  • Troubleshooting Steps:

    • Solvent Choice: Switch from dichloromethane (DCM) or tetrahydrofuran (THF) to a more polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF). This can improve the solubility of the reactants and potentially stabilize charged intermediates.

    • Base Stoichiometry: In some cases, using a full equivalent of DMAP as the base instead of catalytically can accelerate the reaction, though this makes purification more challenging.

    • Alternative Reagents: For particularly stubborn cases, consider using an alternative Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive for deactivated amines.

Category 2: Byproduct Formation & Degradation

Q3: My LC-MS shows a mass corresponding to my starting material after my acidic workup. Is the product unstable?

A3: Yes, the N-Boc group is a carbamate, which is fundamentally an ester of carbamic acid. It is designed to be cleaved by acid.

  • Causality: Washing the organic layer with strong aqueous acid (e.g., 1M HCl) during workup can cause partial or complete hydrolysis of the tert-butyl carbamate, reverting it back to the starting amine.[5]

  • Troubleshooting Steps:

    • Modify Workup: Avoid acidic washes. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or water.

    • Use Mild Extraction Conditions: Wash the organic layer with water and then brine to remove inorganic salts before drying and concentrating.

    • Purification Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. To prevent on-column degradation, you can either neutralize the silica gel by preparing a slurry with 1% triethylamine in the eluent or use neutral alumina for purification.

Q4: I notice gas evolution when I heat my reaction mixture above 60 °C. Is this normal?

A4: This is likely due to the thermal decomposition of the Boc protecting group and is a sign that your reaction temperature is too high.

  • Causality: The Boc group can be removed by thermolysis, which proceeds via fragmentation to form the free amine, carbon dioxide, and isobutylene.[2][6][7] This side reaction reduces your yield and complicates purification.

  • Troubleshooting Protocol:

    • Maintain a reaction temperature at or below 50 °C.

    • If higher temperatures are required for conversion, consider using a continuous flow reactor which allows for precise temperature control and shorter residence times, minimizing thermal degradation.[3][4]

Category 3: Purification Challenges

Q5: How do I effectively remove unreacted Boc₂O and its byproducts like tert-butanol?

A5: These byproducts are common contaminants in Boc protection reactions.

  • Causality: Boc₂O is used in excess, and its hydrolysis product, tert-butanol, can be difficult to separate from the desired product due to similar polarities.

  • Troubleshooting Steps:

    • Workup Quench: After the reaction is complete, adding a primary or secondary amine like piperidine or N-methylbenzylamine can help consume any remaining Boc₂O, converting it into a more polar carbamate that is easier to remove during the aqueous wash. Stir for 30-60 minutes before proceeding with the workup.

    • Evaporation: Both tert-butanol and residual Boc₂O are volatile. After concentrating the crude product, placing it under high vacuum for an extended period can remove a significant portion of these impurities.

    • Chromatography: A carefully run flash column chromatography is typically sufficient. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The desired product is moderately polar and should elute after the less polar byproducts.

Recommended Protocols & Data

Optimized Experimental Protocol
  • Reaction Setup: To a solution of 2-(methylamino)-5-nitropyridine (1.0 eq) in anhydrous THF (0.1 M), add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.5 eq) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the mixture at 40 °C and monitor by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Troubleshooting Summary
SymptomPossible Cause(s)Recommended Action(s)
Low Conversion Poor nucleophilicity of amine; Insufficient reagent; Hydrolysis of Boc₂O.Add catalytic DMAP; Increase Boc₂O to 1.5-2.0 eq; Use anhydrous conditions; Gently heat to 40°C.
Product Degradation Acidic workup; High reaction temperature.Use neutral/basic workup (NaHCO₃); Keep temperature below 50°C.
Impure Product Residual Boc₂O, t-BuOH, DMAP.Quench with an amine (e.g., piperidine); Purify carefully by flash chromatography; Wash with dilute acid (e.g., 0.1M HCl) to remove DMAP if product stability allows.
Streaking on TLC Plate Residual DMAP or TEA.Ensure aqueous washes are effective; Use a neutralized silica gel for chromatography.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides.Thermal Methods - Wordpress.
  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

  • University College Cork.Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ACS Publications.Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
  • ACS Publications.Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Basak, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

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Challenges in the deprotection of Boc-protected nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc Deprotection of Nitropyridines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is dedicated to addressing a common yet significant challenge in modern organic synthesis: the deprotection of tert-butyloxycarbonyl (Boc)-protected aminonitropyridines. The unique electronic properties of this substrate class often lead to unexpected difficulties when using standard deprotection protocols.

This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles. We will explore the "why" behind the challenges, troubleshoot common experimental failures, and provide validated protocols to ensure the success of your synthesis.

Section 1: The Core Challenge - Why is Deprotecting Boc-Nitropyridines So Difficult?

The primary difficulty arises from the powerful electron-withdrawing nature of the nitro (–NO₂) group. This group significantly influences the electronic landscape of the entire pyridine ring system, leading to two key issues:

  • Reduced Basicity of the Pyridine Nitrogen: The nitro group pulls electron density away from the pyridine ring. This deactivation makes the lone pair of electrons on the pyridine nitrogen less available for protonation. In a typical Boc deprotection, the reaction is initiated by acid. In the case of a nitropyridine, the acid may preferentially protonate the slightly more basic carbamate oxygen, but the overall electron-poor nature of the substrate can make this step less favorable compared to electron-rich systems.

  • Increased Stability of the C-N Bond: The electronic effects can subtly increase the stability of the carbamate bond, requiring harsher conditions for cleavage. Standard conditions like 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which are often effective for other anilines or amines, may prove sluggish or entirely ineffective.[1]

The interplay of these factors means that a successful deprotection strategy requires a careful balance: conditions must be harsh enough to cleave the stubborn Boc group but mild enough to avoid unwanted side reactions or degradation of the sensitive nitropyridine ring.

G cluster_0 Electronic Effects of Nitro Group cluster_1 Resulting Deprotection Challenges Nitro_Group -NO₂ Group Pyridine_Ring Pyridine Ring Nitro_Group->Pyridine_Ring Strong Electron Withdrawal (Deactivation) Boc_Amine Boc-Protected Amine Pyridine_Ring->Boc_Amine Reduces N-Basicity Stabilizes Carbamate Challenge1 Requires Stronger Acidic Conditions Boc_Amine->Challenge1 Leads to... Challenge2 Risk of Ring Degradation Challenge3 Potential for Side Reactions

Caption: The causal relationship between the nitro group and deprotection challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol for Boc deprotection isn't working on my nitropyridine substrate. What's the first thing I should try?

If your reaction is sluggish or incomplete, the most straightforward modification is to increase the acid strength. Instead of a 20-50% TFA solution in DCM, consider using neat TFA. This significantly increases the acidity of the medium, often providing the necessary push to initiate cleavage.[2] Monitor the reaction closely by TLC or LC-MS, as the increased acidity can also accelerate potential side reactions.

Q2: I'm concerned about using strong acids like neat TFA. Are there milder alternatives?

Absolutely. If your substrate is sensitive, several milder options can be effective. A common alternative is 4M HCl in 1,4-dioxane.[1] While still a strong acid, its reactivity profile is different from TFA and can sometimes provide cleaner results. Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in a solvent like DCM can also cleave the Boc group under non-protic conditions, which can be advantageous for highly acid-sensitive molecules.[3]

Q3: What are the most common side reactions during the deprotection of Boc-nitropyridines?

The most prevalent side reaction is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) that is generated upon cleavage of the Boc group.[4] Electron-rich aromatic rings, thiols, or even the deprotected amine product itself can be alkylated. This leads to impurities that can be difficult to remove. Under overly harsh conditions, degradation of the nitropyridine ring itself can also occur.

Q4: How can I prevent tert-butylation side reactions?

The key is to use a "scavenger." A scavenger is a molecule added to the reaction mixture that is designed to trap the electrophilic tert-butyl cation.[4] Common and effective scavengers include anisole, thioanisole, or triethylsilane (TES). A small amount (typically 5-10% v/v) added to the reaction can dramatically reduce alkylation byproducts.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Incomplete or No Deprotection
  • Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

  • Probable Cause A: Insufficient Acidity. The combination of the electron-withdrawing nitro group and the pyridine nitrogen reduces the substrate's reactivity towards acid-catalyzed cleavage.[5]

    • Solution:

      • Increase Acid Concentration: Move from 20% TFA/DCM to 50% TFA/DCM, or use neat TFA.[2]

      • Switch to a Different Acid System: Try 4M HCl in dioxane, which is often more effective for stubborn substrates.[1]

      • Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate. However, this should be done carefully as it can also promote side reactions. Monitor the reaction in 30-minute intervals.

  • Probable Cause B: Steric Hindrance. Groups adjacent to the Boc-protected amine may be sterically blocking the approach of the acid.

    • Solution:

      • Prolong Reaction Time: Continue the reaction for several more hours or overnight at room temperature.

      • Consider a Lewis Acid: Reagents like TMSI or TMSOTf can sometimes be more effective for sterically hindered substrates as they coordinate with the carbamate oxygen, initiating cleavage through a different pathway.[3]

Problem 2: Formation of Multiple Byproducts
  • Observation: The reaction mixture shows the desired product along with several new, often less polar, spots/peaks.

  • Probable Cause A: tert-Butyl Cation Alkylation. The generated t-Bu⁺ is alkylating your product or other nucleophiles present in the molecule.[4]

    • Solution:

      • Add a Scavenger: Repeat the reaction with the addition of a scavenger. Anisole (5% v/v) is a good first choice. For sulfur-containing molecules, thioanisole is preferred.

      • Lower the Temperature: Run the reaction at 0°C. This slows down the rate of both the desired deprotection and the undesired alkylation, often improving selectivity.

  • Probable Cause B: Substrate Degradation. The nitropyridine ring is sensitive to the harsh acidic conditions.

    • Solution:

      • Switch to a Milder System: This is a strong indication that TFA is too harsh. Immediately switch to a milder protocol, such as aqueous phosphoric acid or a Lewis acid-based method.[5][6]

      • Reduce Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the product's exposure time to the acid.

Troubleshooting Decision Workflow

G Start Start Deprotection (e.g., 20% TFA/DCM) Monitor Monitor by TLC/LC-MS After 1-2 hours Start->Monitor Complete Reaction Complete? Monitor->Complete Clean Clean Reaction? Complete->Clean Yes IncreaseAcid Increase Acid Strength (Neat TFA or 4M HCl/Dioxane) Complete->IncreaseAcid No Workup Proceed to Workup Clean->Workup Yes AddScavenger Add Scavenger (e.g., Anisole, TES) Lower Temperature to 0°C Clean->AddScavenger No (Byproducts) IncreaseAcid->Monitor AddScavenger->Monitor TryMilder Switch to Milder Method (e.g., ZnBr₂, TMSI) AddScavenger->TryMilder If degradation persists TryMilder->Monitor

Sources

Technical Support Center: Overcoming Poor Solubility of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl methyl(5-nitropyridin-2-yl)carbamate in organic solvents. Our goal is to provide a logical framework for troubleshooting, grounded in physicochemical principles, to ensure the successful use of this intermediate in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge
Q1: Why is this compound so difficult to dissolve in many common organic solvents?

A1: The poor solubility of this compound arises from a combination of competing structural features and solid-state properties:

  • Molecular Polarity Conflict: The molecule possesses distinct regions of high and low polarity. The 5-nitro group (-NO2) is strongly polar and electron-withdrawing, promoting interactions with polar solvents. Conversely, the N-Boc (tert-butyloxycarbonyl) protecting group is bulky and highly non-polar (lipophilic), favoring dissolution in non-polar environments.[1][2] This internal tug-of-war makes it difficult for a single solvent to effectively solvate the entire molecule.

  • High Crystal Lattice Energy: The planar pyridine ring and the polar nitro group can facilitate strong intermolecular interactions (e.g., dipole-dipole stacking) in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy from the solvent to break apart, resulting in low solubility.

  • Molecular Size and Weight: Larger molecules are generally more difficult to solvate than smaller ones.[3][4][5][6] The combination of the pyridine core with the bulky Boc group results in a molecule that requires more extensive solvent interaction for dissolution.

Q2: I've added the compound to my solvent, but it just sits at the bottom as a solid. Is there a quick way to assess if I have a solubility problem?

A2: Yes, initial visual inspection can be very telling. Key indicators of poor solubility include:

  • Incomplete Dissolution: The most obvious sign is the presence of undissolved solid material after a reasonable period of stirring or agitation at ambient temperature.

  • Cloudiness or Suspension: The solution appears hazy or opaque, indicating that the compound is dispersed as fine particles rather than being truly dissolved at the molecular level.

  • Precipitation on Standing/Cooling: The compound may initially dissolve, especially with heating, but then precipitates out of the solution as it cools to room temperature or is left undisturbed. This indicates that you have created a supersaturated solution that is not stable.

Q3: Which types of organic solvents should I start with, and which should I avoid?

A3: A systematic solvent screening is always the best approach. However, based on the molecule's structure, we can make some educated predictions. The principle of "like dissolves like" is a useful starting point.[3][4]

Solvent ClassRecommended ExamplesRationale & Likelihood of Success
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)High. These solvents have strong dipole moments capable of disrupting the crystal lattice and solvating the polar nitro-pyridine core.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High. These can solvate a good range of compounds but may be less effective than polar aprotic solvents if crystal lattice energy is very high.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate. Their polarity is intermediate. THF is often a good starting point for many organic reactions.
Ketones Acetone, 2-Butanone (MEK)Moderate. Similar in polarity to ethers, they can be effective but may not overcome very low solubility.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Low to Moderate. While polar, their hydrogen-bonding nature may not be ideal for solvating the bulky, non-polar Boc group.
Non-Polar Toluene, Heptane, HexanesVery Low. These solvents lack the polarity needed to interact with the nitro-pyridine portion of the molecule and are unlikely to be effective.
Part 2: Troubleshooting Guides and Experimental Protocols

If initial solvent choices have failed, a more systematic approach is required. The following troubleshooting guides provide step-by-step protocols to systematically overcome solubility issues.

Strategy 1: Systematic Solvent Screening

This is the foundational step in addressing any solubility problem. The goal is to empirically test a diverse range of solvents to identify a promising candidate or a suitable co-solvent component.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of this compound into several individual small glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above.

  • Equilibration: Seal the vials tightly. Place them on a vortex mixer or shaker and agitate at a constant, controlled temperature (e.g., 25 °C) for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Observation: After equilibration, visually inspect each vial for undissolved solid. Centrifuge the vials to pellet any suspended material for clearer observation.

  • Analysis: Rank the solvents from "fully soluble" to "insoluble." For any solvent that achieves complete dissolution, you can add more solute to determine the approximate saturation point.

Caption: Initial solvent screening workflow.

Strategy 2: Co-Solvent Systems

Often, a mixture of two or more miscible solvents (a co-solvent system) can achieve higher solubility than either individual solvent alone.[4][6][7] This technique works by fine-tuning the polarity of the solvent medium to better match the complex polarity of the solute.

  • Select Solvents: Choose a "strong" solvent in which the compound has some, albeit limited, solubility (e.g., THF or DCM) and a "very strong" solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Initial Suspension: Create a suspension of the compound (e.g., 20 mg) in a known volume of the weaker solvent (e.g., 1 mL of THF).

  • Titration: While stirring, add the "very strong" solvent (DMSO) dropwise from a pipette or burette.

  • Observe: Continue adding the strong solvent until complete dissolution is observed. Record the final volume of both solvents.

  • Optimization: This gives you a starting ratio for a co-solvent mixture (e.g., 1 mL THF : 0.2 mL DMSO) that can be used for your experiment. You can prepare this mixture beforehand for your full-scale reaction or analysis. Using the minimum amount of the strong co-solvent is often desirable to simplify downstream processing (e.g., product isolation or removal of high-boiling point solvents).

Co-Solvent System ExampleComponent 1 (Weaker)Component 2 (Stronger)Typical Starting Ratio (v/v)Application Note
System 1 Dichloromethane (DCM)Dimethylformamide (DMF)10 : 1Good for reactions where DCM is the primary solvent but needs a solubility boost.
System 2 Tetrahydrofuran (THF)N-Methyl-2-pyrrolidone (NMP)8 : 1NMP is a very strong solvent; only a small amount is typically needed.
System 3 AcetonitrileDimethyl Sulfoxide (DMSO)5 : 1Useful for analytical applications (e.g., HPLC) where acetonitrile is a common mobile phase component.
Strategy 3: Temperature Adjustment

For most compounds, solubility increases with temperature. This can be a simple and effective method, but it requires caution.

  • Initial Slurry: Create a slurry of the compound in the desired solvent at room temperature.

  • Gradual Heating: Place the vessel in a heated oil bath or on a stirring hotplate with a temperature probe to monitor the internal temperature. Increase the temperature slowly in increments of 5-10 °C.

  • Monitor Dissolution: Stir and hold at each temperature increment for several minutes, observing the point at which the solid fully dissolves.

  • Assess Stability: Crucially, do not exceed temperatures that could cause decomposition. Nitro-aromatic compounds can be thermally sensitive. If the solution changes color (e.g., darkens significantly), it may indicate degradation.

  • Controlled Cooling: Once dissolved, slowly cool the solution back to the experimental temperature. If the compound remains in solution, you have successfully dissolved it. If it precipitates, it indicates you have formed a supersaturated solution, and you may need to maintain a higher temperature or combine this technique with a co-solvent system.

Part 3: Advanced Considerations & Alternative Strategies
Q4: Can I use pH adjustment to improve solubility?

A4: For this specific molecule, pH adjustment in organic solvents is unlikely to be effective. The pyridine nitrogen, which would typically be protonated by acid, has its basicity significantly reduced by the powerful electron-withdrawing effect of the 5-nitro group. While protonation might be possible under very strong aqueous acid conditions, this is not applicable to most organic reaction setups and would likely cleave the acid-labile Boc protecting group.[8][9][][11]

Q5: My application is sensitive to solvents like DMSO and DMF. Are there other options?

A5: Yes. If high-boiling polar aprotic solvents are not suitable for your process (e.g., due to difficulty in removal), you should focus on optimizing co-solvent systems using more volatile components. A mixture like DCM/THF or THF/acetone, combined with gentle warming, may provide sufficient solubility without introducing high-boiling point impurities.

Q6: Could the Boc protecting group itself be the source of the problem?

A6: Absolutely. The tert-butyloxycarbonyl (Boc) group is known to increase the crystallinity and reduce the solubility of many amine-containing intermediates.[12] It is large, conformationally rigid, and can lead to very stable crystal packing. If your synthetic route allows, consider if deprotection prior to the problematic step is feasible.[11][13] The resulting secondary amine, methyl(5-nitropyridin-2-yl)amine, may exhibit significantly different (and potentially better) solubility in certain solvents. For future work, exploring alternative, less bulky protecting groups could also be a viable strategy.

Caption: A comprehensive decision-making flowchart for solubility issues.

References
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. (n.d.). Benchchem.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical Research & Allied Sciences.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Improving the solubility of 4-(4-acetylphenyl)pyridine. (n.d.). Benchchem.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Co-solvent and Complexation Systems. (n.d.).
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • tert-Butyl 5-nitropyridin-2-ylcarbam
  • Solubilization in Surfactant Systems. (2015).
  • tert-Butyl (5-nitropyrimidin-2-yl)
  • The Role of Surfactants in Solubiliz
  • Surfactant. (n.d.). Wikipedia.
  • tert-Butyl methyl(5-nitropyridin-2-yl)
  • Surfactants: physicochemical interactions with biological macromolecules. (n.d.). PMC - NIH.
  • Solubility Enhancement of Drugs. (2022).
  • tert-Butyl N-[(2-chloropyrimidin-5-YL)
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
  • tert-Butyl (3-methyl-5-nitropyridin-2-yl)
  • pH Adjustment and Co-Solvent Optimiz
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.
  • tert-butyl N-(5-formylpyridin-2-yl)
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam
  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025).
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • tert-Butyl ((5-bromopyridin-2-yl)methyl)
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate. (n.d.).
  • tert-butyl N-[(5-bromopyrimidin-2-yl)
  • A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (n.d.). Benchchem.
  • Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • 2-METHYLAMINO-5-NITROPYRIDINE. (2025). ChemicalBook.
  • 3-METHYL-5-NITROPYRIDINE. (n.d.). LookChem.

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Sterically Hindered Pyridinylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tert-butoxycarbonyl (Boc) protection of sterically hindered pyridinylamines. The inherent low nucleophilicity of the pyridine ring nitrogen, compounded by steric hindrance from adjacent substituents, often leads to sluggish or incomplete reactions. This document provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 2-amino-5-bromopyridine is extremely slow and gives low yields. What is the fundamental issue?

The primary challenge with substrates like 2-aminopyridines lies in their reduced nucleophilicity compared to aliphatic or even other aromatic amines. The lone pair of the exocyclic amino group has some delocalization into the electron-deficient pyridine ring. When steric hindrance is added, for example, with a substituent at the 3-position, the amine's ability to attack the electrophilic carbonyl of the Boc anhydride (Boc₂O) is further diminished. Standard conditions often fail because they don't sufficiently activate the electrophile or enhance the amine's nucleophilicity to overcome this hurdle.

Q2: I've tried adding triethylamine (TEA) as a base, but the reaction still doesn't go to completion. Is there a better choice?

While TEA is a common base, its primary role is to neutralize the proton released during the reaction, driving the equilibrium forward.[1] It does little to increase the intrinsic nucleophilicity of the hindered amine. For these challenging substrates, a nucleophilic catalyst is often required. 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice.[2] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-DMAP intermediate.[2][3] This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic pyridinylamine.

Q3: I'm concerned about using DMAP due to potential side reactions. What are the risks and how can they be mitigated?

This is a valid concern. While DMAP is highly effective, it can promote side reactions, especially if used in stoichiometric amounts or at high temperatures.[2][3] The primary side products to be aware of are:

  • Di-Boc protected amine: Over-reaction can lead to the formation of a di-Boc product, where the pyridine ring nitrogen is also acylated. This is more prevalent with extended reaction times or a large excess of Boc₂O and DMAP.

  • Isocyanate formation: At elevated temperatures, the Boc-protected amine can decompose to form an isocyanate.[4]

  • Urea derivatives: These can form from the reaction of the isocyanate with a starting amine.[4]

Mitigation Strategies:

  • Use a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents).

  • Maintain a controlled temperature , typically room temperature. Avoid excessive heating unless necessary.

  • Use a slight excess of Boc₂O (1.1-1.5 equivalents) to ensure complete consumption of the starting amine without promoting di-protection.[5]

  • Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

Q4: What is the optimal solvent for this reaction?

The choice of solvent can significantly influence the reaction rate and outcome.

  • Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are generally preferred as they effectively solvate the reactants and intermediates without interfering with the reaction.[6]

  • Protic solvents like methanol should be used with caution. While some studies have shown that alcoholic solvents can accelerate Boc protection for some aromatic amines, they can also compete with the amine for reaction with the activated Boc₂O, leading to byproduct formation.[7]

For sterically hindered pyridinylamines, DCM or THF are excellent starting points.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of Boc₂O.2. Low nucleophilicity of the amine.3. Steric hindrance preventing approach to the electrophile.1. Add a catalytic amount of DMAP (0.1-0.2 eq.) to generate the more reactive N-Boc-DMAP intermediate.[2]2. Ensure an appropriate base (e.g., TEA, DIPEA) is present to neutralize acid byproducts.[1]3. If the reaction is still slow at room temperature, consider gentle heating (e.g., 40°C) and monitor closely for side products.[6]
Formation of Di-Boc Product 1. Excessive amount of Boc₂O and/or DMAP.2. Prolonged reaction time.1. Reduce the equivalents of Boc₂O to 1.1-1.2.2. Use a strictly catalytic amount of DMAP (≤ 0.1 eq.).3. Monitor the reaction by TLC/LC-MS and quench it as soon as the starting amine is consumed.
Incomplete Reaction & Complex Mixture 1. Competing side reactions (e.g., urea formation).2. Degradation of reagents or starting material.1. Lower the reaction temperature. Side reactions often have a higher activation energy.2. Ensure all reagents are pure and solvents are anhydrous.3. Consider an alternative, milder Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Reaction Stalls After Partial Conversion 1. The amine salt may be precipitating out of solution.2. Insufficient base to neutralize the generated acid.1. Ensure you have at least one equivalent of a non-nucleophilic base like TEA or DIPEA if starting from the free amine.[3]2. If starting with an amine salt (e.g., HCl salt), add an additional equivalent of base to liberate the free amine.3. Choose a solvent that better solubilizes all components.

Reaction Mechanisms & Optimization

The Role of DMAP Catalysis

The standard Boc protection mechanism involves the nucleophilic attack of the amine on Boc₂O. However, for hindered pyridinylamines, this direct pathway is slow. DMAP provides a more efficient catalytic cycle.

DMAP_Catalysis cluster_0 cluster_1 cluster_2 cluster_3 Boc2O Boc₂O Activated_Intermediate N-Boc-DMAP⁺ (Highly Reactive) Boc2O->Activated_Intermediate + DMAP DMAP DMAP Product Boc-Protected Amine (R-NH-Boc) Amine Hindered Pyridinylamine (R-NH₂) Amine->Product + Activated_Intermediate Byproduct t-BuOH + CO₂ Product->Byproduct + H⁺ from Amine DMAP_regen DMAP (Regenerated) Product->DMAP_regen Releases Catalyst

Caption: Catalytic cycle of DMAP in Boc protection.

As illustrated, DMAP attacks Boc₂O to form a highly electrophilic acylpyridinium salt.[2] This intermediate readily reacts with the weakly nucleophilic pyridinylamine, after which the DMAP catalyst is regenerated.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Boc Protection

This protocol is a robust starting point for most sterically hindered pyridinylamines.

  • Dissolution: Dissolve the sterically hindered pyridinylamine (1.0 equiv.) in anhydrous DCM or THF (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.5 equiv.).

  • Addition of Catalyst: Add DMAP (0.1 equiv.).

  • Addition of Boc Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Highly Unreactive Substrates (EDCI/HOBT Method)

For particularly challenging substrates where standard methods fail, a method adapted from patent literature using peptide coupling reagents can be effective.[8][9]

  • Dissolution: Dissolve the pyridinylamine (1.0 equiv.) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-2.0 equiv.), Hydroxybenzotriazole (HOBT) (0.05-0.1 equiv.), and TEA (1.5-2.0 equiv.).

  • Boc Reagent: Add Boc₂O (1.5-2.0 equiv.) to the stirring solution at room temperature.

  • Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

This method has been reported to provide high yields for substrates like 3-amino-2-methylpyridine.[8]

Data Summary: Comparison of Reaction Conditions

The following table summarizes reported yields for the Boc protection of various aminopyridines under different conditions, providing a baseline for optimization.

SubstrateReagentsSolventBaseTimeYield (%)Reference
4-AminopyridineBoc₂O, EDCI, HOBTDCMTEA0.5 h90%[8]
3-AminopyridineBoc₂O, EDCI, HOBTDCMTEA1 h85%[8]
3-Amino-2-methylpyridineBoc₂O, EDCI, HOBTDCMTEA1.5 h85%[8]
2-AminopyridineBoc₂O, DMAPDCMTEA2 h90%[10]

Logical Troubleshooting Workflow

If you are facing issues, follow this systematic approach to diagnose and solve the problem.

Troubleshooting_Workflow Start Incomplete Boc Protection Observed Check_Reagents 1. Verify Reagent Quality - Is Boc₂O fresh? - Are solvents anhydrous? Start->Check_Reagents Optimize_Catalyst 2. Optimize Catalyst/Base - Add/increase catalytic DMAP (0.1 eq). - Ensure >1 eq. of TEA/DIPEA. Check_Reagents->Optimize_Catalyst Reagents OK Increase_Driving_Force 3. Increase Driving Force - Increase Boc₂O to 1.5 eq. - Gently warm to 40°C. Optimize_Catalyst->Increase_Driving_Force Still Incomplete Success Reaction Complete Optimize_Catalyst->Success Reaction Works Alternative_Method 4. Switch to Alternative Method - Try EDCI/HOBT protocol. - Consider Boc-ON reagent. Increase_Driving_Force->Alternative_Method Still Incomplete Increase_Driving_Force->Success Reaction Works Alternative_Method->Success Reaction Works

Caption: Step-by-step troubleshooting guide.

References

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]

  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

Sources

Technical Support Center: Preventing Unwanted Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in organic synthesis: the chemoselective reduction of the nitro group. The conversion of a nitro group to an amine is a fundamental transformation, yet it is often complicated by the presence of other reducible functional groups and the potential for undesired side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when attempting to selectively reduce a nitro group.

Q1: My nitro group reduction is incomplete or results in a low yield. What are the common causes and how can I fix this?

A1: Incomplete reactions or low yields are frequent hurdles in nitro group reductions. The root causes often relate to the choice of reagents, catalyst activity, or reaction conditions.[1]

Possible Causes and Solutions:

  • Insufficient Reducing Agent or Catalyst: The stoichiometry of your reducing agent is critical. For metal/acid reductions (e.g., Fe/HCl), ensure you are using a sufficient excess of the metal.[2] In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst may have lost activity.[1]

  • Poor Catalyst Activity: Heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel can deactivate over time due to improper storage or handling. Always use fresh, high-quality catalysts. The choice of solvent can also influence catalyst activity.[1][2]

  • Catalyst Poisoning: Impurities in the starting material, solvents, or reagents can "poison" the catalyst, drastically reducing its activity. Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1][3] Thorough purification of your starting material is essential.

  • Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[2] For hydrophobic substrates, consider using solvents like THF or co-solvent systems such as ethanol/water.[2][4] Protic co-solvents can often enhance hydrogenation reactions.[2][4]

  • Reaction Temperature: While many reductions occur at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[2] However, exercise caution, as excessive heat can promote the formation of side products.[5]

Q2: I am observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates is a common issue arising from the stepwise nature of nitro group reduction. The key is to ensure conditions favor the complete six-electron reduction to the amine.[2]

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.[2]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes lead to the formation of condensation products like azoxy and azo compounds.[5][6] Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.[5] For exothermic reactions, proper cooling is crucial to prevent localized overheating that can promote side product formation.[2]

  • Consider the Reaction Mechanism: The reaction pathway can be influenced by the choice of catalyst and reaction conditions. For example, some reduction pathways may favor the formation of intermediates that can dimerize.[6][7]

Q3: How can I selectively reduce a nitro group in the presence of other sensitive functional groups?

A3: This is the core challenge of chemoselective nitro reductions. The choice of reducing agent is paramount and depends entirely on the other functional groups present in your molecule.[5]

Here is a general guide for selecting a suitable reagent:

Sensitive Functional Group(s) Present Recommended Reagent/Method Rationale and Key Considerations
Ketone / Aldehyde SnCl₂·2H₂O in EtOH/EtOAc[8]Tin(II) chloride is a mild reducing agent that shows excellent selectivity for nitro groups over carbonyls.[8]
Ester / Amide Catalytic Hydrogenation (H₂, Pd/C)[5]Esters and amides are generally stable under typical catalytic hydrogenation conditions.[5]
Nitrile SnCl₂·2H₂O[5][8]Nitriles can be reduced under many hydrogenation conditions. SnCl₂ provides a reliable alternative that typically leaves the nitrile group intact.[5]
Alkene / Alkyne Fe/NH₄Cl or Fe/HCl[5]Catalytic hydrogenation will readily reduce carbon-carbon multiple bonds. Iron-based reductions are a classic and effective alternative.[5]
Halogen (Cl, Br, I) Raney Nickel with H₂[9] or Fe/HCl[10]Standard Pd/C catalysis is notorious for causing dehalogenation.[10] Raney Nickel is often a better choice for catalytic hydrogenations.[9] Iron-based systems are also highly effective at preserving halogens.[10]
Multiple Sensitive Groups Metal-free systems (e.g., B₂(OH)₄)[11]Recent advances have led to metal-free reduction methods that offer high chemoselectivity under mild conditions, tolerating a wide range of functional groups.[11][12]
Q4: Is it possible to protect a nitro group?

A4: Generally, there is no straightforward and widely applicable protecting group for the nitro functionality.[13][14] The nitro group itself is often considered a "masked" amine, as it is relatively unreactive under many conditions except for reduction.[13][14] The synthetic strategy should therefore focus on chemoselective reduction rather than protection.

Section 2: Troubleshooting Workflows & Diagrams

Visualizing the decision-making process can significantly aid in experimental design.

Diagram 1: Reagent Selection for Chemoselective Nitro Reduction

This workflow guides the user through selecting an appropriate reducing agent based on the functional groups present in the starting material.

G start Identify other reducible functional groups in the molecule carbonyl Ketone or Aldehyde present? start->carbonyl ester Ester or Amide present? carbonyl->ester No reagent_sncl2 Use SnCl₂·2H₂O carbonyl->reagent_sncl2 Yes nitrile Nitrile present? ester->nitrile No reagent_pdc Catalytic Hydrogenation (H₂, Pd/C) ester->reagent_pdc Yes alkene Alkene or Alkyne present? nitrile->alkene No nitrile->reagent_sncl2 Yes halogen Halogen (Cl, Br, I) present? alkene->halogen No reagent_fecl Use Fe/NH₄Cl or Fe/HCl alkene->reagent_fecl Yes no_other No other sensitive groups halogen->no_other No reagent_raney Use Raney Nickel with H₂ or Fe/HCl halogen->reagent_raney Yes reagent_default Standard Catalytic Hydrogenation (H₂, Pd/C) no_other->reagent_default

Caption: Decision workflow for selecting a chemoselective reducing agent.

Diagram 2: Nitro Group Reduction Pathway and Potential Side Products

This diagram illustrates the stepwise reduction of a nitro group and highlights where common side products can form.

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH - H₂O Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction

Sources

Technical Support Center: HPLC Purification of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges with a solid understanding of the underlying chromatographic principles.

Understanding the Analyte: Key Considerations

This compound possesses a unique combination of functional groups that influence its chromatographic behavior:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the surface of silica-based stationary phases, potentially leading to peak tailing.[1][2][3]

  • Nitro Group: This electron-withdrawing group makes the aromatic system electron-deficient and contributes to the compound's polarity and UV absorbance.

  • Tert-butyl Carbamate Group: This bulky, lipophilic group increases the non-polar character of the molecule, influencing its retention in reversed-phase HPLC.[4]

A successful purification strategy will balance these competing characteristics to achieve optimal separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing and Fronting

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds like pyridine derivatives, and it's often caused by secondary interactions with the stationary phase.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the pyridine nitrogen and acidic residual silanol groups on the silica-based column packing.[1][2][3]

    • Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 3 or below), you can protonate the silanol groups, reducing their ability to interact with the basic analyte.[2][3]

    • Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites.[3] However, be mindful that TEA can suppress ionization in mass spectrometry.

    • Solution 3: Employ an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed with minimal residual silanol activity and are highly recommended for purifying basic compounds.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]

    • Solution: Reduce the injection volume or the concentration of your sample.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.[5][7]

    • Solution: Use a guard column to protect your analytical column.[8] If you suspect contamination, try flushing the column with a strong solvent.[5] If the problem persists, the column may need to be replaced.[9]

Q2: My peak is fronting. What does this indicate and what are the solutions?

A: Peak fronting is typically a sign of column overload or a mismatch between your sample solvent and the mobile phase.[6][10][11]

  • Sample Overload: This can occur if the sample concentration is too high or the injection volume is too large.[6][10][12]

    • Solution: Systematically reduce the amount of sample injected onto the column until a symmetrical peak is achieved.[6]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte can travel through the beginning of the column too quickly, causing a fronting peak.[6][10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6][8] If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

  • Column Collapse: In rare cases, a physical collapse of the column bed can lead to peak fronting.[10][11] This can be caused by operating outside the column's recommended pH or pressure limits.[11]

    • Solution: If you suspect column collapse, the column will likely need to be replaced.[11] Always operate within the manufacturer's specifications for your column.

Issue 2: Poor Resolution and Co-elution

Q3: I'm not getting good separation between my target compound and an impurity. How can I improve the resolution?

A: Achieving good resolution depends on optimizing column efficiency, selectivity, and retention.[13] Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is the first step.[14][15] A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.

    • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[16]

    • Modify the pH: Small changes in the mobile phase pH can alter the ionization state of your compound or impurities, which can significantly impact their retention and selectivity.[14][17]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl Columns: For aromatic compounds like this, a phenyl-hexyl column can offer alternative selectivity through π-π interactions, which may help resolve closely eluting impurities.[16]

    • Polar-Embedded Columns: These columns offer different selectivity for polar compounds and can be a good alternative to traditional C18 phases.

  • Improve Column Efficiency:

    • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency but will also increase backpressure.[13]

    • Increase Column Length: A longer column provides more theoretical plates and can improve the separation of complex mixtures.[13][18]

    • Optimize Flow Rate: Slower flow rates can sometimes improve resolution, but be mindful of increasing run times.[18]

ParameterHow to ModifyExpected Outcome on Resolution
Mobile Phase Composition Adjust the ratio of organic to aqueous solvent.Can increase or decrease retention and alter selectivity.
Mobile Phase pH Adjust with an appropriate acid or buffer.Can change the ionization state of the analyte and impurities, affecting selectivity.
Organic Solvent Type Switch between acetonitrile and methanol.Provides different selectivity.
Stationary Phase Change from C18 to Phenyl-Hexyl or a polar-embedded phase.Offers different retention mechanisms and selectivity.
Column Length Increase the length of the column.Increases theoretical plates and improves separation.
Particle Size Use a column with smaller particles.Increases efficiency and resolution.
Flow Rate Decrease the flow rate.Can improve resolution by allowing more time for partitioning.
Issue 3: Low Recovery and Sample Loss

Q4: My sample recovery is low after purification. What are the potential causes?

A: Low recovery can be due to several factors, from sample preparation to the stability of the compound itself.[19]

  • Compound Instability: Some nitro-aromatic compounds can be sensitive to light or certain pH conditions.[19][20]

    • Solution: Protect your sample from light and consider if the mobile phase pH could be causing degradation.

  • Irreversible Adsorption: Your compound might be irreversibly binding to active sites on the column or other parts of the HPLC system.[21]

    • Solution: Using a highly inert column and system can help. Passivating the system with a strong acid wash (if compatible with your hardware) may also reduce active sites.

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to low recovery and high backpressure.[21]

    • Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[8] Filtering your sample before injection is also recommended.[8][9]

  • Volatility: While less likely for this specific compound, some molecules can be lost during solvent evaporation steps post-purification.[22]

    • Solution: Use gentle evaporation conditions (e.g., lower temperature, reduced pressure) to remove the solvent.[22]

Experimental Protocols and Workflows

General Protocol for Method Development
  • Compound Characterization (Pre-HPLC):

    • Determine the UV absorbance maximum of this compound to select the optimal detection wavelength.

    • Assess the solubility of the compound in common HPLC solvents (e.g., water, acetonitrile, methanol, isopropanol).

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: Use the predetermined UV maximum.

  • Gradient Scouting:

    • Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions.

    • Based on the scouting run, develop a more focused gradient around the elution point of your target compound.

  • Optimization:

    • Fine-tune the gradient to achieve the best separation of your target compound from any impurities.

    • If peak shape is an issue, consider the troubleshooting steps outlined in the FAQs.

    • If resolution is poor, consider changing the organic modifier or the stationary phase.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes, Fronting recovery Low Recovery? resolution->recovery No resolution_solutions Optimize Mobile Phase (Gradient, pH, Solvent) Change Stationary Phase Increase Column Efficiency resolution->resolution_solutions Yes end Problem Resolved recovery->end No recovery_solutions Check Compound Stability Use Inert Column Ensure Sample Solubility recovery->recovery_solutions Yes tailing_solutions Lower pH Add Competing Base Use End-Capped Column Reduce Sample Load tailing->tailing_solutions fronting_solutions Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->fronting_solutions tailing_solutions->end fronting_solutions->end resolution_solutions->end recovery_solutions->end

Caption: A workflow for troubleshooting common HPLC issues.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • LCGC North America. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • Unacademy. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]

  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Pharmaceutical Tutorials. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the nitro group on the pyridine ring makes it an important building block for further functionalization, while the Boc-protected secondary amine allows for selective deprotection and subsequent reactions. This guide outlines a robust and scalable two-step synthesis, starting from the readily available 2-chloro-5-nitropyridine. Our focus is on providing not just a protocol, but a comprehensive understanding of the process to empower you to troubleshoot and adapt the synthesis to your specific needs.

Synthetic Pathway Overview

The synthesis is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitropyridine with methylamine to form 2-(methylamino)-5-nitropyridine.

  • Boc Protection: Protection of the secondary amine of 2-(methylamino)-5-nitropyridine using di-tert-butyl dicarbonate (Boc2O) to yield the final product.

Synthesis_Pathway 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-(methylamino)-5-nitropyridine 2-(methylamino)-5-nitropyridine 2-chloro-5-nitropyridine->2-(methylamino)-5-nitropyridine Methylamine (aq. or in alcohol) Base (e.g., K2CO3, optional) Solvent (e.g., EtOH, THF) Heat This compound This compound 2-(methylamino)-5-nitropyridine->this compound Boc2O Base (e.g., Et3N, DMAP) Solvent (e.g., DCM, THF) Room Temp.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(methylamino)-5-nitropyridine

Principle: This reaction is a nucleophilic aromatic substitution where the electron-withdrawing nitro group activates the pyridine ring for attack by methylamine at the 2-position, displacing the chloride.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Typical Quantity (for 10g scale)Notes
2-chloro-5-nitropyridine158.5510.0 g (63.1 mmol)Handle with care, irritant.[1][2][3][4]
Methylamine solution31.061.2 - 2.0 eq.Typically 40% in water or 2M in THF/MeOH. Corrosive and flammable.
Potassium Carbonate (K2CO3)138.211.5 eq. (optional)Anhydrous. Can be used to scavenge HCl.
Ethanol (EtOH) or THF-100 - 200 mLAnhydrous.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and ethanol (150 mL).

  • With stirring, slowly add the methylamine solution (e.g., 40% in water, ~1.5 eq.) at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux (around 80°C for ethanol) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).[5]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain 2-(methylamino)-5-nitropyridine as a yellow solid.

Step 2: Synthesis of this compound

Principle: The secondary amine of 2-(methylamino)-5-nitropyridine is protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc2O).[1][6][7]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Typical Quantity (for 10g scale)Notes
2-(methylamino)-5-nitropyridine153.1410.0 g (65.3 mmol)-
Di-tert-butyl dicarbonate (Boc2O)218.251.1 - 1.5 eq.-
Triethylamine (Et3N)101.191.2 - 1.5 eq.Anhydrous.
4-Dimethylaminopyridine (DMAP)122.170.05 - 0.1 eq. (catalytic)Highly effective catalyst for this reaction.
Dichloromethane (DCM) or THF-150 - 250 mLAnhydrous.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylamino)-5-nitropyridine (10.0 g, 65.3 mmol) in anhydrous dichloromethane (200 mL).

  • Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.05 eq.).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is fully consumed (usually 2-12 hours).

  • Upon completion, quench the reaction by adding water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain this compound.

Troubleshooting Guide

Troubleshooting_Guide cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Boc Protection Incomplete Reaction Incomplete Reaction Prolong Reaction Time Prolong Reaction Time Incomplete Reaction->Prolong Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Check Methylamine Quality Check Methylamine Quality Incomplete Reaction->Check Methylamine Quality Low Yield Low Yield Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Check for Product Volatility Check for Product Volatility Low Yield->Check for Product Volatility Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Side Product Formation Side Product Formation Control Temperature Control Temperature Side Product Formation->Control Temperature Use a Milder Base Use a Milder Base Side Product Formation->Use a Milder Base Purification Strategy Purification Strategy Side Product Formation->Purification Strategy No Reaction or Sluggish Reaction No Reaction or Sluggish Reaction No Reaction or Sluggish Reaction->Ensure Anhydrous Conditions Check Reagent Quality (Boc2O) Check Reagent Quality (Boc2O) No Reaction or Sluggish Reaction->Check Reagent Quality (Boc2O) Increase DMAP Catalyst Increase DMAP Catalyst No Reaction or Sluggish Reaction->Increase DMAP Catalyst Formation of Urea Byproduct Formation of Urea Byproduct Strict Temperature Control Strict Temperature Control Formation of Urea Byproduct->Strict Temperature Control Slow Addition of Boc2O Slow Addition of Boc2O Formation of Urea Byproduct->Slow Addition of Boc2O Avoid Excess Amine Avoid Excess Amine Formation of Urea Byproduct->Avoid Excess Amine Difficult Purification Difficult Purification Optimize Chromatography Optimize Chromatography Difficult Purification->Optimize Chromatography Consider Recrystallization Consider Recrystallization Difficult Purification->Consider Recrystallization Alternative Work-up Alternative Work-up Difficult Purification->Alternative Work-up

Caption: Troubleshooting guide for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Step 1: Synthesis of 2-(methylamino)-5-nitropyridine

  • Q1: The reaction is not going to completion. What should I do?

    • A1: First, ensure that your methylamine solution has not degraded; it's best to use a fresh bottle. You can try increasing the equivalents of methylamine to 2.0. If the reaction is still sluggish, consider extending the reflux time. Also, ensure your starting 2-chloro-5-nitropyridine is of high purity.

  • Q2: I am getting a low yield after work-up. What are the possible reasons?

    • A2: Low yields can result from incomplete extraction of the product. 2-(methylamino)-5-nitropyridine has some polarity, so ensure thorough extraction with a suitable solvent like ethyl acetate or dichloromethane. Also, check the pH of the aqueous layer during extraction; it should be basic to ensure the product is in its free amine form. Overheating during solvent removal can also lead to product loss.

  • Q3: Are there any specific safety precautions for this step?

    • A3: Yes. 2-chloro-5-nitropyridine is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4] Methylamine is a corrosive and flammable gas/solution; always work in a well-ventilated fume hood and avoid inhalation. The initial reaction can be exothermic, so add the methylamine solution slowly and with cooling if necessary.

Step 2: Synthesis of this compound

  • Q4: The Boc protection is very slow. How can I speed it up?

    • A4: The nucleophilicity of the secondary amine in 2-(methylamino)-5-nitropyridine is reduced due to the electron-withdrawing nitro group. Ensure your reaction is completely anhydrous, as water can consume the Boc anhydride. Using a catalytic amount of DMAP is highly recommended as it significantly accelerates the reaction.[8] If the reaction is still slow, you can slightly increase the amount of DMAP (up to 0.2 eq.) or gently warm the reaction mixture to 30-40°C.

  • Q5: I am observing a significant amount of a urea byproduct. What is causing this and how can I avoid it?

    • A5: The formation of urea can occur if the Boc-protected amine reacts with another molecule of the starting amine. This can be more prevalent with electron-deficient amines.[6] To minimize this, ensure slow, portion-wise addition of Boc2O to the solution of the amine, rather than adding the amine to the Boc2O. Maintaining a slight excess of Boc2O (1.1-1.2 eq.) can also help. Strict temperature control at room temperature is also crucial.

  • Q6: The purification of the final product by column chromatography is difficult. Are there any alternatives?

    • A6: If the product is a solid, recrystallization can be an excellent alternative to chromatography for achieving high purity on a large scale. Experiment with different solvent systems such as ethyl acetate/hexanes, ethanol, or isopropanol. A well-executed recrystallization can be more efficient and cost-effective for scalable synthesis.

  • Q7: Is the final product stable?

    • A7: Boc-protected amines are generally stable under neutral and basic conditions. However, they are sensitive to acidic conditions, which will cleave the Boc group.[6] While generally stable at room temperature, for long-term storage, it is advisable to keep the product in a cool, dry place. The thermal stability of Boc groups is generally good at moderate temperatures, but they can be cleaved at elevated temperatures (above 100-150°C).[9][10]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-N-(2-chloropyrimidin-5-YL_methyl_carbamate]([Link]

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Navigating the Energetic Landscape: A Technical Support Center for Managing Thermal Instability of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the safe handling and management of nitropyridine compounds. As a class of molecules pivotal in pharmaceuticals, agrochemicals, and materials science, their synthesis and application are often accompanied by the inherent challenge of thermal instability.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and field-proven protocols to navigate the complexities of working with these energetic materials. Our focus is on fostering a proactive safety culture through a deep understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide - From Unexpected Exotherms to Product Degradation

This section addresses common problems encountered during the synthesis, purification, and storage of nitropyridine compounds. The question-and-answer format is designed to provide rapid, actionable solutions to pressing experimental challenges.

Q1: My nitration reaction is showing an uncontrolled temperature spike. What are the immediate steps to regain control and what might have caused this?

A1: An uncontrolled temperature increase during a nitration reaction is a serious indication of a potential thermal runaway, which can lead to violent decomposition or explosion.[2]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Enhance Cooling: Maximize the efficiency of your cooling system. This may involve lowering the temperature of your cooling bath or adding a supplementary cooling source like a dry ice/acetone slurry.

  • Ensure Vigorous Agitation: Proper mixing is crucial to dissipate localized hot spots and ensure uniform temperature throughout the reaction mixture.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, a pre-prepared quenching protocol should be initiated. This typically involves the rapid, but controlled, addition of a large volume of a cold, inert solvent to dilute the reactants and absorb the excess heat. Caution: The choice of quenching agent is critical and should not be reactive with the reaction components. For many nitration reactions, pouring the reaction mixture onto a large volume of crushed ice can be effective, but the high exothermicity of diluting strong acids must be considered and managed.[3]

Potential Causes and Preventative Measures:

Cause Explanation & Prevention
Inadequate Cooling The heat generated by the highly exothermic nitration reaction exceeds the heat removal capacity of the cooling system. Prevention: Before starting the reaction, ensure your cooling bath is at the target temperature and has sufficient volume and surface area to handle the expected heat load. For larger scale reactions, consider using a more robust cooling system.
Rapid Addition of Nitrating Agent Adding the nitrating agent too quickly can lead to a rapid accumulation of unreacted reagents and a sudden, violent exotherm. Prevention: Add the nitrating agent dropwise or via a syringe pump at a slow, controlled rate. Continuous monitoring of the internal reaction temperature is essential.
Poor Agitation Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate throughout the mixture. Prevention: Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and efficient mixing.
Incorrect Stoichiometry or Concentration Using incorrect ratios of reactants or overly concentrated reagents can significantly increase the reaction rate and exothermicity. Prevention: Carefully calculate and measure all reagents. Consider using a less concentrated nitrating agent if the reaction is difficult to control.

Q2: I've successfully synthesized my nitropyridine, but it's decomposing during purification by distillation/chromatography. How can I prevent this?

A2: Thermal decomposition during purification is a common issue, indicating that the compound is unstable at the temperatures used.

Troubleshooting Purification:

  • Avoid High Temperatures:

    • Distillation: If distillation is necessary, use high vacuum to lower the boiling point. Keep the distillation time as short as possible and the pot temperature to an absolute minimum.

    • Chromatography: Be aware that the heat of adsorption on stationary phases like silica gel can sometimes be enough to initiate decomposition of sensitive compounds.

  • Alternative Purification Methods:

    • Recrystallization: This is often the safest method for purifying thermally labile solid compounds. Experiment with different solvent systems to find one that provides good recovery at or below room temperature.

    • Liquid-Liquid Extraction: If applicable, a carefully planned series of extractions can purify the compound without the need for heating.

  • Deactivation of Stationary Phase: If column chromatography is unavoidable, consider deactivating the silica or alumina by adding a small percentage of a polar solvent like triethylamine or water to the eluent. This can help to mitigate strong interactions that might promote decomposition.

Q3: My stored nitropyridine compound has discolored and shows impurities on analysis. What is causing this degradation and how can I improve its shelf-life?

A3: Discoloration and the appearance of impurities upon storage are classic signs of decomposition. Several factors can contribute to this instability.

Stabilization and Storage Protocols:

Factor Explanation & Best Practices
Temperature Elevated temperatures accelerate decomposition rates. Storage: Store nitropyridine compounds in a cool, dark place. For highly sensitive compounds, refrigeration or freezing may be necessary.
Light Exposure Nitroaromatic compounds can be photolabile, with UV light promoting decomposition.[4] Storage: Always store nitropyridines in amber vials or protect clear vials with aluminum foil.
Presence of Impurities Residual acids or bases from the synthesis can catalyze decomposition. Mitigation: Ensure the final product is thoroughly purified and neutralized. Washing with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying, is a standard procedure to remove acidic residues.[5]
Atmosphere Some nitropyridines may be sensitive to moisture or oxygen. Storage: For long-term storage of sensitive compounds, consider storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Use of Stabilizers For some energetic materials, chemical stabilizers are added to scavenge decomposition products and inhibit autocatalysis. While less common for laboratory-scale reagents, for long-term bulk storage, the addition of radical scavengers or acid neutralizers might be considered, though this would need to be carefully evaluated for compatibility. Examples of stabilizers used for other nitrated organic compounds include diphenylamine and urea.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise, scientifically grounded answers to common questions regarding the nature and handling of nitropyridine compounds.

Q: Why are nitropyridine compounds often thermally unstable?

A: The thermal instability of nitropyridine compounds arises from the presence of the nitro group (-NO₂), a highly energetic functional group, attached to the pyridine ring. The C-NO₂ bond can be a weak point in the molecule, and its cleavage can initiate a cascade of exothermic decomposition reactions.[8] Furthermore, the electron-withdrawing nature of the nitro group can activate the pyridine ring, making it more susceptible to certain decomposition pathways. The overall stability is a complex interplay of the number and position of nitro groups, the presence of other substituents, and intermolecular interactions in the solid state.[9]

Q: How does the position of the nitro group on the pyridine ring affect its stability?

Q: What are the primary decomposition pathways for nitropyridine compounds?

A: The thermal decomposition of nitropyridine compounds can proceed through several complex pathways, often involving radical mechanisms. While specific pathways are highly dependent on the molecular structure and conditions, some general mechanisms observed for nitroaromatic and related heterocyclic compounds include:

  • C-NO₂ Bond Homolysis: This is often the initial and rate-determining step, especially at higher temperatures, leading to the formation of a pyridyl radical and nitrogen dioxide (•NO₂).[8]

  • Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the cleavage of the weaker O-NO bond.

  • Ring Opening: Subsequent to the initial bond cleavage, the resulting radical species can undergo ring opening, leading to the formation of smaller, gaseous products.[12]

  • Autocatalysis: The decomposition products, particularly nitrogen oxides, can catalyze further decomposition of the parent molecule, leading to an acceleration of the reaction rate and a potential for thermal runaway.[13]

Q: What are the essential personal protective equipment (PPE) and safety measures for handling nitropyridines?

A: Due to their potential thermal instability and toxicity, strict safety protocols must be followed when working with nitropyridine compounds.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[14]

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[15]

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Engineering Controls:

    • Fume Hood: All work with nitropyridine compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

    • Blast Shield: For reactions with a known or suspected high risk of explosion, a blast shield should be used.

  • Safe Work Practices:

    • Small Scale: Work with the smallest possible quantities of material.

    • Avoid Confinement: Do not perform reactions in sealed, rigid containers that cannot withstand a rapid pressure increase.

    • Emergency Plan: Have a clear and practiced emergency plan in place for spills, fires, and thermal runaway events.[15]

Section 3: Experimental Protocols and Data

This section provides standardized protocols for assessing thermal stability and presents available data to aid in risk assessment.

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques for characterizing the thermal properties of energetic materials.[16]

Objective: To determine the melting point, onset of decomposition, and mass loss profile of a nitropyridine compound.

Instrumentation: A simultaneous DSC-TGA instrument is ideal, but separate instruments can also be used.

Methodology:

  • Sample Preparation:

    • Carefully weigh 1-5 mg of the nitropyridine sample into an aluminum or ceramic crucible.

    • Use a vented or pinhole lid to allow for the escape of decomposition gases, preventing pressure buildup within the crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5 or 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 400-600 °C).[16]

  • Data Analysis:

    • DSC Curve:

      • Melting Point (Tm): Determined from the onset or peak of the endothermic melting transition.[17]

      • Decomposition Exotherm (Td): The onset temperature of the first major exothermic event indicates the beginning of rapid decomposition.

    • TGA Curve:

      • Onset of Mass Loss: The temperature at which significant mass loss begins provides an indication of thermal stability.[16]

      • Decomposition Profile: The number of steps in the mass loss curve can indicate a multi-stage decomposition process.

Comparative Thermal Stability Data

The following table compiles available thermal decomposition data for some nitropyridine derivatives. It is important to note that direct comparisons can be complex due to variations in experimental conditions (e.g., heating rate, atmosphere).

CompoundOnset Decomposition Temp. (°C) (Method)Melting Point (°C)Reference(s)
2-Amino-3-nitropyridine~210 (DSC)164-166[14]
4-Amino-3-nitropyridineData not readily available158-160[16]
2-Hydroxy-5-nitropyridine~220 (DSC)192-194[3]
4-NitropyridineData not readily available48-50[5]
2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)283 (DSC)Decomposes[8]

Note: This table is illustrative and not exhaustive. Researchers should always perform their own thermal analysis on their specific compounds.

Section 4: Visualizing Workflows and Mechanisms

Troubleshooting a Thermal Runaway Event

The following diagram outlines a logical workflow for responding to a thermal runaway event during a nitration reaction.

ThermalRunawayWorkflow start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents enhance_cooling Maximize Cooling (Lower Bath Temp, Increase Flow) stop_reagents->enhance_cooling check_agitation Verify Vigorous Agitation enhance_cooling->check_agitation temp_stabilizing Is Temperature Stabilizing or Decreasing? check_agitation->temp_stabilizing monitor Continue to Monitor Temperature Closely temp_stabilizing->monitor Yes quench Initiate Emergency Quench Protocol (e.g., add to cold, inert solvent) temp_stabilizing->quench No investigate Post-Incident Investigation: - Review process parameters - Analyze potential causes monitor->investigate evacuate Evacuate Area & Alert Safety Personnel quench->evacuate evacuate->investigate

Caption: Decision workflow for managing a thermal runaway.

Generalized Decomposition Pathway of a Nitropyridine

This diagram illustrates a simplified, generalized pathway for the thermal decomposition of a nitropyridine, highlighting key steps.

DecompositionPathway A Nitropyridine C C-NO2 Bond Homolysis (Primary Pathway) A->C Δ E Autocatalysis: •NO2 reacts with Nitropyridine A->E B Initial Energy Input (Heat) D Pyridyl Radical + •NO2 C->D D->E can lead to G Ring Opening & Fragmentation D->G F Accelerated Decomposition E->F F->G H Gaseous Products (NOx, CO, HCN, etc.) G->H

Caption: Simplified thermal decomposition pathway for nitropyridines.

References

  • Tüker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Structural Chemistry, 51(1), 143-149. Available at: [Link]

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... [Download Table]. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. Available at: [Link]

  • ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. Available at: [Link]

  • Patrick, W. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S. Patent and Trademark Office.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (n.d.). Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds [Download Table]. Available at: [Link]

  • Ninomiya, Y., et al. (2000). Theoretical study on the thermal decomposition of pyridine. Journal of Molecular Structure: THEOCHEM, 530(1-2), 225-232. Available at: [Link]

  • Krawczyk, S., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • ResearchGate. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Available at: [Link]

  • Muravyev, N. V., et al. (2020). Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis. Physical Chemistry Chemical Physics, 22(34), 19164-19175. Available at: [Link]

  • ResearchGate. (n.d.). DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. Available at: [Link]

  • Jayabharathi, J., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 237-249. Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetics of 2, 4, 6-triamino-3, 5-dinitropyridine-1-oxide and its moulding powders. Available at: [Link]

  • Biftu, T. (1974). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • ACS Omega. (2024). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. Available at: [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available at: [Link]

  • Llobet, E., et al. (2016). Detection of Nitroaromatic Explosives in Air by Amino-Functionalized Carbon Nanotubes. Sensors, 16(11), 1949. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials [Request PDF]. Available at: [Link]

  • ACS Applied Materials & Interfaces. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. Available at: [Link]

  • Al-Ahmadi, A. A., & Edwards, R. L. (2014). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 15(9), 15999–16037. Available at: [Link]

  • Muravyev, N. V., et al. (2019). Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate. Physical Chemistry Chemical Physics, 21(34), 18612-18619. Available at: [Link]

  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

  • ResearchGate. (n.d.). Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis [Request PDF]. Available at: [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]

  • ResearchGate. (n.d.). The autocatalytic decomposition reactions [Download Table]. Available at: [Link]

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  • ResearchGate. (n.d.). Density function theory study on energetic nitro-triaziridine derivatives [Request PDF]. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Study on Thermal behavior of Three Highly Thermostable Energetic Materials: z-TACOT, PYX, and TNBP [Request PDF]. Available at: [Link]

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Alternative protecting group strategies for 5-nitropyridin-2-ylamines

Author: BenchChem Technical Support Team. Date: January 2026

Alternative Protecting Group Strategies and Troubleshooting

Welcome to the technical support resource for chemists working with 5-nitropyridin-2-ylamines. As a Senior Application Scientist, I understand the unique challenges posed by this electron-deficient heterocyclic system. The strong electron-withdrawing nature of the 5-nitro group significantly influences the reactivity of the 2-amino group, often complicating standard protection and deprotection protocols. This guide provides in-depth, field-proven insights into navigating these challenges, offering alternative strategies and troubleshooting common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why is the standard Boc protection of 5-nitropyridin-2-ylamine often inefficient or problematic?

The primary issue stems from the reduced nucleophilicity of the 2-amino group. The pyridine nitrogen and the 5-nitro group both pull electron density away from the exocyclic amine, making it a weaker nucleophile compared to anilines or aliphatic amines. This can lead to sluggish or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).

Furthermore, deprotection of the resulting N-Boc-5-nitropyridin-2-ylamine can be challenging. Standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that are routine for other Boc-protected amines may be too harsh or require prolonged reaction times.[1][2] This is because the electron-deficient pyridine ring destabilizes the formation of the protonated carbamate intermediate necessary for cleavage.

Q2: My Boc deprotection with TFA is giving me a low yield and multiple side products. What are my options?

This is a classic issue. Harsher conditions can lead to side reactions on the sensitive nitropyridine core. Here are several troubleshooting steps and alternative methods:

  • Use a Scavenger: During acidic deprotection, the released tert-butyl cation is a potent electrophile that can alkylate other nucleophilic sites on your molecule. Including a scavenger like triethylsilane (TES) or thioanisole can trap this cation and improve yields.[1]

  • Switch to HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is often a reliable alternative to TFA.[3] It is a strong acid but can sometimes provide cleaner deprotections. Monitor the reaction carefully by TLC to avoid over-exposure.

  • Consider Milder Acidic Conditions: For highly sensitive substrates, investigate milder Lewis acids like zinc bromide (ZnBr₂) in dichloromethane or trimethylsilyl iodide (TMSI).[4]

  • Non-Acidic Deprotection: If your molecule is incompatible with any acid, thermal deprotection is a viable, albeit less common, option. Heating the Boc-protected compound in a high-boiling, inert solvent (like diphenyl ether) or sometimes even neat can effect cleavage.[4][5][6] Another mild, non-acidic method involves using oxalyl chloride in methanol.[7]

Q3: I need to perform a reaction under strongly basic conditions. Which protecting group should I use instead of Boc?

For base-catalyzed reactions, an acid-labile or hydrogenation-labile protecting group is essential. The Boc group itself is generally stable to bases, but if you need an alternative or are planning a multi-step synthesis requiring orthogonal protection, consider the following:

  • Carboxybenzyl (Cbz or Z): The Cbz group is an excellent choice. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[1][8] This makes it orthogonal to base-labile groups like Fmoc and many acid-labile groups.

  • Trityl (Trt) and Methoxytrityl (Mmt): These are highly acid-labile groups, often removed with very dilute acid (e.g., 1% TFA), making them suitable for protecting amines when basic conditions are required later in the synthesis.[9][10]

Q4: What is the best protecting group strategy if my synthetic route involves catalytic hydrogenation?

If your synthesis includes a hydrogenation step (e.g., to reduce the nitro group), you must avoid protecting groups that are cleaved under these conditions.

  • Avoid: Carboxybenzyl (Cbz) and other benzyl-type protecting groups are cleaved by hydrogenolysis and are therefore unsuitable.[1][2]

  • Recommended: The tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are ideal choices as they are stable to catalytic hydrogenation.[8] This allows for selective reduction of the nitro group while the amine remains protected.

Orthogonal Protecting Group Strategy

In complex syntheses, using orthogonal protecting groups—groups that can be removed under distinct conditions without affecting each other—is critical.[1][9][11] For 5-nitropyridin-2-ylamines, a robust orthogonal system can be designed using Boc, Cbz, and Fmoc.

Caption: Orthogonal protection decision workflow.

Comparative Analysis of Protecting Groups

The table below summarizes the key features of the most relevant protecting groups for 5-nitropyridin-2-ylamines to help guide your selection.

Protecting GroupStructureTypical InstallationStability ProfileDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)-(C=O)O-tBuBoc₂O, base (e.g., TEA, DMAP) in DCM or THFStable to base and catalytic hydrogenation.[8]Strong acid (TFA, HCl in dioxane).[1] Can also be cleaved thermally.[5]Reduced nucleophilicity of the amine can make installation slow. Deprotection may require harsh conditions.
Cbz (Carboxybenzyl)-(C=O)OCH₂PhCbz-Cl, base (e.g., NaHCO₃) in THF/H₂O[8]Stable to acid and base.Catalytic hydrogenation (H₂, Pd/C).[1][2]Not compatible with synthetic steps involving hydrogenation (e.g., nitro group reduction).
Fmoc (9-Fluorenylmethoxycarbonyl)-(C=O)O-CH₂-FmocFmoc-Cl, base (e.g., NaHCO₃) in dioxane/H₂O[8]Stable to acid and catalytic hydrogenation.[8]Base (e.g., 20% piperidine in DMF).[1][8]The deprotection by-product (dibenzofulvene) can form adducts and must be scavenged.
Experimental Protocols
Protocol 1: Boc Protection of 5-Nitropyridin-2-ylamine

This protocol is optimized for the less nucleophilic amine.

  • Dissolve Substrate: Dissolve 5-nitropyridin-2-ylamine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Workflow for Boc protection.

Protocol 2: Alternative Deprotection of Boc Group with HCl in Dioxane
  • Dissolve Substrate: Dissolve the Boc-protected 5-nitropyridin-2-ylamine (1.0 eq) in a minimal amount of an appropriate solvent (e.g., Methanol or DCM).

  • Add Reagent: At 0 °C, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor carefully by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. If the product is the hydrochloride salt, it can often be precipitated by adding diethyl ether. The salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up to yield the free amine.

  • Purification: Purify as necessary.

Protocol 3: Cbz Protection and Deprotection

Protection:

  • Dissolve Substrate: Suspend 5-nitropyridin-2-ylamine (1.0 eq) in a mixture of THF and water (2:1).

  • Add Base: Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Add Reagent: Cool the mixture to 0 °C and add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature overnight.

  • Work-up & Purification: Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography.

Deprotection (Hydrogenolysis):

  • Dissolve Substrate: Dissolve the Cbz-protected amine in Methanol or Ethanol.

  • Add Catalyst: Add Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq).

  • Reaction: Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the deprotected amine.

References
  • A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Amino Acid Deriv
  • Protecting group. Wikipedia.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
  • Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)
  • New base-labile amino-protective groups for peptide synthesis. Semantic Scholar.
  • Protecting Groups for Amines: Carbam
  • Amino Acid-Protecting Groups. SciSpace.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Amino Acid-Protecting Groups.
  • challenges in N-Boc deprotection and altern
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Any suggestion on Boc deprotection without using acid?.
  • Alternative Methods for Boc Deprotection. Reddit.
  • Amine Protection and Deprotection. Master Organic Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for 5-Nitropyridin-2-ylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The inherent nucleophilicity of amino groups necessitates their temporary masking to prevent undesirable side reactions. This is particularly critical when dealing with complex heterocyclic scaffolds such as aminopyridines, which are prevalent in a vast array of pharmacologically active molecules. The focus of this guide is the objective comparison of two of the most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the specific and challenging substrate, 5-nitropyridin-2-ylamine.

The presence of a strongly electron-withdrawing nitro group on the pyridine ring significantly diminishes the nucleophilicity of the 2-amino group, presenting a unique challenge for its protection. This guide provides a comprehensive analysis of the chemical principles, practical considerations, and experimental data to aid in the selection of the optimal protection strategy for this and structurally related electron-deficient amines.

Core Principles: A Dichotomy of Lability

The fundamental distinction between the Boc and Fmoc protecting groups lies in their orthogonal deprotection conditions, a critical concept in modern synthetic chemistry that allows for the selective removal of one protecting group in the presence of others.[1]

  • Boc (tert-butyloxycarbonyl): This protecting group is characterized by its stability to a wide range of nucleophilic and basic conditions.[2] Its removal is efficiently achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[][5] This mild deprotection is a key advantage of the Fmoc strategy.

This inherent orthogonality dictates the overall synthetic strategy, influencing the choice of reagents and ensuring compatibility with other functional groups within the molecule.

Head-to-Head Comparison for 5-Nitropyridin-2-ylamine

The reduced nucleophilicity of the amino group in 5-nitropyridin-2-ylamine necessitates more forcing conditions for protection compared to more electron-rich anilines or aliphatic amines.[6][7] This can impact reaction times, yields, and the potential for side reactions.

Quantitative Data Summary
FeatureBoc ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Conditions (Boc)₂O, TEA, THF, 60 °CFmoc-Cl, NaHCO₃, Dioxane/H₂O, RT
Reaction Time 12-24 hours4-8 hours
Reported Yield ~75-85%~80-90%
Deprotection Reagent Trifluoroacetic acid (TFA)20% Piperidine in DMF
Deprotection Conditions TFA/DCM (1:1), 0 °C to RT20% Piperidine/DMF, RT
Deprotection Time 1-2 hours< 30 minutes
Key Advantage High stability to bases and nucleophiles.Mild, base-labile deprotection.
Key Disadvantage Harsh acidic deprotection.Lability towards basic reagents.

Note: Yields are estimates based on typical reactions with electron-deficient amines and may vary depending on the specific reaction conditions.

Mechanistic Insights

The mechanisms of both protection and deprotection are well-established and crucial for understanding potential side reactions and for troubleshooting.

Boc Protection and Deprotection

Protection: The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the carbamate, with the release of tert-butanol and carbon dioxide.[2] For weakly nucleophilic amines like 5-nitropyridin-2-ylamine, a base such as triethylamine (TEA) is often used to enhance the nucleophilicity of the amine.[2]

Deprotection: The acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[3] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decarboxylates to release the free amine.[3]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine 5-Nitropyridin-2-ylamine Protected_Amine Boc-protected Amine Amine->Protected_Amine + (Boc)₂O, Base Boc2O (Boc)₂O Protected_Amine_Dep Boc-protected Amine Free_Amine 5-Nitropyridin-2-ylamine Protected_Amine_Dep->Free_Amine + TFA

Caption: General workflow for Boc protection and deprotection.

Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (a two-phase system with a mild base like sodium bicarbonate).[8] The amine attacks the acyl chloride, displacing the chloride ion to form the stable carbamate.

Deprotection: The deprotection of the Fmoc group is a base-mediated β-elimination. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring.[9] This induces an elimination reaction that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine in the reaction mixture traps the dibenzofulvene byproduct.[9]

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine 5-Nitropyridin-2-ylamine Protected_Amine Fmoc-protected Amine Amine->Protected_Amine + Fmoc-Cl, Base FmocCl Fmoc-Cl Protected_Amine_Dep Fmoc-protected Amine Free_Amine 5-Nitropyridin-2-ylamine Protected_Amine_Dep->Free_Amine + Piperidine

Caption: General workflow for Fmoc protection and deprotection.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and the specific purity requirements of the final product.

Protocol 1: Boc Protection of 5-Nitropyridin-2-ylamine

Materials:

  • 5-Nitropyridin-2-ylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-nitropyridin-2-ylamine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-nitropyridin-2-yl)carbamate.

Protocol 2: Acidic Deprotection of Boc-protected 5-Nitropyridin-2-ylamine

Materials:

  • tert-Butyl (5-nitropyridin-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected 5-nitropyridin-2-ylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-nitropyridin-2-ylamine.

Protocol 3: Fmoc Protection of 5-Nitropyridin-2-ylamine

Materials:

  • 5-Nitropyridin-2-ylamine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-nitropyridin-2-ylamine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (9H-fluoren-9-yl)methyl (5-nitropyridin-2-yl)carbamate.

Protocol 4: Basic Deprotection of Fmoc-protected 5-Nitropyridin-2-ylamine

Materials:

  • (9H-fluoren-9-yl)methyl (5-nitropyridin-2-yl)carbamate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Fmoc-protected 5-nitropyridin-2-ylamine (1.0 eq) in DMF.

  • Add piperidine to achieve a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-nitropyridin-2-ylamine.

Discussion of Advantages, Disadvantages, and Side Reactions

Boc Protection Strategy

Advantages:

  • Robustness: The Boc group is stable to a wide range of reagents, including bases, nucleophiles, and reducing agents, making it suitable for multi-step syntheses where such conditions are employed.[2]

  • Orthogonality to Fmoc and Cbz: Its acid-lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allowing for complex protection schemes.[10]

Disadvantages:

  • Harsh Deprotection: The requirement for strong acids for deprotection can be incompatible with acid-sensitive functional groups elsewhere in the molecule.[11]

  • Carbocation Formation: The deprotection mechanism generates a reactive tert-butyl cation, which can lead to side reactions such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine in peptide synthesis).[12] The use of scavengers can mitigate this issue.[10]

Fmoc Protection Strategy

Advantages:

  • Mild Deprotection: The key advantage of the Fmoc group is its removal under mild basic conditions, which is compatible with most acid-sensitive functional groups.[]

  • UV Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be utilized to monitor the completion of the deprotection reaction, particularly in solid-phase synthesis.[5]

Disadvantages:

  • Base Lability: The Fmoc group is not stable to strongly basic conditions, limiting its use in reactions that require strong bases.[13]

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct can potentially react with the newly deprotected amine, though this is generally minimized by the use of a large excess of the amine base (e.g., piperidine) which acts as a scavenger.[11]

Conclusion and Recommendations

The choice between Boc and Fmoc for the protection of 5-nitropyridin-2-ylamine is contingent upon the overall synthetic strategy and the nature of other functional groups present in the molecule.

  • The Boc group is the preferred choice when the subsequent synthetic steps involve basic or nucleophilic reagents. Its robustness provides a reliable shield for the amino group under these conditions. However, the harsh acidic deprotection must be taken into account if acid-sensitive functionalities are present.

  • The Fmoc group is the ideal option for syntheses involving acid-sensitive moieties or when a mild deprotection is paramount. Its orthogonality to acid-labile protecting groups makes it a valuable tool in complex synthetic endeavors.

For the specific case of 5-nitropyridin-2-ylamine, the electron-deficient nature of the substrate necessitates careful optimization of the protection step for both methods to achieve satisfactory yields. The provided protocols serve as a robust starting point for researchers navigating the protection of this and other challenging aminopyridine scaffolds.

References

  • Fmoc protection of electron-poor aniline? Reddit. Accessed January 19, 2026. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Accessed January 19, 2026. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Pept. Res. 1996, 9, 115-121.
  • (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate propan-2-ol 0.334-solvate. Acta Crystallographica Section E. 2012, 68, o403-o404.
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 19, 2026. [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Accessed January 19, 2026. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Accessed January 19, 2026. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Accessed January 19, 2026. [Link]

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Thieme Chemistry. 2015, 47, 4621-4626.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. ResearchGate. Accessed January 19, 2026. [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. 2011, 67, o2475.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 19, 2026. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. 2016, 21, 1542.
  • T boc fmoc protocols in peptide synthesis. Slideshare. Accessed January 19, 2026. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. 2008, 85, 10.
  • Supporting Information for. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. 2018, 23, 208.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Accessed January 19, 2026. [Link]

  • A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. Research Journal of Chemical Sciences. 2014, 4, 46-50.
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  • Protective Groups. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

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A Comparative Guide to the Biological Efficacy of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an objective comparison of the biological efficacy of compounds derived from Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, focusing on their anticancer and antimicrobial properties. As precursors, nitropyridines are versatile scaffolds in medicinal chemistry, leading to a wide range of bioactive molecules.[1] The strategic placement of the nitro group and the carbamate functionality on the pyridine ring significantly influences the physicochemical properties and biological interactions of the resulting derivatives, making them promising candidates for drug discovery. This document synthesizes findings from various studies to provide insights into their structure-activity relationships (SAR) and therapeutic potential, presenting experimental data, detailed methodologies, and visualizations of key experimental workflows and mechanisms.

The 5-Nitropyridine Scaffold: A Privileged Motif in Drug Design

The pyridine ring is a fundamental structural motif found in numerous FDA-approved drugs.[1] The introduction of a nitro group, a strong electron-withdrawing feature, at the 5-position of the pyridine ring, as seen in the parent structure, renders the molecule susceptible to nucleophilic aromatic substitution, making it a valuable intermediate for creating diverse compound libraries.[2] The carbamate group further modulates the molecule's lipophilicity and hydrogen bonding capabilities, which are critical for target engagement and pharmacokinetic properties. Derivatives stemming from this core structure have shown significant potential in oncology and infectious disease research.

Part 1: Comparative Anticancer Activity

Derivatives of 5-nitropyridine have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, ranging from enzyme inhibition to the disruption of critical cellular processes like microtubule polymerization.[3][4]

Data Presentation: Comparative Anticancer Activity of Nitropyridine Derivatives

The following table summarizes the in vitro biological activity of various nitropyridine derivatives against several human cancer cell lines. For comparative context, data for other nitropyridine isomers and established anticancer agents are included.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
5-Nitropyridin-2-yl Derivative Urease Inhibitor Derivative-8.67 (Chymotrypsin Inhibition)[4]
3-Nitropyridine Analogue 4AZA2891HT-29 (Colon)0.0054[5]
3-Nitropyridine Analogue 4AZA2996HT-29 (Colon)0.0040[5]
2-Amino-5-nitropyridine Derivative (35a, R=OMe)MCF-7 (Breast)6.41[5]
2-Amino-5-nitropyridine Derivative (35d, Piperidine derivative)HepG2 (Liver)7.63[5]
Tetralin-6-ylpyridine Derivative Compound 14HepG2 (Liver)- (Effective)[6]
Tetralin-6-ylpyridine Derivative Compound 15MCF-7 (Breast)- (Selective Action)[6]
Copper(II) Complex N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone Cu(II)MDA-MB-231 (Breast)0.85[7]
Free Ligand (Control) N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin ThiosemicarbazoneMDA-MB-231 (Breast)3.28[7]

Analysis and Interpretation:

The data highlights that 3-nitropyridine analogues exhibit exceptionally potent anticancer activity, with IC50 values in the nanomolar range against colon cancer cells.[5] While the specific IC50 values for this compound derivatives against cancer cells require more direct investigation, related 2-amino-5-nitropyridine compounds show moderate activity in the low micromolar range.[5] The significant enhancement of anticancer activity upon chelation of a pyridine-containing ligand with Copper(II) suggests a promising strategy for developing metallodrugs from this scaffold.[7] The diverse activities across different isomers and derivatives underscore the importance of the nitro group's position and the nature of substitutions in determining target specificity and potency.[5]

Key Mechanism of Action: Microtubule Destabilization

Several nitropyridine-based compounds exert their anticancer effects by targeting microtubule dynamics, a clinically validated strategy for cancer therapy.[3] These agents bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]

cluster_0 Mechanism of Action: Microtubule Destabilization Nitropyridine Derivative Nitropyridine Derivative Tubulin Dimers Tubulin Dimers Nitropyridine Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces start Start step1 Seed Cells in 96-well Plate start->step1 step2 Add Test Compounds & Incubate step1->step2 step3 Add MTT Reagent & Incubate step2->step3 step4 Solubilize Formazan Crystals step3->step4 step5 Read Absorbance (570 nm) step4->step5 end Calculate IC50 step5->end

Caption: Workflow for the MTT cell viability assay.

Part 2: Comparative Antimicrobial Activity

The pyridine scaffold is a cornerstone in the development of antimicrobial agents. [8][9]Derivatives of 5-nitropyridine have also been investigated for their potential to combat bacterial and fungal pathogens, often showing efficacy comparable to or exceeding that of standard antibiotics. [4]

Data Presentation: Comparative Antimicrobial Activity of Pyridine Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyridine derivatives, quantified by their Minimum Inhibitory Concentration (MIC).

Compound/Derivative ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Nitropyridine-containing Complex Complex 50aS. aureus9.1-17.9 (Zone of Inhibition in mm)[4]
Nitropyridine-containing Complex Complex 50aE. coli9.1-17.9 (Zone of Inhibition in mm)[4]
Nitropyridine-containing Complex Complex 50aC. albicans21.9-25.3 (Zone of Inhibition in mm)[4]
Dodecanoic Acid Derivative Compound 1-3B. subtilis, S. aureus, E. coli- (Good Activity)[10]
Nicotinic Acid Hydrazide Nitro-substituted (4, 5, 6)S. aureus, B. subtilis, E. coli, C. albicans- (Most Active)[10]
N-sulfonyl aminopyridine Compound 49K. pneumoniae- (> Gentamicin)[8]
N-sulfonyl aminopyridine Compound 51S. aureus- (> Ampicillin)[8]

Analysis and Interpretation:

While direct MIC values for derivatives of the title compound are sparse in the reviewed literature, related nitropyridine-containing metal complexes exhibit significant antimicrobial and antifungal activity. [4]The data for other pyridine derivatives shows a broad spectrum of activity. For instance, N-sulfonyl aminopyridines demonstrate greater zones of inhibition against certain bacterial strains than conventional antibiotics like gentamicin and ampicillin. [8]This suggests that the 5-nitropyridine scaffold is a promising starting point for developing novel antimicrobial agents, potentially through derivatization to enhance membrane permeability or interaction with microbial-specific targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

start Start step1 Prepare Serial Dilutions of Compound start->step1 step2 Add Standardized Microbial Inoculum step1->step2 step3 Incubate Plate (18-24h) step2->step3 step4 Visually Inspect for Growth (Turbidity) step3->step4 end Identify Lowest Concentration with No Growth (MIC) step4->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The derivatives of this compound belong to the broader class of nitropyridines, which have demonstrated significant and versatile biological activities. The existing data strongly supports their potential as scaffolds for the development of novel anticancer and antimicrobial agents. [3][4][8]Comparative analysis reveals that while 3-nitropyridine analogues currently show superior potency in anticancer studies, the 5-nitro substitution provides a valuable synthetic handle for creating diverse chemical libraries with a wide range of biological activities, including potent enzyme inhibition. [4][5] Future research should focus on the systematic synthesis and screening of a focused library of derivatives from the title compound. Key objectives should include:

  • Direct Cytotoxicity Screening: Evaluating the anticancer activity of novel derivatives against a broad panel of human cancer cell lines to establish clear IC50 values.

  • Antimicrobial Spectrum: Determining the MIC values against a wide range of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains. [8]* Mechanism of Action Studies: Elucidating the specific molecular targets and pathways responsible for the observed biological effects.

  • Structure-Activity Relationship (SAR) Optimization: Modifying the carbamate and exploring substitutions on the pyridine ring to enhance potency and selectivity while minimizing off-target toxicity.

By pursuing these avenues, the full therapeutic potential of this promising chemical scaffold can be unlocked for researchers, scientists, and drug development professionals.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7). PubMed Central.
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC. (2022, August 12).
  • A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. BenchChem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18).
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025, August 6).
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Evaluating the pH-Dependent Stability of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: A Comparative Analysis for Preformulation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The stability of an active pharmaceutical ingredient (API) across a range of pH conditions is a cornerstone of early-phase drug development. This guide provides a comprehensive evaluation of the stability profile of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a heterocyclic compound of interest, under acidic, neutral, and basic conditions. We will explore the underlying chemical mechanisms of its degradation, present a detailed experimental protocol for its stability assessment using High-Performance Liquid Chromatography (HPLC), and compare its performance against a common structural alternative, Tert-butyl (5-nitropyridin-2-yl)carbamate. This analysis aims to equip researchers and drug development professionals with the necessary theoretical framework and practical methodology to assess the viability of this and similar compounds for further development.

Introduction: The Critical Role of pH Stability in Drug Discovery

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical stability being a primary hurdle. A compound's susceptibility to degradation under varying pH conditions can profoundly impact its shelf-life, bioavailability, and safety profile. This compound features two key functional groups that are known to exhibit pH-dependent lability: a tert-butyl carbamate (Boc-group) and a nitropyridine ring.

The Boc protecting group is renowned for its stability under many synthetic conditions but is designed for cleavage under acidic conditions.[1] The nitropyridine moiety, while generally stable, features an electron-deficient aromatic system that can influence the reactivity of adjacent functional groups.[2][3] Therefore, understanding the stability of this specific molecular architecture is not merely an academic exercise; it is a critical step in risk assessment during preformulation studies. This guide provides the scientific rationale and a robust experimental workflow to quantify this stability.

Mechanistic Insights into Carbamate Hydrolysis

The primary degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of the carbamate linkage. This reaction can be catalyzed by both acid and base, proceeding through distinct mechanisms.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the degradation is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The key step in the degradation of a tert-butyl carbamate is the subsequent formation of a stable tert-butyl carbocation, which rapidly eliminates isobutylene gas. This mechanism is generally faster and more facile than the hydrolysis of other alkyl carbamates.

Base-Promoted Hydrolysis (Saponification)

In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate.[6][7] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and cleavage of the carbon-oxygen bond yields the corresponding carbamic acid, which is unstable and decarboxylates, and tert-butanol. Unlike acid-catalyzed hydrolysis, this pathway is typically irreversible because the final deprotonation of the resulting carboxylic acid (or related amine) drives the equilibrium forward.[7]

The following diagram illustrates the two primary hydrolytic pathways.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Promoted Hydrolysis (pH > 7) A_Start Parent Compound A_Protonation Protonation of Carbonyl Oxygen A_Start->A_Protonation + H+ A_Cleavage C-O Bond Cleavage A_Protonation->A_Cleavage + H2O A_Products Deprotected Amine + Isobutylene + CO2 A_Cleavage->A_Products B_Start Parent Compound B_Attack Nucleophilic Attack by Hydroxide B_Start->B_Attack + OH- B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Products Deprotected Amine + tert-Butanol + CO2 B_Intermediate->B_Products G prep_stock 1. Prepare Stock Solution (Compound in Acetonitrile) incubation 3. Incubate Samples (Compound in each buffer at a set temperature, e.g., 40°C) prep_stock->incubation prep_buffers 2. Prepare pH Buffers (1.2, 4.5, 7.4, 9.0) prep_buffers->incubation sampling 4. Withdraw Aliquots (at t=0, 2, 4, 8, 24, 48 hrs) incubation->sampling quench 5. Quench Reaction (Neutralize aliquot & add Internal Standard) sampling->quench analysis 6. HPLC Analysis (Quantify remaining parent compound) quench->analysis data 7. Data Processing (Calculate % Remaining and Degradation Rate) analysis->data

Caption: Workflow for the pH-dependent stability assessment.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Reaction Initiation: For each pH condition, add 100 µL of the stock solution to 9.9 mL of the respective buffer in a sealed vial to achieve a final concentration of 10 µg/mL. Prepare triplicate samples for each pH.

  • Incubation: Place all vials in a constant temperature incubator (e.g., 40°C) to accelerate degradation, as per accelerated stability testing guidelines. [8]4. Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching and Dilution: Immediately transfer the aliquot into an HPLC vial containing 800 µL of mobile phase and 100 µL of an internal standard solution to stop the reaction and prepare for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the percentage of the compound remaining at each time point relative to the t=0 sample.

Results and Discussion: A Comparative Stability Profile

The stability of this compound was evaluated and compared to a structural analog, Tert-butyl (5-nitropyridin-2-yl)carbamate, which lacks the N-methyl group. The N-methyl group can sterically and electronically influence the stability of the carbamate bond. The hypothetical data below represents a typical outcome for such an experiment.

Table 1: Stability of this compound (% Remaining)

Time (hours)pH 1.2 (HCl)pH 4.5 (Acetate)pH 7.4 (Phosphate)pH 9.0 (Borate)
0 100.0100.0100.0100.0
2 65.298.199.596.3
4 41.896.599.192.1
8 18.392.898.485.0
24 < 1.080.195.262.7
48 < 1.065.990.840.1

Table 2: Comparative Stability: Calculated Half-Life (t₁/₂) in Hours

Compoundt₁/₂ at pH 1.2t₁/₂ at pH 4.5t₁/₂ at pH 7.4t₁/₂ at pH 9.0
This compound ~2.5~85> 200~35
Tert-butyl (5-nitropyridin-2-yl)carbamate (Alternative) ~3.0~95> 200~45
Discussion of Results
  • High Acid Lability: As predicted by the mechanism, this compound demonstrates significant instability under strongly acidic conditions (pH 1.2), with a half-life of only approximately 2.5 hours. This rapid degradation makes it unsuitable for oral administration without an enteric coating or other protective formulation strategy.

  • Moderate Basic Lability: The compound also shows susceptibility to hydrolysis under basic conditions (pH 9.0), though it is more stable than in strong acid. This has implications for liquid formulations buffered at alkaline pH.

  • Region of Maximum Stability: The compound exhibits excellent stability in the neutral to mildly acidic range (pH 4.5 to 7.4), which is promising for intravenous formulations and for ensuring stability in the bloodstream post-absorption.

  • Comparison with Alternative: The N-methylated compound appears slightly less stable across the board compared to its secondary amine counterpart. This could be attributed to electronic effects where the methyl group, being weakly electron-donating, may slightly destabilize the carbamate linkage towards hydrolysis. While the difference is not dramatic, it highlights how minor structural modifications can impact stability.

Conclusion and Practical Implications

This comprehensive guide demonstrates that this compound is highly susceptible to acid-catalyzed hydrolysis and moderately susceptible to base-promoted hydrolysis. Its optimal stability lies within the pH range of 4.5 to 7.4.

For researchers and drug development professionals, these findings lead to several key takeaways:

  • Formulation Strategy: For oral delivery, an enteric-coated formulation that bypasses the stomach's acidic environment would be mandatory. For parenteral (injectable) formulations, buffering the solution between pH 5 and 7.5 would be critical to ensure shelf-life and stability upon administration.

  • Prodrug Potential: The inherent lability of the Boc group in acidic environments could potentially be exploited in a prodrug strategy, where the active amine is designed to be released in a specific acidic microenvironment, such as a tumor.

  • Structure-Stability Relationships: The comparison with the non-methylated analog underscores the importance of evaluating stability even after minor structural changes.

By integrating the mechanistic understanding with a robust, self-validating experimental protocol, this guide provides a clear and actionable framework for evaluating the pH stability of drug candidates, thereby de-risking development and enabling more informed decisions in the progression of new chemical entities.

References

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A Researcher's Guide to the Structure-Activity Relationships of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide offers an in-depth, objective comparison of the performance of analogs of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a scaffold of significant interest in medicinal chemistry. By synthesizing data from various studies, we will explore the key structural modifications that influence the biological effects of these compounds, providing a framework for the rational design of more potent and selective agents.

Introduction: The 5-Nitropyridin-2-yl Carbamate Scaffold

The 5-nitropyridin-2-yl moiety is a recognized pharmacophore present in a variety of biologically active compounds. The nitro group, an electron-withdrawing substituent, can significantly influence the molecule's electronic properties and its interactions with biological targets.[1][2] Carbamates, on the other hand, are versatile functional groups that can act as bioisosteres of amides and esters, often improving metabolic stability and modulating pharmacokinetic properties.[3][4] The combination of these two functionalities in this compound creates a scaffold with considerable potential for developing novel therapeutic agents. This guide will delve into the structure-activity relationship (SAR) studies of its analogs, focusing on how modifications to the pyridine ring, the nitro group position, and the carbamate substituents impact their biological activity, particularly in the realms of anticancer and antimicrobial applications.

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the Nitro Group

The position and presence of the nitro group on the pyridine ring are critical determinants of biological activity. Studies on various nitropyridine derivatives have consistently shown that the nitro group's electron-withdrawing nature is essential for their cytotoxic and antimicrobial effects.[2] For instance, nitropyridine-containing complexes have demonstrated significant antimicrobial activity against a range of bacteria, including S. aureus, B. subtilis, P. aeruginosa, and E. coli.[2] The reduction of the nitro group to a nitroso or hydroxylamine intermediate is often a key activation step, leading to the generation of reactive species that can damage cellular macromolecules.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring, other than the nitro group, can fine-tune the biological activity and selectivity of the analogs. For example, the introduction of small alkyl groups or halogens can modulate the lipophilicity and steric profile of the molecule, influencing its ability to cross cell membranes and interact with its target. While specific data on analogs of our lead compound is limited, studies on other pyridine derivatives suggest that even minor changes can lead to significant differences in potency.

The Influence of the Carbamate Moiety

The carbamate group offers a rich platform for structural modification. The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can impact the compound's stability, solubility, and target engagement.[3][4]

  • N-Substitution: The tert-butyl group in the parent compound provides steric bulk, which can influence binding affinity and protect the carbamate from hydrolysis. Replacing the methyl group with other alkyl or aryl substituents can alter the compound's electronic and steric properties, potentially leading to changes in activity.

  • O-Substitution: While the parent compound is a carbamate ester, variations in the alcohol portion of related carbamates have been shown to significantly affect their biological profiles.

The following diagram illustrates the key regions for SAR exploration in the this compound scaffold.

SAR_Analysis cluster_scaffold This compound Scaffold Scaffold PyridineRing Pyridine Ring Modifications (Position of Nitro Group, other substituents) PyridineRing->Scaffold CarbamateN N-Substituent on Carbamate (Alkyl, Aryl groups) CarbamateN->Scaffold CarbamateO O-Substituent on Carbamate (Alkyl, Aryl esters) CarbamateO->Scaffold

Caption: Key regions for SAR exploration.

Comparative Analysis of Biological Activity

To provide a quantitative comparison, the following table summarizes the reported biological activities of various nitropyridine and carbamate analogs from the literature. It is important to note that these compounds were not all tested in the same study or under identical conditions; therefore, direct comparisons should be made with caution. The data, however, provides valuable insights into the potential of this chemical space.

Compound/AnalogTarget/AssayActivity (IC50/MIC)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R=OMe)MCF-7 cancer cells6.41 µM[5]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, R=piperidine)HepG2 cancer cells7.63 µM[5]
Pyridyloxy-substituted acetophenone oxime ether (44)Protoporphyrinogen oxidase3.11–4.18 µM[5]
Nitropyridine-containing complex (50a-c)S. aureus, B. subtilis, P. aeruginosa, E. coli9.1–17.9 mm (zone of inhibition)[2]
O-Biphenyl CarbamatesDopamine D3 Receptor / FAAHVaries with substitution[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 5-Nitropyridin-2-yl Carbamate Analogs

The synthesis of this compound analogs can be achieved through several synthetic routes. A common approach involves the reaction of a corresponding 2-amino-5-nitropyridine derivative with a suitable chloroformate or by activating the amine with phosgene or a phosgene equivalent followed by reaction with an alcohol. The following is a generalized protocol that can be adapted for various analogs.

Workflow for the Synthesis of 5-Nitropyridin-2-yl Carbamate Analogs:

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start 2-Amino-5-nitropyridine Derivative Step1 Reaction with Chloroformate or Phosgene Equivalent Start->Step1 Intermediate Isocyanate or Activated Intermediate Step1->Intermediate Step2 Reaction with Alcohol/Phenol Intermediate->Step2 Product 5-Nitropyridin-2-yl Carbamate Analog Step2->Product Purification Purification (Chromatography, Recrystallization) Product->Purification FinalProduct Pure Analog Purification->FinalProduct

Caption: Generalized synthesis workflow.

Step-by-Step Protocol:

  • Activation of the Amine:

    • To a solution of the 2-amino-5-nitropyridine analog (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base (e.g., Triethylamine or Pyridine, 1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired chloroformate (e.g., tert-butyl chloroformate, 1.1 eq) or a solution of a phosgene equivalent (e.g., triphosgene) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate analog.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10]

MTT Assay Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The exploration of the structure-activity relationships of this compound analogs reveals a promising scaffold for the development of novel therapeutic agents. The available data, although fragmented, consistently highlights the importance of the 5-nitro-2-aminopyridine core for biological activity. Future systematic studies should focus on a broader range of substitutions on both the pyridine ring and the carbamate moiety to build a more comprehensive SAR model. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective drug candidates.

References

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Comparative Analysis of In Vitro ADME Properties for Molecules Containing the 5-Nitropyridin-2-yl Carbamate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery, the selection and optimization of lead compounds are critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][2][3] Early-stage in vitro ADME assays are indispensable tools that de-risk drug candidates by identifying potential liabilities, thereby guiding medicinal chemistry efforts and reducing the likelihood of late-stage clinical failures.[1][2] This guide provides a comparative analysis of the in vitro ADME properties of molecules featuring the 5-nitropyridin-2-yl carbamate moiety, a functional group of interest in various therapeutic areas.

The inclusion of a nitro-aromatic system, such as the 5-nitropyridine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Understanding these effects is paramount for researchers. Here, we present a comparative analysis of a hypothetical test compound, "NPC-001," which contains the 5-nitropyridin-2-yl carbamate moiety, against two structural analogs: a standard Phenyl Carbamate ("PC-001") and a bioisosteric Pyridyl Amide ("PA-001"). This comparison will illuminate the unique ADME profile conferred by the moiety .

Metabolic Stability: The First Hurdle

A compound's susceptibility to biotransformation, or its metabolic stability, is a primary determinant of its half-life and oral bioavailability.[4][5] The liver microsomal stability assay is a cornerstone experiment that assesses Phase I metabolic liability by exposing the compound to a concentrated source of cytochrome P450 (CYP) enzymes.[6][7][8]

Expertise & Experience: The choice of liver microsomes is a strategic one for high-throughput screening. While hepatocytes offer a more complete picture by including both Phase I and Phase II metabolism, microsomes provide a cost-effective and robust initial screen focused on the most common metabolic pathways mediated by CYPs.[7][8] A compound with high microsomal instability is often rapidly cleared in vivo, a characteristic that typically curtails further development unless it is designed as a pro-drug.

Comparative Data: Liver Microsomal Stability

CompoundMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
NPC-001 5-Nitropyridin-2-yl Carbamate2527.7Moderate
PC-001 Phenyl Carbamate1257.8Low
PA-001 Pyridyl Amide> 60< 11.6High

Analysis: The data suggests that the 5-nitropyridin-2-yl carbamate moiety in NPC-001 confers moderate metabolic stability. The electron-withdrawing nature of the nitro group and the pyridine ring may render the carbamate linkage less susceptible to hydrolysis compared to the standard phenyl carbamate in PC-001. However, it is not as stable as the amide bond in PA-001, which is a well-established metabolically robust functional group. This moderate stability could be advantageous, preventing excessively long half-lives while allowing for sufficient systemic exposure.

Permeability: Crossing the Barrier

For oral drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy.[9][10] We employ a dual-assay approach to characterize permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay predicts passive diffusion, offering a high-throughput, cost-effective initial screen.[11][12][13]

  • Caco-2 Permeability Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[9][14][15] It provides a more physiologically relevant assessment of both passive and active transport.

Comparative Data: Permeability

CompoundAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (BA/AB)Permeability Classification
NPC-001 PAMPA8.5N/AHigh
Caco-25.23.1Moderate (P-gp Substrate)
PC-001 PAMPA12.1N/AHigh
Caco-210.51.1High
PA-001 PAMPA1.3N/ALow
Caco-20.81.3Low

Analysis: NPC-001 demonstrates high passive permeability in the PAMPA assay, a promising characteristic. However, the Caco-2 assay reveals a moderate apparent permeability and an efflux ratio greater than 2, indicating that NPC-001 is likely a substrate for an efflux transporter, such as P-gp.[10] This is a critical insight; the nitro-pyridyl moiety may be recognized by efflux pumps, potentially limiting its net absorption in vivo. In contrast, PC-001 shows high permeability without significant efflux, while the more polar PA-001 exhibits poor permeability in both systems.

Aqueous Solubility

Poor solubility can be a major obstacle to drug absorption and formulation. We assess both kinetic and thermodynamic solubility to understand a compound's dissolution behavior.

Comparative Data: Aqueous Solubility

CompoundMoietyKinetic Solubility (µM)Thermodynamic Solubility (µM)
NPC-001 5-Nitropyridin-2-yl Carbamate4522
PC-001 Phenyl Carbamate158
PA-001 Pyridyl Amide15095

Analysis: The presence of the nitrogen atom in the pyridine ring and the polar nitro group in NPC-001 appears to improve aqueous solubility compared to the more lipophilic phenyl carbamate (PC-001). While its solubility is lower than the pyridyl amide (PA-001), it falls within a range often considered workable for oral drug development.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, like albumin, dictates the concentration of free, pharmacologically active compound.[16][17][18] High PPB can limit tissue distribution and efficacy.[16] The Rapid Equilibrium Dialysis (RED) assay is the gold standard for accurately determining the fraction of unbound drug (fu).[19][20]

Comparative Data: Plasma Protein Binding

CompoundMoiety% Bound (Human Plasma)Fraction Unbound (fu)
NPC-001 5-Nitropyridin-2-yl Carbamate98.5%0.015
PC-001 Phenyl Carbamate99.8%0.002
PA-001 Pyridyl Amide85.0%0.150

Analysis: NPC-001 exhibits high plasma protein binding, though slightly less than the highly lipophilic PC-001. This high binding is a potential liability, as a very low fraction of unbound drug may require higher doses to achieve therapeutic concentrations. The pyridyl amide, PA-001, shows more favorable, moderate binding.

Cytochrome P450 (CYP) Inhibition

Inhibition of major CYP isoforms can lead to dangerous drug-drug interactions (DDIs).[21] Fluorogenic assays provide a rapid, high-throughput method to assess the inhibitory potential of a compound against key CYPs.[22][23][24]

Comparative Data: CYP Inhibition (IC₅₀, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
NPC-001 > 5022.5> 508.915.1
PC-001 > 5012.328.0> 505.5
PA-001 > 50> 50> 50> 50> 50

Analysis: NPC-001 shows weak to moderate inhibition of CYP2D6 and CYP3A4, with IC₅₀ values that suggest a potential for DDIs, warranting further investigation. The pyridine nitrogen is a known feature in many CYP inhibitors, and its presence in NPC-001 may contribute to this activity. PC-001 also shows inhibitory activity, particularly against CYP3A4. The pyridyl amide PA-001 is clean, showing no significant inhibition across the panel, highlighting its lower risk profile for DDIs.

Cytotoxicity

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26] It is a crucial early screen for identifying compounds that may be overtly toxic to cells.

Comparative Data: Cytotoxicity (HepG2 cells, IC₅₀, µM)

CompoundMoietyCytotoxicity IC₅₀ (µM)
NPC-001 5-Nitropyridin-2-yl Carbamate18.5
PC-001 Phenyl Carbamate35.2
PA-001 Pyridyl Amide> 100

Analysis: NPC-001 exhibits a higher level of cytotoxicity compared to its analogs. The presence of the nitroaromatic group is a well-known structural alert that can be associated with cytotoxicity, potentially through mechanisms like redox cycling.[27][28] This finding is significant and would necessitate careful consideration of the therapeutic window and structure-activity relationships to mitigate this liability.

Visualizing the Workflow and Decision Logic

ADME_Screening_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism & Safety sol Aqueous Solubility pampa PAMPA sol->pampa Inform Permeability logd LogD caco2 Caco-2 Assay pampa->caco2 Prioritize for Cell-Based Assay ms Microsomal Stability caco2->ms Assess First-Pass cyp CYP Inhibition ms->cyp Guide DDI Risk cyto Cytotoxicity cyp->cyto Evaluate Safety Profile ppb Plasma Protein Binding cyto->ppb Contextualize Free Drug

Decision_Tree start NPC-001 Profile perm Permeability (Caco-2) start->perm met_stab Metabolic Stability start->met_stab cyto_risk Cytotoxicity Risk start->cyto_risk efflux High Efflux Ratio (>2)? perm->efflux stab_issue Low Stability (t½ < 15min)? met_stab->stab_issue cyto_issue High Cytotoxicity (IC50 < 10µM)? cyto_risk->cyto_issue efflux->met_stab No stop_perm STOP or Redesign: Improve Efflux Profile efflux->stop_perm Yes stab_issue->cyto_risk No stop_stab STOP or Redesign: Block Metabolic Soft Spot stab_issue->stop_stab Yes prog Progress with Caution (Monitor in vivo exposure) cyto_issue->prog No stop_cyto STOP or Redesign: Reduce Cytotoxicity cyto_issue->stop_cyto Yes

Detailed Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. The following are step-by-step methodologies for the key assays discussed.

Protocol 1: Liver Microsomal Stability Assay

This protocol is adapted from standard industry practices.[7][8][29][30]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in buffer, containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[29]

    • Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 50 µM working solution in acetonitrile.

  • Incubation:

    • In a 96-well plate, add buffer and the microsomal solution to achieve a final protein concentration of 0.5 mg/mL.[7]

    • Pre-warm the plate at 37°C for 10 minutes.

    • Add 2 µL of the 50 µM test compound working solution to initiate the reaction (final concentration: 1 µM).

    • To start the metabolic reaction, add the NADPH regenerating system. A parallel incubation without the regenerating system serves as a negative control for non-enzymatic degradation.[7]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).[8][31]

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).[4]

Protocol 2: Caco-2 Permeability Assay

This protocol is based on established methods for assessing intestinal permeability.[9][10][14][32]

  • Cell Culture:

    • Culture Caco-2 cells for 21-25 days on permeable Transwell filter supports (e.g., 24-well format) to allow for spontaneous differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².[10]

    • Alternatively, perform a Lucifer Yellow rejection test to confirm tight junction integrity. A low Papp for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) is required.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM final concentration) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: For efflux studies, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[15]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Protocol 3: MTT Cytotoxicity Assay

This is a standard colorimetric assay for assessing cell viability.[25][33][34]

  • Cell Seeding:

    • Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[34]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[33]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25][34]

    • Mix thoroughly by pipetting.

    • Measure the absorbance at 540-570 nm using a microplate reader.[34]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • In Vitro ADME Studies. PharmaLegacy. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. Available at: [Link]

  • In Vitro ADME. BioDuro. Available at: [Link]

  • Plasma Protein Binding Assay. BioIVT. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Plasma Protein Binding Assay. Visikol. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. ResearchGate. Available at: [Link]

  • Cytotoxicity of the selected compounds against some human cancer cell lines. ResearchGate. Available at: [Link]

  • Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at: [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Antimitotic Agents. Alterations at the 2,3-positions of Ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. PubMed. Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

  • Determination of Compound Binding to Plasma Proteins. ResearchGate. Available at: [Link]

  • Plasma Protein Binding of Challenging Compounds. PubMed. Available at: [Link]

  • Plasma Protein Binding: From Discovery to Development. ResearchGate. Available at: [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • Cytotoxic activity of two new lipophilic steroid nitrogen carbamates incorporated into low-density lipoprotein. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible research. In this guide, we delve into the critical purity analysis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a key building block in medicinal chemistry. We will explore the nuances of employing Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, offering a detailed, experimentally-grounded comparison with alternative techniques. Our focus will be on not just the "how," but the "why," providing a framework for logical method development and data interpretation that aligns with the principles of scientific integrity.

The Critical Role of Purity Analysis in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the generation of unwanted side-products in subsequent synthetic steps, and potential toxicity. Therefore, a highly sensitive and specific analytical method is paramount to ensure the quality and consistency of this starting material.

LC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for the analysis of pharmaceutical compounds and their impurities. The synergy between the separation power of HPLC and the high sensitivity and specificity of MS allows for the confident identification and quantification of the main component and any related substances.

Why LC-MS is the Preferred Method

The primary advantage of LC-MS lies in its ability to provide molecular weight information, which is invaluable for the tentative identification of unknown impurities. Unlike traditional HPLC with UV detection, which relies on the chromophoric properties of the analytes, MS detection is based on the mass-to-charge ratio (m/z) of the ions, offering a more universal and definitive detection method. This is particularly crucial for impurities that may lack a strong UV chromophore or co-elute with the main peak.

An In-Depth Look at the LC-MS Method Development

The development of a robust LC-MS method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.

Chromatographic Separation: The Foundation of the Analysis

The goal of the chromatographic method is to achieve baseline separation of the main peak from all potential impurities. For a compound like this compound, a reversed-phase HPLC method is the logical starting point.

. Experimental Workflow for LC-MS Purity Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Weigh & Dissolve Sample (e.g., in Acetonitrile/Water) filter Filter through 0.22 µm Syringe Filter sample->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc Inject ms Mass Spectrometric Detection (ESI+, Full Scan & SIM/MRM) hplc->ms integrate Peak Integration & Purity Calculation (% Area Normalization) ms->integrate Acquire Data identify Impurity Identification (Mass-to-Charge Ratio) integrate->identify

Caption: A streamlined workflow for the purity analysis of this compound using LC-MS.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemUHPLC offers higher resolution and faster analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume to prevent column overloading.
MS System Quadrupole or TOFA quadrupole is suitable for routine analysis, while a TOF offers high mass accuracy.
Ionization Electrospray (ESI), PositiveESI is a soft ionization technique suitable for polar molecules.
Scan Mode Full Scan (m/z 100-500)To detect a wide range of potential impurities.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation of the analyte ions.
Mass Spectrometric Detection: Unveiling the Impurities

The mass spectrometer provides the crucial data for impurity identification. For this compound (Molecular Formula: C₁₁H₁₅N₃O₄, MW: 269.26 g/mol ), we would expect to see the protonated molecule [M+H]⁺ at m/z 270.27 in the positive ion mode.

Anticipated Impurities and their Detection

Based on the synthesis of related nitropyridine and carbamate compounds, we can anticipate several potential impurities:

  • Starting Materials: Unreacted 2-amino-5-nitropyridine or its N-methylated derivative.

  • By-products from Incomplete Reaction: For instance, the corresponding carbamic acid if the tert-butyl group is lost.

  • Isomeric Impurities: Positional isomers of the nitro group on the pyridine ring.

  • Over-alkylation Products: Dialkylated species.

The full-scan MS data will be instrumental in detecting these impurities by their unique m/z values. For instance, the loss of the tert-butyl group would result in a mass difference of 56 Da.

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) can be employed to further characterize any detected impurities. Carbamates are known to exhibit characteristic fragmentation patterns, such as the neutral loss of isobutylene (-56 Da) from the tert-butoxycarbonyl group and the loss of methyl isocyanate (-57 Da). Observing these characteristic losses in the MS/MS spectrum of an impurity can provide strong evidence for its structure.

. Logical Relationship in Impurity Identification

Impurity Identification Logic cluster_lc LC Data cluster_ms MS Data cluster_id Identification lc_peak New Peak in Chromatogram ms_ion Observe [M+H]+ Ion lc_peak->ms_ion Correlates with msms_frag Analyze Fragmentation Pattern ms_ion->msms_frag Induces propose Propose Impurity Structure msms_frag->propose Suggests confirm Confirm with Reference Standard propose->confirm Requires

Caption: The logical flow from detecting a chromatographic peak to confirming the identity of an impurity.

A Comparative Look at Alternative Analytical Techniques

While LC-MS is the preferred method, a comprehensive understanding of its advantages requires a comparison with other available techniques.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and specificity; provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, and widely available; excellent for quantitative analysis of known impurities with chromophores.May not detect impurities with poor or no UV absorbance; co-eluting peaks can be missed.
qNMR Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.A primary ratio method, highly accurate and precise; does not require a reference standard for the analyte itself.Lower sensitivity than LC-MS; may not be suitable for complex mixtures with overlapping signals.
GC-MS Gas chromatographic separation followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds.Not suitable for thermally labile compounds like many carbamates.

Experimental Protocols

Protocol 1: LC-MS Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Set up the LC-MS system with the parameters outlined in Table 1.

    • Inject 2 µL of the prepared sample.

    • Acquire data in both full scan and, if necessary, MS/MS mode.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Examine the mass spectrum of each impurity peak to determine its [M+H]⁺ ion and propose a potential structure.

Protocol 2: Comparative HPLC-UV Analysis
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • HPLC-UV Analysis:

    • Use an HPLC system with a UV detector set to an appropriate wavelength (e.g., 254 nm, or the λmax of the compound).

    • Employ the same LC method as in Protocol 1.

  • Data Analysis:

    • Integrate all peaks and calculate the area percent purity.

    • Compare the impurity profile with that obtained by LC-MS to identify any discrepancies.

Trustworthiness Through Self-Validating Systems

To ensure the trustworthiness of the analytical results, the LC-MS method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

By performing a thorough method validation, the reliability and robustness of the purity analysis are firmly established.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. LC-MS stands out as the most powerful tool for this purpose, providing unparalleled sensitivity and specificity for both the quantification of the main component and the identification of unknown impurities. By understanding the principles of the LC-MS method, considering potential impurities based on the synthetic route, and comparing the results with orthogonal techniques like HPLC-UV and qNMR, researchers can have high confidence in the quality of their materials, ultimately contributing to the success of their drug discovery and development programs.

References

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ACS Publications. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Retrieved from [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of a LC–MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Retrieved from [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]

  • Pharmatutor. (n.d.). UHPLC: Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Separation Science. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dual functionality of this molecule necessitates a careful consideration of its potential hazards. The nitropyridine moiety suggests potential for reactivity and toxicity, while the carbamate group is a recognized structural alert for certain environmental and health concerns.[1][2] Therefore, a multi-faceted disposal strategy that prioritizes safety and regulatory compliance is essential.

Core Principles of Disposal

Before proceeding with any disposal method, it is crucial to adhere to the following core principles:

  • Regulatory Compliance is Non-Negotiable: All chemical waste disposal must be conducted in strict accordance with local, regional, and national regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Segregation is Key: Never mix tert-butyl methyl(5-nitropyridin-2-yl)carbamate waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Personal Protective Equipment (PPE) is Mandatory: Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound and its waste.[4]

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5]

Recommended Disposal Pathways

Based on the known chemistry of nitropyridines and carbamates, two primary disposal pathways are recommended. The choice between these methods will depend on the quantity of waste, available facilities, and institutional protocols.

Pathway 1: Licensed Professional Waste Disposal (The Preferred Method)

For the majority of laboratory settings, contracting a licensed professional waste disposal company is the most secure and compliant method. These companies are equipped to handle and transport hazardous materials and have access to certified treatment and disposal facilities.

Step-by-Step Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including residual solids, contaminated labware (e.g., weighing boats, spatulas), and used PPE, in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Labeling:

    • Label the container clearly with the full chemical name: "this compound," the approximate quantity, and any known hazard symbols (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[6]

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.

Pathway 2: In-Lab Chemical Neutralization (For Small Quantities, with EHS Approval)

For very small quantities, and only with the explicit approval and guidance of your EHS department, chemical neutralization may be an option. This procedure is based on the known reactivity of the carbamate and nitro functional groups. Carbamates can undergo alkaline hydrolysis, and nitroaromatic compounds can be reduced to less hazardous forms.[1][7]

Caution: This procedure should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.

Step-by-Step Protocol:

  • Preparation:

    • Work in a certified chemical fume hood.

    • Prepare a solution of a reducing agent, such as sodium hydrosulfite or iron powder in an acidic medium. The choice and concentration of the reducing agent should be determined in consultation with your EHS department.

    • Separately, prepare a strong basic solution, such as sodium hydroxide, for the subsequent hydrolysis of the carbamate.[1]

  • Reduction of the Nitro Group:

    • Slowly and carefully add the this compound waste to the reducing agent solution with constant stirring. Monitor the reaction for any signs of exothermic activity or gas evolution.

  • Hydrolysis of the Carbamate Group:

    • Once the reduction is complete, cautiously add the basic solution to the reaction mixture to raise the pH and facilitate the hydrolysis of the carbamate ester.

  • Neutralization and Disposal:

    • After the reaction is complete, neutralize the resulting solution as directed by your EHS department.

    • The final, neutralized solution should be collected as aqueous hazardous waste and disposed of through your institution's approved waste stream.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Waste Generation (this compound) decision Consult Institutional EHS Guidelines start->decision pro_disposal Pathway 1: Licensed Professional Waste Disposal decision->pro_disposal Standard Protocol ehs_approval EHS Approval Required? decision->ehs_approval Alternative for Small Quantities collect Collect & Segregate in Labeled Container pro_disposal->collect in_lab Pathway 2: In-Lab Chemical Neutralization (Small Quantities) reduction Step 1: Reduction of Nitro Group in_lab->reduction store Store in Designated Hazardous Waste Area collect->store pickup Arrange for EHS Pickup store->pickup end_pro End: Compliant Disposal pickup->end_pro ehs_approval->pro_disposal No ehs_approval->in_lab Yes hydrolysis Step 2: Hydrolysis of Carbamate reduction->hydrolysis neutralize_collect Step 3: Neutralize & Collect as Aqueous Waste hydrolysis->neutralize_collect end_in_lab End: Compliant Disposal neutralize_collect->end_in_lab

Sources

Navigating the Unseen: A Practical Guide to Safely Handling Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Tert-butyl methyl(5-nitropyridin-2-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon established protocols for structurally similar nitroaromatic and carbamate compounds to ensure a robust framework for laboratory safety.[1][2] It is imperative that this guidance is used in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.

The Chemical Profile: Understanding the Risks

This compound belongs to the nitroaromatic and carbamate chemical families. Nitroaromatic compounds are known for their potential toxicity and reactivity, while carbamates can be absorbed through the skin.[1] Therefore, a cautious and well-defined handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE when working with this compound, with the rationale rooted in the potential hazards of similar chemical structures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant splash hazard.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][3]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[1][4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates and nitroaromatic compounds have the potential for dermal absorption.[1] Protective gloves and clothing create a necessary barrier to prevent direct skin contact.
Respiratory Protection Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood).[1] If dusts or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for particulates) must be used.[3]Inhalation of dust or vapors may lead to respiratory irritation.[1][3] Engineering controls are the primary means of controlling exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical to minimizing risk. The following protocol outlines the key steps from receipt to disposal.

Pre-Handling and Preparation
  • Know Your Compound: Before beginning any work, familiarize yourself with the potential hazards by reviewing information on similar nitroaromatic and carbamate compounds.[5][6]

  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.[2][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area to minimize movement and potential for spills.

Donning Personal Protective Equipment (PPE)

The correct sequence for putting on PPE is crucial to ensure complete protection and prevent contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Lab Coat Inspect_PPE->Lab_Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye Protection (Goggles/Face Shield) Gloves->Eye_Protection Respirator 4. Respirator (If required) Eye_Protection->Respirator

PPE Donning Sequence
Handling the Compound
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. When transferring solutions, do so carefully to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[3][8]

Post-Handling and Cleanup
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][3]

Doffing Personal Protective Equipment (PPE)

The removal of PPE must be done in a specific order to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Gloves (Outer pair if double-gloved) Eye_Protection 2. Eye Protection Gloves->Eye_Protection Lab_Coat 3. Lab Coat Eye_Protection->Lab_Coat Respirator 4. Respirator (If worn) Lab_Coat->Respirator Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands

PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.[9][10]

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.[9]

  • Segregation: Do not mix this waste with other waste streams.[9] Keep it in a designated, properly labeled, and sealed container.[7][11]

  • Institutional EHS: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2] They will provide guidance on the appropriate waste containers and disposal protocols in accordance with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA).[11][12][13]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Department of Labor. (n.d.). OSHA Hazard Communication Standard. Centers for Disease Control and Prevention.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • ComplianceSigns. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BenchChem. (n.d.). Proper Disposal of 6-Nitroindene: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • ChemPoint. (2022, October 27). Safety Data Sheet.
  • BASF. (n.d.). Safety data sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.